molecular formula C16H14O5 B1681444 Sappanchalcone CAS No. 94344-54-4

Sappanchalcone

Cat. No.: B1681444
CAS No.: 94344-54-4
M. Wt: 286.28 g/mol
InChI Key: JVGNTXGHBHMJDO-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sappanchalcone is a member of the class of chalcones that consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4' and a methoxy group at position 2'. Isolated from Caesalpinia sappan, it exhibits neuroprotective and cytoprotective activity. It has a role as a metabolite, an antioxidant, an anti-inflammatory agent and an anti-allergic agent. It is a member of chalcones, a member of catechols and a monomethoxybenzene. It is functionally related to a trans-chalcone.
This compound has been reported in Biancaea sappan and Biancaea decapetala with data available.
RN given from Toxline;  RN not in Chemline 3/85;  structure given in first source

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNTXGHBHMJDO-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317382
Record name Sappanchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94344-54-4
Record name Sappanchalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94344-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sappanchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sappanchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sappanchalcone: A Technical Guide to its Origins, Discovery, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone is a naturally occurring chalcone isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine throughout Southeast Asia. First identified in 1984, this bioactive flavonoid has since garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the origins, discovery, and key experimental methodologies related to this compound. It details the protocols for its extraction from natural sources and its chemical synthesis. Furthermore, this document elucidates the molecular signaling pathways through which this compound exerts its biological effects, supported by quantitative data from various studies. The information is presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Origins and Discovery

Natural Source

This compound is a phytochemical found in the heartwood of Caesalpinia sappan L., a flowering tree belonging to the legume family (Fabaceae).[1][2][3] This plant, commonly known as Sappanwood or Indian Redwood, is native to Southeast Asia, including India, Malaysia, and Indonesia.[4] The heartwood of C. sappan is characterized by the presence of various bioactive compounds, including brazilin, brazilein, and protosappanin A, in addition to this compound.[4]

Initial Identification

The first isolation and characterization of this compound from Caesalpinia sappan L. were reported by Nagai et al. in 1984. In their work, they identified this compound and proposed it as a biosynthetic precursor to brazilin, another prominent compound in the plant.

Chemical Structure

This compound is a member of the chalcone class of flavonoids. Its chemical structure is defined as (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, with the molecular formula C₁₆H₁₄O₅.

Experimental Protocols

Extraction and Isolation from Caesalpinia sappan

The following protocol is a composite of methodologies described in the literature for the extraction and purification of this compound from the heartwood of C. sappan.

  • Preparation of Plant Material : The dried heartwood of Caesalpinia sappan is ground into a coarse powder.

  • Extraction :

    • The powdered heartwood (e.g., 0.5 kg) is extracted with 95% ethanol (e.g., 3 x 1.5 L) under reflux. Alternatively, a methanolic extraction can be performed.

    • The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is suspended in water and then successively partitioned with n-hexane, methylene chloride (or chloroform), and ethyl acetate. This compound is typically enriched in the chloroform or ethyl acetate fraction.

  • Chromatographic Purification :

    • The enriched fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography.

    • The column is eluted with a gradient system of methylene chloride and methanol (e.g., from 50:1 to 0:1, v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound may be further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as 50% methanol.

Chemical Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized chemically through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde.

  • Reactants : The key precursors for the synthesis of this compound are 4'-hydroxy-2'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde.

  • General Procedure :

    • Equimolar amounts of 4'-hydroxy-2'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.

    • A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the mixture to catalyze the condensation.

    • The reaction mixture is stirred at room temperature or heated under reflux for several hours, with the progress monitored by TLC.

    • Upon completion, the mixture is cooled and acidified with a dilute acid (e.g., HCl) to neutralize the base and precipitate the product.

    • The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The biological activity of this compound has been quantified in several studies, particularly in the context of its anticancer effects.

Cell LineAssay TypeIC₅₀ (µM)Reference
HCT116 (human colon cancer)Cell Viability37.33
SW480 (human colon cancer)Cell Viability54.23

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in apoptosis and inflammation.

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines through both caspase-dependent and -independent mechanisms.

  • p53-Dependent Mitochondrial Pathway : In cancer cells with wild-type p53, such as HCT116, this compound treatment leads to the phosphorylation of p53. This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

  • MAPK and NF-κB Signaling : this compound can also activate the p38, ERK, and JNK MAP kinase pathways, as well as the NF-κB signaling pathway. The activation of these pathways contributes to the suppression of cancer cell growth and the induction of apoptosis.

  • AIF-Dependent Pathway : In a caspase-independent manner, this compound can increase reactive oxygen species (ROS) levels, leading to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus, which also results in apoptosis.

Sappanchalcone_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 phosphorylates MAPK p38, ERK, JNK This compound->MAPK NFkB NF-κB This compound->NFkB ROS ROS This compound->ROS Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC release AIF AIF Mitochondrion->AIF release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis NFkB->Apoptosis inhibits growth ROS->Mitochondrion AIF->Apoptosis

Caption: Apoptotic signaling pathways induced by this compound.

Anti-inflammatory Mechanism

This compound demonstrates significant anti-inflammatory properties, which are particularly relevant in the context of conditions like rheumatoid arthritis.

  • Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the serum levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in animal models of arthritis.

  • Modulation of the NF-κB Pathway : The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the canonical NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, this compound can downregulate the expression of various inflammatory mediators, such as iNOS and COX-2.

Sappanchalcone_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation Gene_Expression Gene Expression NFkB_Activation->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) Gene_Expression->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion

This compound, a chalcone derived from the heartwood of Caesalpinia sappan, stands out as a promising natural product for further investigation in drug development. Its well-characterized origins and the availability of established protocols for its isolation and synthesis provide a solid foundation for future research. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways, highlights its therapeutic potential. This guide offers a detailed technical resource to aid scientists and researchers in exploring the full potential of this compound as a lead compound for novel therapeutics.

References

Sappanchalcone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan Linn., has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological effects of this compound. Particular focus is placed on its anti-inflammatory, antioxidant, and anticancer properties, with a detailed exploration of the underlying molecular mechanisms and signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2E)-3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one, is a flavonoid belonging to the chalcone class.[1][2] Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
CAS Number 94344-54-4
Appearance Orange powder
Melting Point >175°C (decomposition)
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Slightly soluble in methanol.

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data and ObservationsReference(s)
¹H-NMR Data confirms the presence of aromatic protons, a methoxy group, and vinylic protons characteristic of the chalcone scaffold.
¹³C-NMR Spectral data reveals the carbon skeleton, including signals for the carbonyl carbon, aromatic carbons, and the α,β-unsaturated system.
Infrared (IR) Spectroscopy Characteristic absorption bands indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry (MS) The molecular ion peak corresponds to the calculated molecular weight of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a wide spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This activity is partly attributed to its ability to inhibit the NF-κB signaling pathway.

Antioxidant Activity

As a phenolic compound, this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including human oral cancer cells. The primary mechanism of its anticancer action is the induction of apoptosis.

This compound-induced apoptosis is mediated through the modulation of several key signaling pathways:

  • p53-Dependent Mitochondrial Pathway: this compound upregulates the expression of the tumor suppressor protein p53. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.

  • MAPK Pathway: It activates the p38, ERK, and JNK mitogen-activated protein kinase (MAPK) pathways, which are involved in transmitting extracellular signals to the nucleus to regulate gene expression related to apoptosis and cell survival.

  • NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. Inhibition of NF-κB contributes to the pro-apoptotic effects of this compound.

Anti-allergic Activity

This compound has also been reported to possess anti-allergic properties, with studies showing its inhibitory effect on the release of β-hexosaminidase, a marker of degranulation in mast cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

    • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Analysis of Protein Expression (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Methodology:

    • Protein Extraction: Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2, cleaved caspase-3, phospho-p38, etc.) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Sappanchalcone_p53_Pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Dependent Mitochondrial Apoptosis Pathway Induced by this compound.

Sappanchalcone_MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway p38 p38 Activation Apoptosis Apoptosis p38->Apoptosis ERK ERK Activation ERK->Apoptosis JNK JNK Activation JNK->Apoptosis IκBα IκBα Degradation NFkB NF-κB Inhibition IκBα->NFkB prevents translocation This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IκBα

Caption: MAPK and NF-κB Signaling Pathways Modulated by this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC₅₀ G->H

Caption: Experimental Workflow for the MTT Assay.

Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis of Protein Expression H->I

Caption: Experimental Workflow for Western Blotting.

Conclusion

This compound is a natural chalcone with a well-defined chemical structure and a compelling profile of biological activities. Its anti-inflammatory, antioxidant, and particularly its anticancer effects, mediated through the modulation of critical signaling pathways such as p53, MAPK, and NF-κB, underscore its therapeutic potential. The experimental protocols detailed herein provide a foundation for further investigation into its mechanisms of action. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to drive future research and development in the quest for novel therapeutic agents.

References

The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of Sappanchalcone from Caesalpinia sappan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and purification of Sappanchalcone, a bioactive chalcone derived from the heartwood of Caesalpinia sappan. The document details the experimental protocols for extraction and purification and presents quantitative data on extraction yields. Furthermore, it visualizes the isolation workflow and a key signaling pathway modulated by this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Source: Caesalpinia sappan (Sappanwood)

This compound is a naturally occurring flavonoid found in the heartwood of Caesalpinia sappan L., a plant belonging to the Leguminosae family.[1] Commonly known as Sappanwood or Brazilwood, this plant is widely distributed in Southeast Asia.[2][3] The heartwood is a rich source of various phenolic compounds, including flavonoids, chalcones, and homoisoflavonoids.[2][4] Among these, this compound is a significant bioactive constituent with demonstrated anti-inflammatory and other pharmacological properties. The heartwood is characterized by its red color, which is attributed to another major compound, brazilin.

Quantitative Data: Extraction Yields from Caesalpinia sappan Heartwood

The efficiency of extracting bioactive compounds from Caesalpinia sappan heartwood is influenced by the extraction method and solvent system used. The following table summarizes the yields of crude extracts obtained under various conditions. While specific yields for purified this compound are not extensively reported, these extract yields provide a baseline for potential recovery.

Extraction MethodSolvent SystemTemperatureExtraction TimeYield (%)Reference
Accelerated Solvent ExtractionEthanol/Water (3:1 w/w)60°C5 min9.16
Accelerated Solvent ExtractionEthanol/Water (3:1 w/w)120°C5 min13.64
Accelerated Solvent ExtractionEthanol/Water (3:1 w/w)180°C5 min16.18
MacerationMethanolRoom Temp.7 daysNot Specified
MacerationMethanol/Dichloromethane (3:1)Room Temp.7 daysNot Specified
MacerationMethanol/Dichloromethane (1:3)Room Temp.7 daysNot Specified
Reflux Extraction95% EthanolReflux3 x (duration not specified)Not Specified
BoilingWaterBoilingNot SpecifiedNot Specified

Experimental Protocols: Isolation and Purification of this compound

The following is a synthesized protocol for the isolation and purification of this compound from Caesalpinia sappan heartwood based on established methodologies.

Materials and Equipment
  • Dried heartwood of Caesalpinia sappan

  • Methanol (reagent grade)

  • 95% Ethanol

  • n-Hexane

  • Dichloromethane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Protocol
  • Preparation of Plant Material : The dried heartwood of Caesalpinia sappan is pulverized into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction :

    • The powdered heartwood (e.g., 0.5 kg) is extracted with 95% ethanol (e.g., 3 x 1.5 L) under reflux. Alternatively, extraction can be performed with methanol.

    • The resulting filtrate is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning (Fractionation) :

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

    • This fractionation separates compounds based on their polarity. This compound is typically found in the more polar fractions like the ethyl acetate or chloroform/dichloromethane fraction.

  • Column Chromatography Purification :

    • The fraction containing this compound (e.g., the ethyl acetate fraction) is subjected to repeated column chromatography.

    • Silica Gel Chromatography : The fraction is loaded onto a silica gel column and eluted with a solvent system such as a gradient of dichloromethane and methanol or dichloromethane and acetone.

    • Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column to separate compounds based on size and polarity.

  • Purity Assessment and Structural Elucidation :

    • The purity of the isolated fractions is monitored by Thin Layer Chromatography (TLC).

    • The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualized Workflows and Signaling Pathways

Isolation Workflow of this compound

G A Dried Caesalpinia sappan Heartwood B Pulverization A->B C Solvent Extraction (Methanol or Ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane, Dichloromethane, Ethyl Acetate) D->E F This compound-rich Fraction E->F G Column Chromatography (Silica Gel, Sephadex LH-20) F->G H Purified this compound G->H I Structural Elucidation (NMR, MS) H->I G cluster_0 A This compound B p53 Activation A->B C MAPK Activation (p38, ERK, JNK) A->C D NF-κB Activation A->D E Bax Upregulation B->E F Bcl-2 Downregulation B->F H Caspase Activation C->H D->H G Mitochondrial Pathway E->G F->G G->H I Apoptosis H->I

References

The Biosynthesis of Sappanchalcone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis of Sappanchalcone, a significant bioactive chalcone found in Caesalpinia sappan L. The document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of flavonoids and their potential applications.

Introduction to this compound

This compound is a chalcone, a type of flavonoid, predominantly found in the heartwood of Caesalpinia sappan, a plant with a long history of use in traditional medicine.[1][2] Chalcones are precursors for a wide variety of flavonoids and are known for their diverse biological activities.[1] this compound, in particular, has garnered interest for its potential pharmacological properties. It is also considered a biosynthetic precursor to brazilin, another important compound found in Caesalpinia sappan.[1]

The Phenylpropanoid Pathway: The Foundation of Flavonoid Biosynthesis

The biosynthesis of this compound, like all flavonoids, originates from the phenylpropanoid pathway. This fundamental metabolic route provides the primary precursors for a vast array of plant secondary metabolites. The initial steps involve the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA.

The key enzymes involved in this initial phase are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This p-coumaroyl-CoA molecule serves as a crucial branching point, leading into the flavonoid biosynthetic pathway.

Core Chalcone Biosynthesis: The Role of Chalcone Synthase

The entry point into the flavonoid pathway is catalyzed by the enzyme Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase.

The reaction catalyzed by CHS results in the formation of a tetraketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). Naringenin chalcone is the foundational scaffold for the vast majority of flavonoids, including this compound.

Chalcone_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS

Core Chalcone Biosynthesis Pathway.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for the conversion of naringenin chalcone to this compound in Caesalpinia sappan has not been fully elucidated, a plausible pathway can be proposed based on the known biochemistry of flavonoid modifications. The structure of this compound (3,4,4'-trihydroxy-2'-methoxychalcone) suggests the involvement of specific hydroxylation and O-methylation steps.

The proposed pathway involves the following modifications to the chalcone backbone:

  • Hydroxylation: A specific Flavonoid Hydroxylase , likely a cytochrome P450 monooxygenase, would catalyze the hydroxylation of the B-ring at the 3' and 4' positions.

  • O-Methylation: An O-Methyltransferase (OMT) would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of the A-ring.

The precise order of these hydroxylation and methylation steps is yet to be determined experimentally in Caesalpinia sappan.

Sappanchalcone_Biosynthesis Naringenin_Chalcone Naringenin Chalcone Intermediate_1 Hydroxylated Chalcone (Hypothetical) Naringenin_Chalcone->Intermediate_1 Flavonoid Hydroxylase(s) This compound This compound Intermediate_1->this compound O-Methyltransferase

Proposed Biosynthesis of this compound.

Quantitative Data

Quantitative analysis of flavonoid content in Caesalpinia sappan provides insights into the metabolic investment in these compounds. While specific quantitative data for this compound is limited in the reviewed literature, total flavonoid content has been reported for various parts of the plant.

Plant PartExtraction MethodTotal Flavonoid Content (% w/w)Reference
WoodNot specified0.2370[3]
LeavesMaceration (Methanol)1.0318 mg QE/g extract
BarkMaceration (Ethyl Acetate)0.170 mg QE/100g
SeedsMaceration (Ethyl Acetate)0.032 mg QE/100g
LeavesMaceration (Ethyl Acetate)0.147 mg QE/100g
WoodInfundation0.1902
WoodMaceration0.0539

QE = Quercetin Equivalents

Experimental Protocols

Determination of Total Flavonoid Content (Spectrophotometric Method)

This protocol is adapted from methods used for the quantitative analysis of flavonoids in Caesalpinia sappan.

Principle: This method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. The absorbance of this complex is measured spectrophotometrically.

Materials:

  • Plant extract of Caesalpinia sappan

  • Quercetin (standard)

  • Methanol or Ethanol (95%)

  • 10% Aluminum chloride (AlCl₃) solution

  • 1 M Potassium acetate (CH₃COOK) solution

  • Distilled water

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation: a. Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol. b. Prepare a series of dilutions of the quercetin stock solution to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL). c. To 1 mL of each standard dilution, add 0.5 mL of 10% AlCl₃, 0.5 mL of 1 M potassium acetate, and 3 mL of distilled water. d. Incubate the mixture at room temperature for 30 minutes. e. Measure the absorbance at the wavelength of maximum absorption (typically around 415-435 nm). f. Plot the absorbance versus concentration to generate a standard curve.

  • Sample Analysis: a. Prepare an extract of the Caesalpinia sappan plant material. b. To 1 mL of the plant extract, add the reagents as described in step 1c. c. Incubate the mixture under the same conditions as the standards. d. Measure the absorbance at the same wavelength used for the standard curve. e. Determine the total flavonoid content of the sample by comparing its absorbance to the standard curve. The results are typically expressed as mg of quercetin equivalents per gram of dry weight of the plant material (mg QE/g DW).

Chalcone Synthase (CHS) Enzyme Assay

This protocol provides a general method for assaying the activity of Chalcone Synthase, which can be adapted for CHS isolated from Caesalpinia sappan.

Principle: The activity of CHS is determined by measuring the formation of naringenin chalcone from its substrates, p-coumaroyl-CoA and malonyl-CoA. The product is typically quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified or partially purified CHS enzyme extract from Caesalpinia sappan.

  • p-Coumaroyl-CoA

  • [¹⁴C]-Malonyl-CoA (for radiometric assay) or unlabeled malonyl-CoA (for HPLC-UV assay)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol)

  • Stopping solution (e.g., 20% acetic acid in methanol)

  • Ethyl acetate

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and malonyl-CoA. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C). c. Initiate the reaction by adding the CHS enzyme extract.

  • Incubation: a. Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction: a. Stop the reaction by adding the stopping solution. b. Extract the chalcone product with an equal volume of ethyl acetate. c. Centrifuge to separate the phases and collect the upper ethyl acetate phase. d. Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Quantification: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample by HPLC. c. Identify and quantify the naringenin chalcone peak by comparing its retention time and UV spectrum to an authentic standard. d. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

CHS_Assay_Workflow cluster_0 Reaction cluster_1 Extraction cluster_2 Analysis Reaction_Setup 1. Set up reaction mixture (Buffer, Substrates) Incubation 2. Add CHS enzyme and incubate Reaction_Setup->Incubation Termination 3. Stop reaction Incubation->Termination Extraction 4. Extract with ethyl acetate Termination->Extraction Evaporation 5. Evaporate solvent Extraction->Evaporation Resuspension 6. Resuspend in methanol Evaporation->Resuspension HPLC 7. Analyze by HPLC Resuspension->HPLC Quantification 8. Quantify product HPLC->Quantification

Workflow for Chalcone Synthase Enzyme Assay.

Future Directions

The biosynthesis of this compound in Caesalpinia sappan presents several avenues for future research. The identification and characterization of the specific flavonoid hydroxylases and O-methyltransferases involved in its formation are critical next steps. Transcriptome analysis of Caesalpinia sappan tissues with high this compound content could reveal candidate genes for these enzymes. Subsequent functional characterization of these enzymes through in vitro assays would confirm their roles in the pathway. Furthermore, a detailed quantitative analysis of this compound and its biosynthetic intermediates in different tissues and at various developmental stages of the plant would provide a more complete understanding of the regulation of its production. This knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this and other valuable flavonoids.

References

A Technical Guide to Sappanchalcone: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone is a prominent chalcone, a class of open-chain flavonoids, isolated primarily from the heartwood of Caesalpinia sappan L.[1][2][3]. As a bioactive phytochemical, it is the subject of extensive research for its wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-allergic properties.[4][5]. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its known biological activities with associated signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Characteristics

This compound, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, is recognized by its distinct orange or yellow crystalline powder form. Its structural and physical properties are fundamental to its biological function and solubility, which are critical parameters for experimental design and drug development.

Data Summary

The core physical and chemical data for this compound are summarized in the table below for ease of reference.

PropertyValueReferences
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
CAS Number 94344-54-4
Appearance Orange to yellow powder/solid
Melting Point >175°C (with decomposition)
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in Methanol
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year
Natural Source Heartwood of Caesalpinia sappan L.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects by modulating key cellular signaling pathways. Its potential as a therapeutic agent stems from its ability to influence inflammation, apoptosis, and allergic responses.

Anticancer Activity

This compound has demonstrated significant potential in oncology research by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in various cancer cell lines.

  • Oral Cancer: In human oral cancer cells, this compound induces apoptosis through a multi-pathway mechanism. It activates the p53-dependent mitochondrial pathway, characterized by an upregulation of Bax and downregulation of Bcl-2, leading to cytochrome c release and the activation of caspase-9 and -3.. Concurrently, it activates MAPKs (p38, ERK, JNK) and the NF-κB signaling pathway, which collectively contribute to growth inhibition and apoptosis..

  • Colon Cancer: In human colon cancer cells (HCT116 and SW480), this compound's apoptotic action is multifaceted. It triggers a p53-dependent, caspase-mediated pathway in wild-type p53 cells.. It also initiates a caspase-independent mechanism in both wild-type and mutant p53 cells by increasing reactive oxygen species (ROS) levels, which leads to the release and nuclear translocation of Apoptosis-Inducing Factor (AIF)..

G cluster_0 This compound-Induced Apoptosis in Oral Cancer This compound This compound p53 p53 This compound->p53 MAPK MAPK (p38, ERK, JNK) This compound->MAPK NFkB NF-κB This compound->NFkB Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mito Mitochondrial Pathway Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Apoptosis signaling in oral cancer cells.

G cluster_1 This compound-Induced Apoptosis in Colon Cancer cluster_caspase_dep Caspase-Dependent (p53 wild-type) cluster_caspase_indep Caspase-Independent This compound This compound p53 p53 Phosphorylation This compound->p53 ROS ↑ ROS This compound->ROS Bax Bax p53->Bax Mito_Dep Mitochondria Bax->Mito_Dep Caspases Caspase Activation Mito_Dep->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mito_Indep Mitochondria ROS->Mito_Indep AIF AIF Release & Translocation Mito_Indep->AIF AIF->Apoptosis

Apoptosis signaling in colon cancer cells.
Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects, making it a candidate for treating inflammatory conditions like rheumatoid arthritis.. In a collagen-induced arthritis (CIA) mouse model, administration of this compound significantly reduced paw swelling and arthritis severity.. The mechanism involves the suppression of key pro-inflammatory cytokines; serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) were significantly lowered in treated mice..

cluster_2 Anti-inflammatory Mechanism of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., Collagen in CIA model) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Immune_Cells->Cytokines Inflammation Inflammation (Arthritis, Edema) Cytokines->Inflammation This compound This compound This compound->Cytokines Inhibition

Anti-inflammatory mechanism of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of this compound based on published studies.

Protocol: Isolation and Purification of this compound

This protocol outlines the general steps for extracting and purifying this compound from its natural source.

  • Extraction: The dried heartwood of Caesalpinia sappan L. is pulverized and subjected to extraction with methanol (MeOH).

  • Fractionation: The crude methanolic extract is concentrated under reduced pressure. The residue is then partitioned between solvents. A common method involves using a chloroform or methylene chloride fraction to isolate less polar compounds like this compound..

  • Chromatography: The active fraction (e.g., chloroform fraction) is subjected to repeated column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a solvent gradient system (e.g., methylene chloride/methanol) to separate compounds based on polarity..

    • Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 chromatography to separate molecules by size..

  • Identification and Characterization: The purity and identity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy..

Protocol: In Vivo Anti-inflammatory Assessment (Collagen-Induced Arthritis Model)

This protocol describes a workflow for evaluating the anti-inflammatory efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Animal Model: Male DBA/1J mice (7-8 weeks old) are typically used as they are highly susceptible to CIA..

  • Induction of Arthritis:

    • Day 0: Mice are immunized with an emulsion of type II collagen (e.g., bovine or chick) and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail..

    • Day 21: A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered..

  • Treatment: Following the booster injection or at the onset of symptoms, mice are divided into groups (n=10 per group): a control group (vehicle), a this compound-treated group (e.g., 10 mg/kg), and a positive control group (e.g., methotrexate).. Treatment is typically administered daily via oral gavage or intraperitoneal injection.

  • Assessment:

    • Clinical Scoring: Paw swelling and arthritis severity are monitored and scored regularly (e.g., 2-3 times per week) for several weeks.

    • Radiographic & Histological Analysis: At the end of the study, joint tissues are harvested for radiographic imaging (to assess bone mineral density) and histomorphometric analysis (to assess joint destruction and inflammation)..

    • Cytokine Analysis: Blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA..

cluster_3 Workflow: In Vivo Anti-inflammatory Study (CIA Model) node_start Select DBA/1J Mice (7-8 weeks old) node_immunize Day 0: Primary Immunization (Collagen + CFA) node_start->node_immunize node_boost Day 21: Booster Injection (Collagen + IFA) node_immunize->node_boost node_treat Daily Treatment (Control, this compound, etc.) node_boost->node_treat node_assess Monitor & Assess (Paw Swelling, Arthritis Score) node_treat->node_assess node_end End of Study: - Serum Cytokine (ELISA) - Radiography - Histology node_assess->node_end node_finish Data Analysis node_end->node_finish

Workflow for In Vivo Anti-inflammatory Study.
Protocol: In Vitro Apoptosis Induction Assay

This protocol provides a workflow for assessing the pro-apoptotic effects of this compound on cancer cells.

  • Cell Culture: Select appropriate cancer cell lines (e.g., human oral cancer cells or colon cancer cell lines HCT116 and SW480). Culture cells in a suitable medium in 96-well plates (for viability assays) or larger plates (for protein analysis) to achieve optimal confluency.

  • Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Viability/Proliferation Assay (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours..

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product..

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals..

    • Measure the absorbance at ~570 nm using a microplate reader to quantify cell viability..

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protein Analysis (Western Blotting):

    • Lyse treated cells to extract total protein..

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for key apoptosis-related proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-p38, p-JNK)..

    • Use corresponding secondary antibodies and an ECL detection system to visualize protein bands..

cluster_4 Workflow: In Vitro Apoptosis Assay cluster_assays Downstream Assays node_culture Culture Cancer Cells (e.g., HCT116) node_treat Treat with this compound (Various concentrations, 24-48h) node_culture->node_treat node_mtt MTT Assay (Cell Viability) node_treat->node_mtt node_flow Flow Cytometry (Annexin V/PI Staining) node_treat->node_flow node_wb Western Blot (Apoptosis Protein Expression) node_treat->node_wb node_analysis Data Analysis & Mechanism Elucidation node_mtt->node_analysis node_flow->node_analysis node_wb->node_analysis

References

Solubility profile of Sappanchalcone in various solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sappanchalcone, a chalcone isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. A thorough understanding of its solubility in various solvents is paramount for advancing its research and development, from initial in vitro screening to formulation and clinical application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative solubility determination, and a visualization of key signaling pathways it modulates.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaQualitative Solubility
ChloroformCHCl₃Soluble[1][2]
DichloromethaneCH₂Cl₂Soluble[1][2]
Ethyl AcetateC₄H₈O₂Soluble[1]
Dimethyl Sulfoxide (DMSO)C₂H₆SOSoluble
AcetoneC₃H₆OSoluble

Note: "Soluble" indicates that the compound dissolves in the specified solvent, but does not provide a quantitative measure of solubility.

Experimental Protocols for Quantitative Solubility Determination

To facilitate further research and development, this section outlines detailed methodologies for the quantitative determination of this compound solubility. These protocols are adapted from established methods for chalcones and other phenolic compounds.

2.1. Gravimetric Method (Shake-Flask Method)

The gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with airtight seals

  • Isothermal shaker or water bath with temperature control

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known mass of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vial tightly and place it in an isothermal shaker or water bath set to the desired temperature. The mixture should be agitated vigorously for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Settling: After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours, while maintaining the constant temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent crystallization upon cooling. The syringe should be fitted with a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Weigh the container with the solution to determine the mass of the solution. Evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the decomposition temperature of this compound until a constant weight of the dried solute is achieved.

  • Calculation: The solubility can be expressed in various units, such as mg/mL or g/100 g of solvent.

    • Solubility ( g/100 g solvent): (Mass of dried this compound / Mass of solvent) x 100

    • Solubility (mg/mL): (Mass of dried this compound in mg) / (Volume of supernatant withdrawn in mL)

2.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound (pure solid for standard preparation)

  • Mobile phase solvents (e.g., methanol, acetonitrile, water with 0.1% formic acid)

  • Filtration apparatus for mobile phase and samples

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.

  • Sample Preparation for HPLC: Withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in the mobile phase. From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound (typically in the range of 300-400 nm for chalcones).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution by accounting for the dilution factor.

2.3. UV-Vis Spectrophotometry Method

This method is a simpler and faster alternative to HPLC, suitable for preliminary or high-throughput solubility screening.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound (pure solid)

  • Solvents of interest

Procedure:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Create a series of standard solutions of this compound with known concentrations in the chosen solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the Gravimetric Method. Withdraw a filtered aliquot of the supernatant and dilute it with the solvent to an absorbance value that falls within the linear range of the calibration curve.

  • Calculate Solubility: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB-alpha IkB-alpha IKK->IkB-alpha phosphorylates NF-kB NF-kB IkB-alpha->NF-kB IkB-alpha_P p-IkB-alpha IkB-alpha->IkB-alpha_P NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB-alpha_P->Proteasome degradation This compound This compound This compound->IKK inhibits Gene_Transcription Inflammatory Gene Transcription NF-kB_n->Gene_Transcription induces G cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound p53 p53 This compound->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP promotes Bcl-2->Bax Cytochrome_c Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis MOMP->Cytochrome_c release G cluster_stimulus Cellular Stress cluster_pathways MAPK Pathways cluster_response Cellular Response This compound This compound p38 p38 This compound->p38 activates ERK ERK This compound->ERK activates JNK JNK This compound->JNK activates Apoptosis_Growth_Inhibition Apoptosis & Growth Inhibition p38->Apoptosis_Growth_Inhibition ERK->Apoptosis_Growth_Inhibition JNK->Apoptosis_Growth_Inhibition

References

Sappanchalcone: A Technical Guide to its Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan Linn., has emerged as a promising natural compound with a diverse range of biological activities and pharmacological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its anti-inflammatory, anti-cancer, and bone-protective properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive molecule.

Biological Activities and Pharmacological Effects

This compound exhibits a spectrum of pharmacological effects, which are primarily attributed to its influence on key cellular signaling pathways. The most well-documented activities include its potent anti-inflammatory and anti-cancer effects, as well as its ability to protect against bone loss.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis. In a collagen-induced arthritis (CIA) mouse model, administration of this compound has been shown to reduce clinical arthritis severity and inflammatory paw edema.[1] This effect is associated with a significant decrease in the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]

Anti-cancer Activity

This compound has been shown to inhibit the growth of various cancer cells and induce apoptosis.[2] Its anti-cancer mechanism involves the activation of multiple signaling pathways, including the p53-dependent mitochondrial pathway and the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK). Furthermore, this compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in cancer cell survival and proliferation. Studies have shown that this compound's induction of apoptosis is mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Bone Protective Effects

In addition to its anti-inflammatory effects in arthritis models, this compound has been observed to have direct bone-protective properties. In CIA mice, treatment with this compound helped preserve bone mineral density and the trabecular structure of the bone. This suggests a potential role for this compound in the management of inflammatory conditions associated with bone loss.

Quantitative Data

The following tables summarize the quantitative data available on the pharmacological effects of this compound.

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

ParameterTreatment GroupDosageObservationReference
Pro-inflammatory CytokinesThis compound10 mg/kgSignificantly lower serum levels of TNF-α, IL-6, and IL-1β compared to control.
Clinical Arthritis SeverityThis compound10 mg/kgSignificant reduction in clinical arthritis score.
Inflammatory Paw EdemaThis compound10 mg/kgSignificant reduction in paw swelling.
Bone Mineral DensityThis compound10 mg/kgPreservation of bone mineral density.

Table 2: In Vitro Anti-cancer Effects of this compound

Cell LineAssayEffectSignaling Pathway ImplicatedReference
Human Oral Cancer CellsGrowth Inhibition & ApoptosisSuppression of cell growth and induction of apoptosis.p53, p38, ERK, JNK, NF-κB
Human Colon Cancer Cells (HCT116 - p53 wild-type)ApoptosisDecreased proliferation and promotion of apoptosis.p53-dependent caspase activation, ROS generation, AIF release
Human Colon Cancer Cells (SW480 - p53 mutant)ApoptosisIncreased ROS levels and AIF release (no p53-dependent caspase activation).Caspase-independent mechanisms

Signaling Pathways

The biological activities of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

sappanchalcone_p53_pathway This compound This compound p53 p53 (Phosphorylation) This compound->p53 Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced p53-mediated apoptotic pathway.

sappanchalcone_nfkb_pathway This compound This compound IKK IKK This compound->IKK IkB_alpha IκB-α (Degradation) IKK->IkB_alpha NFkB_p65_p50 NF-κB (p65/p50) (Cytoplasm) IkB_alpha->NFkB_p65_p50 NFkB_p65_p50_nucleus NF-κB (p65/p50) (Nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus Inflammatory_Genes Pro-inflammatory & Anti-apoptotic Genes NFkB_p65_p50_nucleus->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by this compound.

sappanchalcone_nrf2_pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) p38_MAPK->Nrf2_Keap1 Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response

Activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

In Vitro Cytotoxicity and Apoptosis Assays

1. MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

2. Western Blot Analysis for Apoptosis-Related Proteins

  • Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol Outline:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine changes in protein expression levels.

In Vivo Anti-inflammatory Model

Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To evaluate the in vivo anti-inflammatory and bone-protective effects of this compound.

  • Principle: The CIA model is a widely used animal model of rheumatoid arthritis. Immunization of susceptible mouse strains with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to joint inflammation, cartilage destruction, and bone erosion.

  • Protocol Outline:

    • Induction of Arthritis:

      • Male DBA/1J mice (8-10 weeks old) are typically used.

      • An initial immunization is performed by intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

      • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

    • Treatment:

      • Once arthritis is established (typically around day 28-35), mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, positive control like methotrexate).

      • This compound (e.g., 10 mg/kg) is administered daily via oral gavage or intraperitoneal injection.

    • Assessment of Arthritis:

      • Clinical Scoring: Arthritis severity is monitored and scored based on the degree of erythema and swelling in the paws.

      • Paw Thickness: Paw swelling is measured using a digital caliper.

      • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with H&E and Safranin O) to assess inflammation, cartilage damage, and bone erosion.

      • Cytokine Analysis: Blood is collected to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

      • Bone Mineral Density: Bone parameters can be analyzed using micro-computed tomography (μCT).

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and oncology. Its ability to modulate key signaling pathways such as p53, NF-κB, and Nrf2/HO-1 underscores its diverse pharmacological effects. The data presented in this technical guide highlight the anti-inflammatory, anti-cancer, and bone-protective properties of this compound, providing a solid foundation for further research and development. Future studies should focus on elucidating the detailed molecular mechanisms, optimizing its delivery, and evaluating its safety and efficacy in more advanced preclinical and clinical settings. This will be crucial for translating the promising preclinical findings into novel therapeutic strategies for a range of human diseases.

References

Sappanchalcone: A Comprehensive Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive in vitro and in vivo studies have highlighted its potent anti-inflammatory and anticancer properties, positioning it as a valuable candidate for further drug development. This technical guide provides an in-depth review of the existing preclinical research on this compound, with a focus on its mechanisms of action, experimental validation, and quantitative data.

In Vitro Studies: Unraveling the Molecular Mechanisms

A significant body of research has focused on elucidating the cellular and molecular mechanisms underlying the therapeutic effects of this compound in vitro. These studies have consistently demonstrated its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity

This compound has exhibited significant cytotoxic effects against various cancer cell lines.[1] Its pro-apoptotic activity is a cornerstone of its anticancer potential, with studies demonstrating its ability to induce programmed cell death through both caspase-dependent and independent pathways.[2][3]

In human oral cancer cells, this compound has been shown to suppress growth and induce apoptosis by activating p53-dependent mitochondrial pathways, as well as the p38, ERK, JNK, and NF-κB signaling cascades.[4] Treatment of oral cancer cells with this compound resulted in an increased cytosolic level of cytochrome c, downregulation of Bcl-2, upregulation of Bax and p53, activation of caspase-3 and -9, and cleavage of poly (ADP-ribose) polymerase (PARP).[4]

Furthermore, in human colon cancer cells (HCT116 and SW480), this compound has been observed to decrease proliferation and promote apoptosis. The compound triggers the phosphorylation of p53, leading to caspase activation and increased Bax expression in p53 wild-type HCT116 cells. Interestingly, in both p53 wild-type and mutant cells, this compound increases reactive oxygen species (ROS) levels and the release of apoptosis-inducing factor (AIF), indicating a multifaceted mechanism of action.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference
Human oral cancer cellsOral CancerMTT assayGrowth inhibitionDose-dependent inhibition
HCT116Colon CancerCCK-8 assayProliferation inhibitionTime- and concentration-dependent inhibition (10-50 µM)
SW480Colon CancerCCK-8 assayProliferation inhibitionTime- and concentration-dependent inhibition (10-50 µM)
HCT116Colon CancerAnnexin V/PI stainingApoptosis inductionIncreased apoptosis
SW480Colon CancerAnnexin V/PI stainingApoptosis inductionIncreased apoptosis
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models. It is known to inhibit the production of key inflammatory mediators. One of the primary mechanisms of its anti-inflammatory action is the suppression of prostaglandin E2 (PGE2) production by inhibiting the activity of the COX-2 enzyme. Studies have also shown that this compound can reduce the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell ModelStimulantKey Mediator InhibitedMechanismReference
Macrophages (J774.1)LPSNitric Oxide (NO), Prostaglandin E2 (PGE2)-
Macrophages (RAW 264.7)LPSIL-6-

In Vivo Studies: Validation in Animal Models

The promising in vitro findings for this compound have been corroborated by several in vivo studies, particularly in the context of inflammatory diseases.

Anti-inflammatory and Anti-arthritic Effects

In a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis, administration of this compound (10 mg/kg) significantly reduced clinical arthritis scores and inflammatory edema in the paws. The treatment also helped in maintaining bone mineral density and the trabecular structure of the bones. Furthermore, serum levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β were significantly lower in the this compound-treated mice compared to the control group. These findings strongly suggest that this compound could be a valuable therapeutic agent for managing rheumatoid arthritis.

Table 3: In Vivo Anti-inflammatory Activity of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Animal ModelTreatmentDosageKey FindingsReference
Male DBA/1J miceThis compound10 mg/kgReduced clinical arthritis and paw edema; Maintained bone mineral density; Decreased serum TNF-α, IL-6, and IL-1β
Male DBA/1J miceMethotrexate (standard drug)3 mg/kgSimilar anti-arthritic activity to this compound

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's effects, detailed experimental protocols are crucial.

Cell Proliferation Assay (MTT/CCK-8)
  • Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-50 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for the recommended time to allow for the formation of formazan crystals or a colored product, respectively.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, PARP, p-p38, p-ERK, p-JNK, IκB-α, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: Use male DBA/1J mice, which are susceptible to CIA.

  • Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject it intradermally at the base of the tail. A booster injection is typically given after a set period.

  • Treatment Groups: Divide the mice into control, this compound-treated (e.g., 10 mg/kg, administered orally or intraperitoneally), and a positive control group (e.g., methotrexate, 3 mg/kg).

  • Assessment:

    • Clinical Score: Monitor and score the severity of arthritis in the paws regularly.

    • Paw Swelling: Measure the paw thickness using a caliper.

    • Radiographic and Histomorphometric Analysis: At the end of the study, perform X-ray and histological analysis of the joints to assess bone and cartilage damage.

    • Cytokine Analysis: Collect blood samples to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

sappanchalcone_anticancer_pathway This compound This compound ros ↑ ROS This compound->ros p53 ↑ p53 Phosphorylation This compound->p53 bcl2 ↓ Bcl-2 This compound->bcl2 mapk MAPK Pathway This compound->mapk nfkb_pathway NF-κB Pathway This compound->nfkb_pathway aif ↑ AIF release ros->aif bax ↑ Bax p53->bax mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c ↑ Cytochrome c release mitochondria->cytochrome_c caspase9 ↑ Caspase-9 activation cytochrome_c->caspase9 caspase3 ↑ Caspase-3 activation caspase9->caspase3 parp ↑ PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis aif->apoptosis p38 ↑ p-p38 mapk->p38 erk ↑ p-ERK mapk->erk jnk ↑ p-JNK mapk->jnk p38->apoptosis erk->apoptosis jnk->apoptosis ikb ↓ IκB-α nfkb_pathway->ikb p65 ↑ Nuclear p65 nfkb_pathway->p65 p65->apoptosis

Caption: Anticancer signaling pathways of this compound.

western_blot_workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blotting.

sappanchalcone_anti_inflammatory_pathway lps LPS macrophage Macrophage lps->macrophage cox2 COX-2 macrophage->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) macrophage->cytokines pge2 Prostaglandin E2 (PGE2) cox2->pge2 inflammation Inflammation pge2->inflammation cytokines->inflammation This compound This compound This compound->cox2 This compound->cytokines

Caption: Anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of this compound as an anti-inflammatory and anticancer agent. Its ability to modulate multiple, critical signaling pathways underscores its pleiotropic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research.

Further investigations should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a drug.

  • Safety and Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for potential clinical applications.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the efficacy and safety of this compound in human subjects.

References

Preliminary research on the mechanism of action of Sappanchalcone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a flavonoid compound isolated from the heartwood of Caesalpinia sappan L., has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties. As a member of the chalcone family, its distinct chemical structure underpins a multifaceted mechanism of action, involving the modulation of key cellular signaling pathways implicated in inflammation and carcinogenesis. This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Anticancer Activity: Induction of Apoptosis

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. Its efficacy is particularly noted in colon and oral cancers, operating through both p53-dependent and independent pathways.

Quantitative Data: Cytotoxicity

The cytotoxic effect of this compound has been quantified in human colon carcinoma cell lines, showing a differential response based on p53 mutation status.

Cell Linep53 StatusIC50 (48h Treatment)Reference
HCT116Wild-Type37.33 µM[1]
SW480Mutant54.23 µM[1]

Note: The IC50 value for oral cancer cell lines was not explicitly stated in the reviewed literature, although dose-dependent growth inhibition was confirmed.[2]

Signaling Pathways in Apoptosis

This compound initiates apoptosis through a complex network of signaling events that converge on the activation of caspases and mitochondrial dysregulation.

A. Intrinsic (Mitochondrial) Pathway: In oral cancer cells, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[2] This event is a critical initiation step for the intrinsic apoptotic cascade.

B. Caspase-Dependent and AIF-Dependent Mechanisms: In human colon cancer cells, this compound's mechanism is twofold.

  • Caspase-Dependent: In p53 wild-type cells (HCT116), this compound triggers the phosphorylation of p53. This leads to the activation of initiator caspases-8 and -9, and subsequently, executioner caspases-3 and -7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP).

  • AIF-Dependent (Caspase-Independent): this compound also induces the production of Reactive Oxygen Species (ROS) and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria in both p53 wild-type and mutant cells. AIF translocates to the nucleus to induce chromatin condensation and DNA fragmentation in a caspase-independent manner.

C. Mitogen-Activated Protein Kinase (MAPK) and NF-κB Activation: A key aspect of this compound's pro-apoptotic mechanism in oral cancer involves the activation of stress-related signaling pathways. It induces the phosphorylation, and thereby activation, of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Concurrently, it promotes the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) by inducing the degradation of its inhibitor, IκB-α, leading to the nuclear translocation of the p65 subunit. While NF-κB is often a pro-survival signal, in this context, its activation is integral to the apoptotic process, as pharmacological inhibition of the MAPK and NF-κB pathways reverses this compound-induced apoptosis.

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Execution cluster_outcome Cellular Outcome This compound This compound ROS ↑ ROS Generation This compound->ROS p53 ↑ p53 Phosphorylation (p53 wild-type cells) This compound->p53 MAPK ↑ p-p38, p-ERK, p-JNK This compound->MAPK NFkB_activation ↑ NF-κB Activation (via IκBα degradation) This compound->NFkB_activation Bcl2 ↓ Bcl-2 This compound->Bcl2 CytoC Cytochrome c Release ROS->CytoC AIF AIF Release ROS->AIF Bax ↑ Bax p53->Bax Casp8 Caspase-8 Activation p53->Casp8 Apoptosis Apoptosis MAPK->Apoptosis Pro-apoptotic signaling NFkB_activation->Apoptosis Pro-apoptotic signaling Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 DNA_frag DNA Fragmentation AIF->DNA_frag Caspase- independent Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP PARP->Apoptosis DNA_frag->Apoptosis G cluster_condition Pathological Condition cluster_mediators Key Inflammatory Mediators cluster_treatment Therapeutic Intervention cluster_outcome Therapeutic Outcome Arthritis Collagen-Induced Arthritis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Arthritis->Cytokines Inflammation ↓ Inflammation & Edema Cytokines->Inflammation Bone Bone Protection Cytokines->Bone This compound This compound (10 mg/kg) This compound->Cytokines G cluster_invitro In Vitro Analysis (Cancer Cells) cluster_invivo In Vivo Analysis (Arthritis Model) cell_culture 1. Cell Culture (HCT116, SW480, Oral Cancer) treatment_vitro 2. Treatment (this compound) cell_culture->treatment_vitro mtt 3a. MTT Assay treatment_vitro->mtt wb 3b. Western Blot treatment_vitro->wb flow 3c. Flow Cytometry treatment_vitro->flow mtt_result Cell Viability (IC50) mtt->mtt_result wb_result Protein Expression (p53, Bax, Bcl-2, p-MAPK) wb->wb_result flow_result Apoptosis Rate (Annexin V/PI) flow->flow_result cia_model 1. Induce CIA (DBA/1J Mice) treatment_vivo 2. Treatment (this compound 10 mg/kg) cia_model->treatment_vivo assessment 3. Assess Outcomes treatment_vivo->assessment clinical_score Clinical Score (Paw Swelling) assessment->clinical_score elisa Serum Cytokines (TNF-α, IL-6, IL-1β) assessment->elisa histo Bone Integrity (Radiography, Histology) assessment->histo

References

Sappanchalcone: A Comprehensive Technical Review of its Classification, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone, a natural phytochemical isolated from the heartwood of Caesalpinia sappan L., stands as a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its unique chemical architecture places it at the intersection of two important classes of organic compounds: chalcones and catechols. This dual classification is fundamental to its diverse biological activities, including anti-inflammatory, antioxidant, and xanthine oxidase inhibitory effects.[3][4][5] This technical guide provides an in-depth analysis of this compound's chemical classification, detailed experimental protocols for its isolation and synthesis, a summary of its quantitative biological data, and visual representations of its structural relationships and experimental workflows.

Chemical Classification and Structure

This compound, with the systematic IUPAC name (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, possesses a chemical structure that unequivocally classifies it as both a chalcone and a catechol.

  • Chalcone Backbone: The core of this compound is the 1,3-diaryl-2-propen-1-one scaffold, the defining feature of the chalcone family of compounds. This α,β-unsaturated ketone system consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon bridge.

  • Catechol Moiety: Ring B of this compound is substituted with hydroxyl groups at the 3 and 4 positions, forming a 3,4-dihydroxyphenyl group. This specific arrangement is known as a catechol moiety, a functional group recognized for its potent antioxidant and metal-chelating properties.

The presence of both the chalcone backbone and the catechol group contributes significantly to the molecule's reactivity and biological profile.

G cluster_chalcone Chalcone Scaffold cluster_catechol Catechol Moiety Ring A Ring A Carbonyl C=O Ring A->Carbonyl alpha,beta-Unsaturated_Bridge Cα=Cβ Carbonyl->alpha,beta-Unsaturated_Bridge Ring B Ring B alpha,beta-Unsaturated_Bridge->Ring B Benzene_Ring Benzene OH1 OH Benzene_Ring->OH1 ortho OH2 OH Benzene_Ring->OH2 meta This compound This compound This compound->Ring B incorporates This compound->Benzene_Ring as Ring B

Figure 1: Structural relationship of this compound.

Quantitative Biological Activity

This compound exhibits a range of biological activities, with several studies providing quantitative data on its potency. The following table summarizes key findings.

Biological ActivityAssay/ModelTargetIC50/EC50Reference
Xanthine Oxidase InhibitionEnzymatic AssayXanthine Oxidase3.9 µM
Xanthine Oxidase InhibitionEnzymatic AssayXanthine Oxidase2.5 µM (derivative)
CytotoxicityMTT AssayT47D breast cancer cells48.306 µM
Anti-inflammatoryCollagen-induced arthritis mouse modelPro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Not specified
Anti-allergicβ-hexosaminidase release assayRBL-2H3 cellsPotent inhibition

Experimental Protocols

Isolation of this compound from Caesalpinia sappan

This protocol describes a general method for the extraction and purification of this compound from the heartwood of Caesalpinia sappan.

Materials:

  • Dried heartwood of Caesalpinia sappan

  • Methanol (MeOH)

  • Hexane

  • Methylene chloride (CH2Cl2)

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered heartwood of Caesalpinia sappan with methanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude methanol extract in a mixture of hexane and distilled water. Separate the layers and collect the aqueous layer. Further, partition the aqueous layer with methylene chloride. Collect the methylene chloride layer.

  • Column Chromatography: Concentrate the methylene chloride layer and subject it to silica gel column chromatography. Elute the column with a gradient of methylene chloride and methanol.

  • Gel Filtration: Subject the fractions containing this compound to Sephadex LH-20 column chromatography for further purification.

  • Characterization: Identify the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol outlines the synthesis of this compound using the Claisen-Schmidt condensation reaction.

Materials:

  • 4'-Hydroxy-2'-methoxyacetophenone

  • 3,4-Dihydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Polyphosphoric acid

  • Acetic acid

  • Ultrasound bath

  • Standard laboratory glassware

Procedure:

  • Synthesis of 4'-Hydroxy-2'-methoxyacetophenone: Synthesize this starting material by the acetylation of 3-methoxyphenol with acetic acid in the presence of polyphosphoric acid.

  • Claisen-Schmidt Condensation: In a reaction vessel, dissolve 4'-hydroxy-2'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde in methanol. Add an aqueous solution of potassium hydroxide (e.g., 12 M) to the mixture.

  • Reaction Conditions: Subject the reaction mixture to ultrasound irradiation at an elevated temperature (e.g., 80°C) for several hours.

  • Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the analysis and purification of this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol. Detection is commonly performed using a photodiode array (PDA) detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra provide detailed information about the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

G cluster_isolation Isolation from Caesalpinia sappan cluster_synthesis Chemical Synthesis cluster_analysis Analytical Characterization Extraction Methanol Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel & Sephadex LH-20 Partitioning->Column_Chromatography Sappanchalcone_Product Purified this compound Column_Chromatography->Sappanchalcone_Product Starting_Materials Acetophenone & Benzaldehyde Derivatives Condensation Claisen-Schmidt Condensation Starting_Materials->Condensation Purification_Synth Recrystallization/Chromatography Condensation->Purification_Synth Purification_Synth->Sappanchalcone_Product HPLC HPLC-PDA Sappanchalcone_Product->HPLC NMR 1H & 13C NMR HPLC->NMR MS Mass Spectrometry NMR->MS

Figure 2: General experimental workflow for this compound.

Conclusion

This compound's classification as both a chalcone and a catechol is central to its chemical properties and biological functions. The methodologies for its isolation from natural sources and its chemical synthesis are well-established, providing a solid foundation for further research. The quantitative data on its biological activities highlight its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and antioxidant therapies. This guide provides a comprehensive technical overview to support ongoing and future investigations into this promising natural product.

References

Sappanchalcone: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone, a prominent chalcone derived from the heartwood of Caesalpinia sappan L., has emerged as a molecule of significant interest in the field of pharmacology. Exhibiting a diverse range of biological activities, this natural compound has demonstrated considerable potential in preclinical studies for its anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic applications. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development.

Introduction

Chalcones are a class of open-chain flavonoids that are precursors to a wide variety of flavonoid compounds in plants. This compound (C16H14O5) is a key bioactive constituent of Caesalpinia sappan, a plant with a long history of use in traditional medicine.[1] Modern scientific investigation has begun to unravel the molecular basis for its therapeutic effects, positioning this compound as a promising candidate for the development of novel therapeutics for a range of diseases, including cancer and chronic inflammatory conditions.

Anticancer Applications

This compound has demonstrated potent cytotoxic and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis via both caspase-dependent and -independent pathways, involving the modulation of key signaling molecules.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HCT116 (p53 wild-type)Colon Cancer37.3348[2]
SW480 (p53-mutant)Colon Cancer54.2348[2]
Oral Cancer Cells (primary and metastatic)Oral CancerNot specifiedNot specified[3]
Mechanism of Action: Apoptosis Induction

This compound's pro-apoptotic effects are multifaceted, involving the activation of intrinsic and extrinsic apoptotic pathways. In oral cancer cells, this compound treatment leads to an increased cytosolic level of cytochrome c, downregulation of Bcl-2, and upregulation of Bax and p53.[3] This is accompanied by the activation of caspase-3 and -9 and cleavage of poly (ADP-ribose) polymerase (PARP).

In colon cancer cells, this compound's efficacy is linked to p53 status. In p53 wild-type HCT116 cells, it triggers the phosphorylation of p53, leading to caspase activation and increased Bax expression. In both p53 wild-type and mutant (SW480) colon cancer cells, this compound increases reactive oxygen species (ROS) levels and the release of apoptosis-inducing factor (AIF), indicating a caspase-independent mechanism of apoptosis.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound are mediated by several critical signaling pathways. In human oral cancer cells, it activates the p38, extracellular signal-regulated kinase (ERK), c-Jun amino-terminal kinase (JNK), and Nuclear factor-κB (NF-κB) signaling pathways. Inhibition of these pathways has been shown to reverse this compound-induced growth inhibition and apoptosis.

Sappanchalcone_Anticancer_Pathway This compound This compound Cell Oral/Colon Cancer Cell This compound->Cell ROS ↑ ROS Cell->ROS p53 ↑ p53 (phosphorylation) Cell->p53 MAPK p38, ERK, JNK (activation) Cell->MAPK NFkB NF-κB (activation) Cell->NFkB Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax p53->Bax Caspases Caspase-9, -3, -7, -8 activation p53->Caspases Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis CytochromeC Cytochrome c release Mitochondria->CytochromeC AIF AIF release Mitochondria->AIF Bax->Mitochondria Bcl2 ↓ Bcl-2 Bcl2->Mitochondria CytochromeC->Caspases AIF->Apoptosis Caspases->Apoptosis

This compound's anticancer signaling pathways.
Experimental Protocols

  • Cell Lines: Human oral cancer cells, HCT116, and SW480 human colon cancer cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound for 24-48 hours.

    • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide) solution is added to each well and incubated for a specified time to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

  • Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Procedure:

    • Cells are treated with this compound for the desired time.

    • Both floating and adherent cells are collected and washed with cold PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To determine the expression levels of apoptosis-related proteins (e.g., p53, Bax, Bcl-2, caspases, PARP, p38, ERK, JNK, NF-κB).

  • Procedure:

    • Cells are treated with this compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in a mouse model of rheumatoid arthritis. Its mechanism of action involves the suppression of pro-inflammatory cytokines and the protection of bone integrity.

Quantitative Data: In Vivo Anti-inflammatory Effects

The following table summarizes the key findings from a study using a collagen-induced arthritis (CIA) mouse model.

ParameterTreatment GroupResultReference
Arthritis ScoreThis compound (10 mg/kg)Significantly reduced clinical arthritis score
Paw EdemaThis compound (10 mg/kg)Significantly reduced inflammatory paw edema
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)This compound (10 mg/kg)Significantly lower serum levels compared to control
Bone Mineral DensityThis compound (10 mg/kg)Maintained in CIA mice
Trabecular StructureThis compound (10 mg/kg)Maintained in CIA mice
Mechanism of Action: Cytokine Inhibition

In the context of rheumatoid arthritis, this compound's therapeutic effect is attributed to its ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This reduction in systemic inflammation helps to alleviate the clinical symptoms of arthritis and prevent joint destruction.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to the modulation of inflammatory signaling pathways. While the precise upstream targets are still under investigation, the downregulation of pro-inflammatory cytokine production suggests an interference with transcription factors such as NF-κB, which is a master regulator of inflammation.

Sappanchalcone_Anti_inflammatory_Pathway This compound This compound NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Collagen in CIA) Immune_Cells Immune Cells (e.g., Macrophages, T-cells) Inflammatory_Stimuli->Immune_Cells Immune_Cells->NFkB_Pathway Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Inflammation ↓ Inflammation (Reduced paw edema, arthritis score) Proinflammatory_Cytokines->Inflammation Bone_Protection Bone Protection (Maintained BMD and trabecular structure) Inflammation->Bone_Protection

This compound's anti-inflammatory mechanism.
Experimental Protocols

  • Animal Strain: Male DBA/1J mice.

  • Induction of Arthritis:

    • Primary immunization: Mice are injected intradermally at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster immunization: 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Mice are divided into control, this compound-treated, and methotrexate-treated groups (n=10 per group).

    • Treatment with this compound (e.g., 10 mg/kg, intraperitoneally) or methotrexate is initiated after the booster immunization and continued for a specified period (e.g., daily for 21 days).

  • Assessment:

    • Clinical Arthritis Score: Arthritis severity is scored based on the swelling and redness of the paws.

    • Paw Swelling: Paw thickness is measured using a caliper.

    • Radiographic and Histomorphometric Analysis: At the end of the study, paws are collected for X-ray analysis and histological examination to assess bone and cartilage integrity.

    • Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential as an anticancer and anti-inflammatory agent in preclinical models. Its ability to modulate multiple key signaling pathways highlights its promise as a multi-target therapeutic. Future research should focus on:

  • Pharmacokinetic and Toxicological Studies: To evaluate the safety, bioavailability, and metabolic profile of this compound.

  • In Vivo Efficacy in Diverse Cancer Models: To expand the evaluation of its anticancer effects in various xenograft and orthotopic tumor models.

  • Elucidation of Upstream Molecular Targets: To precisely identify the direct binding partners and upstream regulators of the signaling pathways modulated by this compound.

  • Combination Therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic and anti-inflammatory drugs.

The comprehensive data presented in this technical guide provides a solid foundation for the continued investigation and development of this compound as a novel therapeutic agent.

References

Sappanchalcone: A Technical Guide to its Neuroprotective and Cytoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a chalcone isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest due to its reported biological activities. This technical guide provides an in-depth overview of the neuroprotective and cytoprotective properties of this compound, with a focus on its underlying molecular mechanisms. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Cytoprotective and Neuroprotective Activities

This compound has demonstrated protective effects in various cellular models of stress and toxicity. A key mechanism underlying its cytoprotective action is the induction of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[1] This induction has been observed to be concentration-dependent in human dental pulp (HDP) and human periodontal ligament (HPDL) cells.[1]

In models of oxidative stress, such as hydrogen peroxide (H₂O₂)-induced cytotoxicity in HDP cells and glutamate-induced oxidative damage in HT22 immortalized hippocampal cells, this compound has shown significant protective effects.[1][2] This protective capacity is directly linked to its ability to induce HO-1 expression.[1] The cytoprotective effect of this compound is significantly diminished when HO-1 is inhibited, underscoring the central role of this enzyme in the compound's mechanism of action.

Furthermore, this compound has been shown to mitigate neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various interleukins in lipopolysaccharide (LPS)-stimulated cells.

Quantitative Data on this compound's Bioactivity

The following tables summarize the available quantitative data on the cytoprotective and neuroprotective effects of this compound.

Table 1: Cytoprotective Effects of this compound

Cell LineStressorThis compound ConcentrationObserved EffectReference
Human Dental Pulp (HDP) CellsHydrogen Peroxide (H₂O₂)Not specifiedProtection against cytotoxicity and reduced reactive oxygen species (ROS) production.
HT22 Immortalized Hippocampal CellsGlutamate20-40 µMSignificant cytoprotective effects against glutamate-induced oxidative stress.

Table 2: Anti-inflammatory Effects of this compound

Cell LineStimulantThis compound ConcentrationInhibited MoleculesReference
Human Periodontal Ligament (HPDL) CellsLipopolysaccharide (LPS)Not specifiedNitric Oxide (NO), Prostaglandin E₂ (PGE₂), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2).

Signaling Pathways Modulated by this compound

The protective effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The primary pathway identified is the JNK/Nrf2/HO-1 axis.

JNK/Nrf2/HO-1 Signaling Pathway

Treatment of cells with this compound leads to the transient activation of c-Jun NH2-terminal kinase (JNK) and the transcription factor NF-E2-related factor-2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, including HO-1. The activation of JNK appears to be an upstream event, as inhibition of JNK significantly reduces the this compound-induced expression of HO-1.

dot

Sappanchalcone_Signaling This compound This compound JNK JNK (c-Jun NH2-terminal kinase) This compound->JNK activates Nrf2 Nrf2 (NF-E2-related factor-2) JNK->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 induces transcription of Cytoprotection Cytoprotection & Neuroprotection HO1->Cytoprotection mediates MTT_Assay_Workflow start Seed cells in a 96-well plate treat_sappan Pre-treat with this compound start->treat_sappan add_stressor Add cytotoxic stressor (e.g., H₂O₂ or Glutamate) treat_sappan->add_stressor incubate Incubate for a defined period add_stressor->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance Western_Blot_Workflow cell_treatment Cell treatment with this compound lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-HO-1, anti-Nrf2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

Methodological & Application

Protocol for the extraction of Sappanchalcone from Caesalpinia sappan wood.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction and isolation of Sappanchalcone, a bioactive chalcone from the heartwood of Caesalpinia sappan L. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] This document outlines a comprehensive methodology for researchers, scientists, and professionals in drug development to obtain this compound for further investigation. The protocol includes solvent extraction, purification by column chromatography, and a summary of expected yields based on various extraction techniques. Additionally, a diagram of the signaling pathway associated with this compound's apoptotic effects in cancer cells is provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, is a plant rich in various phytochemicals, including brazilin, brazilein, and this compound.[3][4] this compound, a flavonoid, has demonstrated significant biological activities, such as inducing apoptosis in human oral cancer cells and exhibiting anti-inflammatory effects.[1] The extraction and purification of this compound are crucial steps for its further study and potential therapeutic application. This protocol consolidates information from various studies to provide a clear and detailed procedure for the successful isolation of this compound.

Experimental Protocols

Materials and Equipment
  • Dried heartwood of Caesalpinia sappan L.

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • 2-Propanol (analytical grade)

  • Hexane (analytical grade)

  • Methylene chloride (analytical grade)

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Grinder or mill

  • Soxhlet apparatus or ultrasonic extractor

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Extraction Procedure

1. Preparation of Plant Material:

  • Grind the dried heartwood of Caesalpinia sappan to a coarse powder to increase the surface area for extraction.

2. Solvent Extraction (Method A: Maceration/Reflux):

  • Macerate or reflux the powdered wood with 95% ethanol.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Solvent Extraction (Method B: Ultrasound-Assisted Extraction - UAE):

  • Mix 10 g of powdered sappan wood with 100 ml of solvent (ethanol, water, or 2-propanol).

  • Subject the mixture to ultrasound-assisted extraction for 15 minutes at 50°C.

  • Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Purification of this compound

1. Liquid-Liquid Partitioning:

  • Dissolve the crude methanol extract in a mixture of hexane and distilled water for initial fractionation.

  • Separate the aqueous layer and perform a subsequent extraction with methylene chloride.

  • Collect the methylene chloride layer, which will contain this compound.

2. Column Chromatography:

  • Concentrate the methylene chloride fraction and subject it to silica gel column chromatography.

  • Further purify the relevant fractions using Sephadex LH-20 column chromatography to isolate this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Caesalpinia sappan Wood

Extraction MethodSolventSolid-to-Solvent RatioTemperatureTimeYield (%)Reference
Ultrasound-AssistedEthanol1:10 (g/ml)50°C15 min6.125
Ultrasound-AssistedWater1:10 (g/ml)50°C15 minNot specified
Ultrasound-Assisted2-Propanol1:10 (g/ml)50°C15 minNot specified
Reflux95% EthanolNot specifiedReflux temp.Not specifiedNot specified
MacerationMethanolNot specifiedRoom temp.Not specifiedNot specified

Visualizations

Experimental Workflow

G start Start: Dried Caesalpinia sappan Wood powder Grind to Powder start->powder extraction Solvent Extraction (e.g., Methanol, Ethanol) powder->extraction concentrate1 Concentrate Extract (Rotary Evaporator) extraction->concentrate1 partition Liquid-Liquid Partitioning (Hexane/Water, then Methylene Chloride/Water) concentrate1->partition concentrate2 Concentrate Methylene Chloride Fraction partition->concentrate2 silica Silica Gel Column Chromatography concentrate2->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex end Isolated this compound sephadex->end

Caption: Workflow for this compound Extraction.

Signaling Pathway of this compound-Induced Apoptosis

G sappan This compound p38 p38 MAPK Activation sappan->p38 erk ERK Activation sappan->erk jnk JNK Activation sappan->jnk nfkb NF-κB Activation sappan->nfkb p53 p53 Upregulation sappan->p53 apoptosis Apoptosis p38->apoptosis erk->apoptosis jnk->apoptosis nfkb->apoptosis bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Caption: this compound-Induced Apoptotic Signaling.

Discussion

The choice of extraction method and solvent can significantly impact the yield and purity of the obtained this compound. Ultrasound-assisted extraction with ethanol has been shown to provide a higher yield compared to other solvents. The purification process, involving liquid-liquid partitioning and sequential column chromatography, is essential to isolate this compound from other co-extracted compounds.

The biological activity of this compound is a subject of ongoing research. Studies have shown that it can induce apoptosis in cancer cells through the activation of p53-dependent mitochondrial pathways and MAPK signaling pathways, including p38, ERK, and JNK, as well as the NF-κB signaling pathway. This makes this compound a promising candidate for further investigation as a potential chemotherapeutic agent.

Conclusion

This application note provides a comprehensive protocol for the extraction and purification of this compound from Caesalpinia sappan wood. The detailed methodology and comparative data aim to assist researchers in obtaining this bioactive compound for their studies. The visualization of the experimental workflow and the associated signaling pathway offers a clear understanding of the process and the compound's mechanism of action. Further research into the pharmacological properties of this compound is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone is a significant bioactive chalcone isolated from the heartwood of Caesalpinia sappan L.[1][2]. It has garnered considerable interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[1][3][4]. As a key compound in drug discovery and development, efficient and reproducible purification methods are essential. High-performance liquid chromatography (HPLC) offers a powerful technique for the isolation and purification of this compound to a high degree of purity, which is critical for subsequent in-vitro and in-vivo studies.

This document provides a detailed application note and a comprehensive protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method described is suitable for researchers in natural product chemistry, pharmacology, and drug development.

Principle of the Method

The purification strategy employs reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of acetonitrile/methanol and water). This compound, being a moderately polar compound, will have a specific retention time on the column based on its interaction with the stationary phase. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds are eluted from the column in order of increasing hydrophobicity. This allows for the effective separation of this compound from other co-extracted phytochemicals. Detection is typically performed using a UV-Vis detector, as chalcones exhibit strong absorbance in the UV region.

Experimental Protocols

Sample Preparation: Extraction of Crude this compound
  • Maceration: The heartwood of Caesalpinia sappan L. is first dried and ground into a fine powder. The powdered material is then macerated with methanol at room temperature for 72 hours.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The this compound-rich fraction is typically found in the ethyl acetate fraction.

  • Pre-purification (Optional): For complex extracts, initial purification can be performed using column chromatography with silica gel to enrich the this compound content before proceeding to HPLC.

HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the preparative purification of this compound:

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump and a UV-Vis detector
Stationary Phase C18 Column (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-30 min: 10-60% B; 30-35 min: 60-100% B; 35-40 min: 100% B
Flow Rate 4.0 mL/min
Column Temperature 35 °C
Detection Wavelength 360 nm
Injection Volume 500 µL (of a 10 mg/mL solution of the enriched extract in methanol)
Purification Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution onto the column.

  • Fraction Collection: Collect fractions based on the elution profile observed on the chromatogram. The peak corresponding to this compound should be collected.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound.

ParameterValue
Retention Time ~25-28 minutes
Purity >98%
Recovery Yield 85-90%

Visualization

Experimental Workflow

G Figure 1: HPLC Purification Workflow for this compound cluster_extraction Extraction and Pre-purification cluster_hplc HPLC Purification A Caesalpinia sappan Heartwood B Methanol Extraction A->B C Solvent Partitioning (Ethyl Acetate Fraction) B->C D Optional: Silica Gel Column Chromatography C->D E Preparative RP-HPLC D->E Inject Enriched Fraction F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Solvent Evaporation G->H I Purified this compound (>98%) H->I

Caption: Figure 1: HPLC Purification Workflow for this compound

Signaling Pathway of this compound's Anti-inflammatory Action

G Figure 2: Simplified Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->NF_kB_Pathway Inhibits

Caption: Figure 2: Simplified Signaling Pathway of this compound

References

Synthetic Routes and Chemical Synthesis of Sappanchalcone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone, a naturally occurring chalcone isolated from Caesalpinia sappan, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytoprotective effects.[][2] As a promising candidate for drug development, efficient and scalable synthetic routes are crucial. This document provides a detailed overview of the primary synthetic methodologies for this compound, with a focus on the widely employed Claisen-Schmidt condensation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to aid researchers in the chemical synthesis of this valuable compound.

Introduction

Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[3] They serve as key precursors in the biosynthesis of flavonoids and have demonstrated a broad spectrum of biological activities.[4][5] this compound ((2E)-3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one) is a notable member of this class, exhibiting potent biological properties that make it a subject of interest in medicinal chemistry and drug discovery. The development of robust synthetic protocols is essential for further investigation into its therapeutic potential.

Synthetic Routes

The most prevalent and practical method for the chemical synthesis of this compound and its derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

An alternative, though less commonly described, approach involves a Heck coupling reaction followed by demethylation . However, the Claisen-Schmidt condensation remains the preferred method due to its simplicity and operational convenience.

Claisen-Schmidt Condensation Pathway

The general scheme for the synthesis of this compound via Claisen-Schmidt condensation is a two-step process:

  • Synthesis of the key intermediate, 4'-hydroxy-2'-methoxyacetophenone. This is often necessary as the starting acetophenone derivative may not be commercially available. A common method for its preparation is the acetylation of 3-methoxyphenol using acetic acid in the presence of a catalyst like polyphosphoric acid.

  • Condensation to form this compound. The synthesized 4'-hydroxy-2'-methoxyacetophenone is then reacted with 3,4-dihydroxybenzaldehyde in the presence of a strong base, such as potassium hydroxide (KOH), to yield this compound. The reaction can be facilitated by ultrasound irradiation to improve efficiency.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and a related intermediate.

Reaction StepStarting MaterialsCatalyst/ConditionsReported YieldReference
Synthesis of this compound (Overall)3-methoxyphenol, Acetic acid, 3,4-dihydroxybenzaldehydePolyphosphoric acid, KOH, Ultrasound-assisted6.6%
Synthesis of this compound (Previous Report)Not specifiedHeck coupling followed by demethylation4%
Synthesis of a chalcone derivative (for comparison)3,4-dihydroxybenzaldehyde, 2',4'-dihydroxyacetophenoneKOH (10M), MeOH, Ultrasound-assisted39.7%

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on the Claisen-Schmidt condensation method.

Materials and Reagents
  • 3-methoxyphenol

  • Acetic acid

  • Polyphosphoric acid

  • 3,4-dihydroxybenzaldehyde

  • 2',4'-dihydroxyacetophenone (for comparison study)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane

  • 10% Hydrochloric acid (HCl)

  • Ethanol

  • Ether

Synthesis of 4'-hydroxy-2'-methoxyacetophenone (Intermediate)
  • Combine 3-methoxyphenol and acetic acid.

  • Add polyphosphoric acid as a catalyst.

  • Heat the reaction mixture to 60°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.

  • Purify the crude product by column chromatography or recrystallization. Note: This reaction may yield by-products such as 2'-hydroxy-4'-methoxyacetophenone and 3'-acetyl-2'-hydroxy-4'-methoxyacetophenone.

Synthesis of this compound
  • Dissolve 4'-hydroxy-2'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde in methanol.

  • Add a 12 M aqueous solution of potassium hydroxide (KOH).

  • Subject the reaction mixture to ultrasonic irradiation in a water bath at 80°C for 8 hours.

  • After cooling, neutralize the reaction mixture with 10% hydrochloric acid (HCl).

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system to obtain the final product as an orange powder.

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound via the Claisen-Schmidt condensation.

Sappanchalcone_Synthesis cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Claisen-Schmidt Condensation A 3-methoxyphenol R1 + A->R1 B Acetic acid B->R1 C 4'-hydroxy-2'-methoxyacetophenone R2 + C->R2 R1->C  Polyphosphoric acid, 60°C, 30 min D 3,4-dihydroxybenzaldehyde D->R2 E This compound R2->E  12M KOH, MeOH, Ultrasound, 80°C, 8h

Caption: Synthetic pathway of this compound.

Conclusion

The Claisen-Schmidt condensation provides a reliable and accessible method for the synthesis of this compound. While the overall yield may be moderate, the procedure utilizes readily available reagents and conditions that can be optimized for improved efficiency. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of this compound for further biological evaluation and potential therapeutic applications. The use of ultrasound irradiation appears to be a beneficial modification to the classical procedure. Further research into alternative catalytic systems and reaction conditions may lead to more efficient and scalable synthetic routes.

References

Application Notes and Protocols for the Quantification of Sappanchalcone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantification of Sappanchalcone, a bioactive chalcone found in the heartwood of Caesalpinia sappan L. The protocols detailed below are designed to deliver accurate and precise measurements of this compound in various biological matrices, crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction to this compound and its Quantification

This compound is a chalcone that has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. To thoroughly investigate its therapeutic potential, robust and validated analytical methods for its quantification in biological samples are essential. This document outlines a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, which is currently the gold standard for bioanalytical quantification.

UPLC-MS/MS Method for Quantification of this compound in Rat Plasma

This section details a representative UPLC-MS/MS method adapted from a validated assay for a structural isomer, bavachalcone, providing a strong foundation for the quantification of this compound.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS): Licochalcone A (or a stable isotope-labeled this compound if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2.1.2. Instrumentation

  • UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

2.1.3. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL Licochalcone A in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2.1.4. UPLC-MS/MS Conditions

ParameterCondition
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-0.5 min, 30% B; 0.5-2.0 min, 30-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-30% B; 2.6-4.0 min, 30% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: To be determined by direct infusion of the reference standard
Internal Standard (Licochalcone A): m/z 339.2 → 137.1
Dwell Time200 ms
Collision GasArgon
Ion Source Temp.500°C
IonSpray Voltage5500 V

Note: The MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Method Validation Parameters (Representative Data)

The following table summarizes the typical validation parameters that should be assessed for this method, with representative values based on similar chalcone analyses.

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision <20%1 ng/mL
Precision (Intra-day & Inter-day, %RSD) < 15%< 10%
Accuracy (RE%) Within ±15%-8.5% to 9.2%
Recovery (%) Consistent, precise, and reproducible85-95%
Matrix Effect (%) Within 85-115%90-110%
Stability (Freeze-thaw, Short-term, Long-term, Post-preparative) Within ±15% of nominal concentrationStable

Application to Other Biological Matrices

The described UPLC-MS/MS method can be adapted for the quantification of this compound in other biological matrices such as urine and tissue homogenates.

  • Urine: Sample preparation may involve a simple dilution step followed by filtration before injection.

  • Tissues: Homogenization of the tissue in an appropriate buffer is required, followed by protein precipitation or solid-phase extraction to remove interferences.

Method validation must be performed for each matrix to ensure data accuracy and reliability.

Signaling Pathway and Experimental Workflow Diagrams

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the potential point of intervention by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB Complex IkB NF-kB IkB->IkB-NF-kB Complex Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Leads to NF-kB NF-kB NF-kB->IkB-NF-kB Complex NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB Complex->NF-kB Releases This compound This compound This compound->IKK Complex Inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Results in

Caption: NF-κB signaling pathway and this compound's inhibitory action.

Experimental Workflow for Sample Analysis

The following diagram outlines the general workflow for the quantification of this compound in a biological sample.

Experimental_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Protein Precipitation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation->UPLC-MS/MS Analysis Injection Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve

Caption: Workflow for this compound quantification in biological samples.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological matrices. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality data, which is indispensable for advancing the research and development of this compound as a potential therapeutic agent.

Application Note: Quantitative Analysis of Sappanchalcone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sappanchalcone in human plasma. This compound, a bioactive chalcone isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant pharmacological potential, including anti-inflammatory and anticancer activities. The method described herein utilizes protein precipitation for sample preparation and employs a reversed-phase chromatographic separation with tandem mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately quantify this compound in a biological matrix, which is essential for pharmacokinetic and metabolic studies.

Introduction

This compound (C₁₆H₁₄O₅) is a key bioactive flavonoid isolated from Caesalpinia sappan L., a plant used in traditional medicine.[1][2] Recent studies have highlighted its therapeutic potential, particularly its ability to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways.[3] To advance the preclinical and clinical development of this compound, a reliable and validated bioanalytical method is crucial for determining its concentration in biological samples. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological matrices.[4] This document provides a detailed protocol for the LC-MS/MS analysis of this compound, based on established methods for similar chalcone compounds.[5]

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar chalcone not present in the sample, such as isobavachalcone at 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterRecommended Value
LC System A standard UHPLC/HPLC system
Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.8 mL/min
Gradient 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Injection Volume 10 µL
Column Temperature 35°C
Autosampler Temp. 4°C
Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Based on the fragmentation patterns of similar chalcones, which often involve cleavage at the α,β-unsaturated ketone core, the following parameters are proposed for this compound.

ParameterRecommended Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Data Presentation

The following tables summarize the proposed quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Proposed Collision Energy (eV)
This compound285.1135.025
119.030
Internal Standard(Compound Specific)(Compound Specific)(Optimized)

Note: The precursor ion corresponds to the deprotonated molecule of this compound (C₁₆H₁₄O₅, Exact Mass: 286.08). The product ions m/z 135 and 119 are proposed based on the characteristic cleavage of the chalcone backbone, representing the A and B rings, respectively.

Table 2: Representative Method Performance Characteristics (Hypothetical)

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by Internal Standard

These values are illustrative and should be confirmed during method validation.

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in a plasma sample is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for this compound quantification.

This compound-Induced Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in HCT116 human colon cancer cells via p53-dependent and AIF-dependent mechanisms.

G cluster_p53 p53-Dependent Pathway cluster_aif AIF-Dependent Pathway sappan This compound p53 p53 Phosphorylation sappan->p53 bcl2_cas Bcl-2 (anti-apoptotic) Expression ↓ sappan->bcl2_cas ros ROS Production ↑ sappan->ros bax Bax (pro-apoptotic) Expression ↑ p53->bax caspases Caspase-8, -9, -3, -7 Activation p53->caspases bax->caspases bcl2_cas->caspases parp PARP Cleavage caspases->parp apoptosis_cas Apoptosis parp->apoptosis_cas mito Mitochondrial Dysfunction ros->mito aif AIF Release from Mitochondria mito->aif aif_trans AIF Translocation to Nucleus aif->aif_trans apoptosis_aif Apoptosis aif_trans->apoptosis_aif

References

Application Notes and Protocols for Sappanchalcone as a Putative Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Application of Sappanchalcone: While this compound, a natural chalcone isolated from Caesalpinia sappan, has demonstrated significant biological activities, including the induction of apoptosis in cancer cells, its application as a fluorescent probe for cellular imaging is not yet established in the scientific literature.[1][2] The following application notes and protocols are based on the known properties of this compound and the established use of other fluorescent chalcone derivatives as cellular imaging agents. These should be considered as a starting point for research and development, rather than an established protocol for this compound itself.

Introduction to Chalcone-Based Fluorescent Probes

Chalcones are a class of organic compounds that form the central core of many biologically important molecules.[3] Certain chalcone derivatives exhibit intrinsic fluorescence, making them valuable tools for cellular imaging.[4] These fluorescent properties are often sensitive to the local environment, allowing for the potential to develop probes that can report on specific cellular states or organelles.[4] Chalcone-based probes have been successfully used to image various cellular components, including mitochondria and tubulin, and to differentiate between cancerous and normal cells.

Biological Activity of this compound

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including oral and colon cancer. This activity is mediated through the activation of several key signaling pathways, leading to cell cycle arrest and eventual cell death. Understanding these pathways is crucial for interpreting any potential fluorescence localization of this compound within cells.

Hypothetical Application of this compound as a Fluorescent Probe

Given its biological activity, it is plausible that fluorescently labeled this compound or the intrinsic fluorescence of this compound itself could be used to visualize its uptake and localization within cells. Potential applications could include:

  • Monitoring Drug Uptake and Distribution: Visualizing the accumulation of this compound in cancer cells to study its pharmacokinetics at a subcellular level.

  • Identifying Cellular Targets: Co-localization studies with known organelle markers could help identify the primary intracellular targets of this compound.

  • High-Content Screening: Using its fluorescence as a readout for screening compound libraries that may enhance or inhibit its uptake or activity.

Data Presentation: Photophysical Properties of Representative Fluorescent Chalcones

As the specific photophysical data for this compound is not available, the following table summarizes the properties of other fluorescent chalcone derivatives that have been used in cellular imaging. These values can serve as an estimation for initial experimental design.

Chalcone DerivativeExcitation Max (λex)Emission Max (λem)Stokes Shift (nm)Quantum Yield (ΦF)Cellular Target/ApplicationReference
Series 3a-f 412-431 nm (in DMSO)512-567 nm (in DMSO)93-139 nmNot specifiedPreferential accumulation in cancer cells (HepG2)
Diamino-chalcone (CDg4) Not specifiedGreen fluorescenceNot specifiedNot specifiedGlycogen on the surface of mouse embryonic stem cells
Donor-acceptor chalcones (M1-M3) Not specifiedStrong emissionSignificant Stokes shiftsNot specifiedLipid droplets
AIEE-active chalcones (Compounds 1-6) Not specifiedBlue, green, and yellow fluorescenceLarge Stokes shiftNot specifiedMitochondria in living cells and zebrafish
7-(Diethylamino)quinolone chalcones ~488 nm502-606 nm2963–5284 cm⁻¹Not specifiedLive prostate cancer cell imaging

Experimental Protocols

The following are generalized protocols for live-cell imaging using a hypothetical fluorescent chalcone probe, which can be adapted for this compound.

Protocol 1: General Staining of Live Cells

Objective: To visualize the uptake and subcellular localization of a fluorescent chalcone probe in live cells.

Materials:

  • Fluorescent chalcone probe (e.g., a derivative from the table above, or this compound for exploratory studies)

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., HBSS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent chalcone in a suitable solvent like DMSO (e.g., 1-10 mM).

  • Cell Staining: a. Dilute the chalcone stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 1-10 µM). b. Remove the existing medium from the cells and wash once with PBS. c. Add the chalcone-containing medium to the cells. d. Incubate the cells for a suitable period (e.g., 30 minutes to 3 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.

  • Washing: a. Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging solution to the cells. b. Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for the specific chalcone probe (refer to the data table for guidance).

Protocol 2: Co-localization with Organelle-Specific Dyes

Objective: To determine the subcellular localization of the fluorescent chalcone by co-staining with a known organelle marker.

Materials:

  • Fluorescent chalcone probe

  • Organelle-specific fluorescent dye (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes)

  • Materials from Protocol 1

Procedure:

  • Cell Culture and Chalcone Staining: Follow steps 1-3 from Protocol 1.

  • Co-staining with Organelle Marker: a. During the last 15-30 minutes of the chalcone incubation, add the organelle-specific dye to the medium at its recommended concentration. b. Alternatively, stain with the chalcone first, wash, and then stain with the organelle marker according to the manufacturer's protocol. The order of staining may need to be optimized.

  • Washing and Imaging: a. Follow steps 4 and 5 from Protocol 1. b. Acquire images in separate channels for the chalcone probe and the organelle marker. c. Merge the images to assess the degree of co-localization.

Mandatory Visualizations

This compound-Induced Apoptosis Signaling Pathway

Sappanchalcone_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound p53 p53 Activation This compound->p53 MAPK MAPK Activation (p38, ERK, JNK) This compound->MAPK NFkB NF-κB Activation This compound->NFkB Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation (Caspase-3, -9) Cytochrome_c->Caspases Caspases->Apoptosis Experimental_Workflow Start Start Cell_Culture 1. Plate and Culture Cells on Imaging Dish Start->Cell_Culture Prepare_Probe 2. Prepare Fluorescent Chalcone Stock Solution Cell_Culture->Prepare_Probe Staining 3. Dilute Probe in Media and Incubate with Cells Prepare_Probe->Staining Washing 4. Wash Cells to Remove Excess Probe Staining->Washing Imaging 5. Acquire Images with Confocal Microscope Washing->Imaging Analysis 6. Analyze Images for Localization and Intensity Imaging->Analysis End End Analysis->End

References

Standard Operating Procedure for Treating Cell Cultures with Sappanchalcone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Sappanchalcone, a bioactive chalcone with demonstrated anti-inflammatory and anti-cancer properties. The following protocols detail the preparation of this compound, treatment of cell cultures, and subsequent analysis of its biological effects.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro effects of this compound across various cell lines, providing a comparative overview of its cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic and Anti-proliferative Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayKey FindingsReference
HCT116Human Colon CancerMTT Assay, Flow CytometryDecreased proliferation and promoted apoptosis.[1][2][1][2]
SW480Human Colon CancerMTT Assay, Flow CytometryLess sensitive to apoptosis induction compared to HCT116.[1]
Human Oral Cancer CellsOral CancerMTT AssayInduced growth inhibition and apoptosis.
WiDrColon CancerMTT AssayIn combination with cisplatin, synergistically induced apoptosis and cell cycle arrest.
A549Lung CancerMTT AssayAs part of a Caesalpinia sappan extract, inhibited cell growth and induced apoptosis.

Table 2: Anti-inflammatory Effects of this compound

Cell LineCell TypeStimulantAssayKey FindingsReference
RAW264.7Murine MacrophagesLipopolysaccharide (LPS)Griess Assay, ELISAInhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production.
J774.1Murine MacrophagesLipopolysaccharide (LPS)Gene Expression AnalysisSuppressed TNF-α, IL-6, COX-2, and iNOS mRNA expression.
Human Periodontal Ligament (HPDL) CellsPeriodontal Ligament CellsLipopolysaccharide (LPS)ELISA, Western BlotInhibited the release of NO, PGE2, IL-1β, TNF-α, IL-6, and IL-12.

Experimental Protocols

The following are detailed protocols for the preparation and application of this compound in cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Molar Mass: The molar mass of this compound (C₁₆H₁₄O₄) is 270.28 g/mol .

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.7 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of DMSO as the treated wells) must be included in all experiments.

Protocol 2: Determination of IC₅₀ using MTT Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on a given cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Analysis of Apoptosis by Flow Cytometry

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and detach adherent cells using trypsin. Centrifuge the combined cell suspension.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 4: Western Blot Analysis of Protein Expression

This protocol is for examining the effect of this compound on the expression levels of specific proteins.

Materials:

  • Cell line of interest

  • 6-well or 10-cm cell culture dishes

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash with ice-cold PBS and lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with loading buffer and boil.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Mandatory Visualizations

Sappanchalcone_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock (in DMSO) treat_cells Treat Cells with this compound (and Controls) prep_stock->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells mtt_assay MTT Assay (Viability/IC50) treat_cells->mtt_assay flow_cytometry Flow Cytometry (Apoptosis) treat_cells->flow_cytometry western_blot Western Blot (Protein Expression) treat_cells->western_blot elisa ELISA (Cytokine Levels) treat_cells->elisa

Caption: General experimental workflow for this compound treatment.

Sappanchalcone_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway cluster_ho1 Nrf2/HO-1 Pathway This compound This compound p38 p38 This compound->p38 ERK ERK This compound->ERK JNK JNK This compound->JNK IKB_alpha IκB-α Degradation This compound->IKB_alpha p53 p53 Activation This compound->p53 Nrf2 Nrf2 Activation This compound->Nrf2 Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis NFkB NF-κB Activation IKB_alpha->NFkB NFkB->Apoptosis Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Bax->Apoptosis Bcl2->Apoptosis inhibits HO1 HO-1 Expression Nrf2->HO1 HO1->Anti_inflammatory

Caption: Key signaling pathways modulated by this compound.

References

Guidelines for the in vivo administration of Sappanchalcone in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a natural chalcone isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These application notes provide a comprehensive overview of the in vivo administration of this compound in various animal models based on published research, offering detailed protocols and data to guide future investigations.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key preclinical studies investigating the in vivo effects of this compound and related chalcones.

Table 1: Anti-inflammatory Activity of this compound

Animal ModelConditionCompoundDosageAdministration RouteFrequency & DurationKey FindingsCitation
Male DBA/1J MiceCollagen-Induced Arthritis (CIA)This compound10 mg/kgNot specified in abstract, likely Intraperitoneal (i.p.)Daily for 21 daysSignificantly reduced clinical arthritis, paw edema, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Maintained bone mineral density.[1][2]
Wistar RatsLoperamide-induced constipationCaesalpinia sappan wood ethanolic extract30 and 60 mg/kgOralSingle doseSignificantly increased the number and weight of fecal pellets, indicating a laxative effect.

Table 2: Neuroprotective and Anti-cancer Activity of Chalcone Analogues

Animal ModelConditionCompoundDosageAdministration RouteFrequency & DurationKey FindingsCitation
MiceMiddle Cerebral Artery Occlusion (MCAO)Chalcone analogue 3315 mg/kgIntraperitoneal (i.p.)Single dose, 3 or 6 hours after MCAOExhibited significant neuroprotective effects.[3]
BALB/c MiceSubchronic ToxicitySynthetic Chalcones20 and 40 mg/kgIntraperitoneal (i.p.)Three times a week for 21 daysGenerally well-tolerated, with an LD50 greater than 550 mg/kg for oral administration.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is based on the study by Jung et al. (2015)[1][2].

1. Animal Model:

  • Species: Male DBA/1J mice

  • Age: 7-8 weeks old

2. Induction of Collagen-Induced Arthritis:

  • Prepare an emulsion of bovine type-II collagen (2 mg/mL in 0.05 M acetic acid) and an equal volume of Complete Freund's Adjuvant (CFA).

  • Administer an intradermal injection of 100 µL of the emulsion at the base of the tail.

  • After 21 days, administer a booster injection of 100 µL of an emulsion of type-II collagen and Incomplete Freund's Adjuvant (IFA).

3. This compound Formulation and Administration:

  • Dosage: 10 mg/kg body weight.

  • Vehicle: While not explicitly stated, a common vehicle for intraperitoneal injection of chalcones is a mixture of DMSO and saline or Cremophor, PBS. A suggested vehicle is 5% DMSO in sterile saline.

  • Preparation: Dissolve this compound in DMSO to create a stock solution. For administration, dilute the stock solution with sterile saline to the final concentration, ensuring the final DMSO concentration is 5% or less.

  • Administration Route: Intraperitoneal (i.p.) injection is the likely route based on similar studies with related compounds.

  • Procedure for i.p. injection:

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the this compound solution slowly.

  • Frequency and Duration: Administer daily for 21 days, starting from day 22 after the initial immunization.

4. Assessment of Arthritis:

  • Monitor paw swelling and arthritis severity score regularly.

  • At the end of the study, collect serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

  • Assess bone mineral density and trabecular structure using micro-computed tomography (µCT).

Protocol 2: Evaluation of Laxative Activity in a Rat Model

This protocol is based on a study evaluating the laxative effects of Caesalpinia sappan wood extract.

1. Animal Model:

  • Species: Wistar rats

2. Induction of Constipation:

  • Administer loperamide (e.g., 5 mg/kg, orally) to induce constipation.

3. This compound Formulation and Administration:

  • Dosage: 30 and 60 mg/kg body weight.

  • Vehicle: The study used an ethanolic extract, suggesting this compound could be suspended in a vehicle suitable for oral gavage, such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.

  • Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Administration Route: Oral gavage.

  • Procedure for oral gavage:

    • Gently restrain the rat.

    • Measure the distance from the corner of the mouth to the last rib to determine the appropriate length for gavage needle insertion.

    • Insert the gavage needle gently into the esophagus and deliver the suspension.

  • Frequency and Duration: Administer a single dose after the induction of constipation.

4. Assessment of Laxative Activity:

  • Monitor the number and weight of fecal pellets produced over a 24-hour period.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

sappanchalcone_signaling This compound This compound mapk_pathway MAPK Pathway This compound->mapk_pathway nfkb_pathway NF-κB Pathway This compound->nfkb_pathway apoptosis_pathway Apoptosis Pathway This compound->apoptosis_pathway bcl2 Bcl-2 (anti-apoptotic) This compound->bcl2 p38 p38 mapk_pathway->p38 erk ERK mapk_pathway->erk jnk JNK mapk_pathway->jnk apoptosis Apoptosis p38->apoptosis inflammation Inflammation p38->inflammation erk->apoptosis erk->inflammation jnk->apoptosis jnk->inflammation ikb IκBα Degradation nfkb_pathway->ikb nfkb NF-κB Activation ikb->nfkb nfkb->inflammation p53 p53 Activation apoptosis_pathway->p53 bax Bax (pro-apoptotic) p53->bax caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis experimental_workflow start Start: Hypothesis animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model disease_induction Induce Disease/Condition (e.g., CIA, Cancer Xenograft) animal_model->disease_induction grouping Randomly Assign to Groups (Vehicle, this compound, Positive Control) disease_induction->grouping formulation Prepare this compound Formulation grouping->formulation administration Administer this compound (e.g., i.p., Oral Gavage) formulation->administration monitoring Monitor Animal Health & Disease Progression administration->monitoring data_collection Collect Data (e.g., Tumor size, Paw swelling, Biomarkers) monitoring->data_collection analysis Analyze Data & Draw Conclusions data_collection->analysis end End: Report Findings analysis->end

References

Application Notes and Protocols: Sappanchalcone as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sappanchalcone, a natural chalcone isolated from the heartwood of Caesalpinia sappan L., as a specific enzyme inhibitor in research. This document details its inhibitory effects on key enzymes, provides experimental protocols for characterization, and visualizes the associated signaling pathways.

Introduction

This compound is a well-documented bioactive flavonoid with a range of pharmacological properties, including anti-inflammatory and anti-cancer effects.[1][2][3] A significant aspect of its mechanism of action involves the direct inhibition of specific enzymes, making it a valuable tool for researchers studying various pathological processes. This document focuses on its application as an inhibitor of xanthine oxidase and discusses its influence on other enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

Enzyme Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of several enzymes. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Xanthine Oxidase Inhibition by this compound
CompoundIC50 Value (µM)Type of InhibitionReference CompoundReference IC50 (µM)Source
This compound3.9CompetitiveAllopurinol2.5[4]
This compound Derivative (11)2.5Not SpecifiedAllopurinol2.5[1]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of this compound on Inflammatory Enzymes

While direct IC50 values for this compound against COX-2 and MMPs are not extensively reported, studies indicate that it downregulates their expression.

Enzyme/ProteinEffectCell Line/ModelSource
Cyclooxygenase-2 (COX-2)Inhibition of expressionHuman periodontal ligament (HPDL) cells
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expressionHuman periodontal ligament (HPDL) cells
Matrix Metalloproteinases (MMPs)Suppression of IL-1β-mediated upregulation of MMP-1, -3, -7, -9, and -13 mRNA levelsHuman chondrocytes

Key Applications in Research

  • Gout and Hyperuricemia Research: As a competitive inhibitor of xanthine oxidase, this compound can be used as a tool compound to study the purine metabolic pathway and the mechanisms of hyperuricemia.

  • Inflammation and Arthritis Research: Its ability to suppress the expression of pro-inflammatory enzymes like COX-2 and iNOS, as well as cartilage-degrading MMPs, makes it a valuable agent for investigating inflammatory signaling pathways in conditions like rheumatoid arthritis.

  • Cancer Research: this compound's pro-apoptotic effects in cancer cells are linked to the activation of signaling pathways involving p53, MAPKs, and NF-κB. Its inhibitory effects on enzymes involved in inflammation can also be relevant in the context of cancer-related inflammation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effects of this compound.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for measuring xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. The inhibitory effect of this compound is determined by measuring the reduction in uric acid formation in its presence.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare a stock solution of allopurinol in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: 180 µL of phosphate buffer.

      • Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of xanthine oxidase solution.

      • Inhibitor Wells: 140 µL of phosphate buffer + 20 µL of this compound solution at different concentrations + 20 µL of xanthine oxidase solution.

      • Positive Control: 140 µL of phosphate buffer + 20 µL of allopurinol solution + 20 µL of xanthine oxidase solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the xanthine solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 295 nm in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is a general guide based on commercially available COX-2 inhibitor screening kits.

Principle: The assay measures the peroxidase activity of COX-2. COX-2 converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of a fluorogenic probe. Inhibition of COX-2 by this compound results in a decrease in the fluorescent signal.

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorogenic)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzyme, probe, and substrate.

  • Assay Setup:

    • Add the following to the wells of a 96-well plate:

      • Enzyme Control (100% activity): Assay Buffer, Heme, and COX-2 enzyme.

      • Inhibitor Wells: Assay Buffer, Heme, COX-2 enzyme, and various concentrations of this compound.

      • Positive Control: Assay Buffer, Heme, COX-2 enzyme, and a known COX-2 inhibitor.

      • Background Wells: Assay Buffer, Heme, and heat-inactivated COX-2 enzyme.

  • Inhibitor Pre-incubation: Add the test compounds (this compound) and controls to the appropriate wells and incubate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

sappanchalcone_xanthine_oxidase_inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase

Caption: Competitive inhibition of Xanthine Oxidase by this compound.

sappanchalcone_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Gene_Expression Gene Expression NFkB_pathway->Gene_Expression MAPK_pathway->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS ProInflammatory_Cytokines Pro-inflammatory Cytokines Gene_Expression->ProInflammatory_Cytokines This compound This compound This compound->NFkB_pathway This compound->MAPK_pathway

Caption: this compound's inhibition of inflammatory signaling pathways.

experimental_workflow_ic50 start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Set up Assay Plate (Controls & Inhibitor Concentrations) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation data_acquisition Kinetic Measurement (e.g., Absorbance/Fluorescence) reaction_initiation->data_acquisition data_analysis Calculate % Inhibition data_acquisition->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for determining the IC50 of this compound.

References

Investigating the Effects of Sappanchalcone in Colon Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Sappanchalcone, a natural chalcone derived from Caesalpinia sappan, on colon cancer cell lines. Detailed protocols for key experiments are included to facilitate the investigation of its anticancer properties.

This compound has emerged as a promising phytochemical in cancer research, demonstrating cytotoxic effects on various cancer cell lines, including those of the colon[1]. Studies have shown that it can inhibit the growth of colon cancer cells by inducing programmed cell death, known as apoptosis, through multiple cellular pathways[1][2]. This document outlines the mechanisms of action of this compound and provides standardized protocols for its evaluation in a laboratory setting.

Mechanism of Action

This compound induces apoptosis in colon cancer cells through both caspase-dependent and caspase-independent mechanisms[2][3]. Its effects have been observed in colon cancer cell lines with different p53 statuses, such as HCT116 (wild-type p53) and SW480 (mutant p53).

In p53 wild-type cells like HCT116, this compound treatment leads to the phosphorylation of p53. This activation of p53 is associated with an increased expression of the pro-apoptotic protein Bax and the activation of caspases, which are key executioners of apoptosis. In contrast, in p53-mutant SW480 cells, these specific effects are not observed.

Furthermore, this compound has been shown to increase the levels of reactive oxygen species (ROS) and promote the release of apoptosis-inducing factor (AIF) in both HCT116 and SW480 cells. The translocation of AIF to the nucleus can trigger DNA fragmentation and cell death in a caspase-independent manner. This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2.

The compound has also been noted to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in two common human colon cancer cell lines after 48 hours of treatment.

Cell Linep53 StatusIC50 Value (µM)
HCT116Wild-type37.33
SW480Mutant54.23

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.

Materials:

  • Colon cancer cell lines (e.g., HCT116, SW480)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_s Prepare this compound Dilutions treat Treat Cells with this compound prep_s->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 570nm dissolve->read calc Calculate Cell Viability & IC50 read->calc end Results calc->end

Figure 1. Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Colon cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Colon cancer cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Colon cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p53, Bax, Bcl-2, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways

sappanchalcone_pathway cluster_p53_dependent p53-Dependent Pathway (HCT116) cluster_p53_independent p53-Independent Pathway (HCT116 & SW480) sappan This compound p53 p53 Phosphorylation sappan->p53 ros Increased ROS sappan->ros bax Bax (pro-apoptotic) p53->bax upregulates bcl2_dep Bcl-2 (anti-apoptotic) p53->bcl2_dep downregulates caspases Caspase Activation bax->caspases bcl2_dep->caspases apoptosis_dep Apoptosis caspases->apoptosis_dep aif AIF Release from Mitochondria ros->aif aif_nuc AIF Translocation to Nucleus aif->aif_nuc apoptosis_indep Apoptosis aif_nuc->apoptosis_indep

Figure 2. this compound-induced apoptotic signaling pathways.

logical_relationship cluster_cellular_effects Cellular Effects cluster_molecular_mechanisms Molecular Mechanisms compound This compound inhibit_prolif Inhibition of Proliferation compound->inhibit_prolif induce_apoptosis Induction of Apoptosis compound->induce_apoptosis arrest_cycle Cell Cycle Arrest (G2/M) compound->arrest_cycle mod_p53 p53 Pathway Modulation gen_ros ROS Generation alt_bcl2 Alteration of Bcl-2 Family Proteins act_caspases Caspase Activation rel_aif AIF Release outcome Colon Cancer Cell Death inhibit_prolif->outcome induce_apoptosis->outcome arrest_cycle->outcome mod_p53->induce_apoptosis mod_p53->arrest_cycle gen_ros->induce_apoptosis alt_bcl2->inhibit_prolif alt_bcl2->induce_apoptosis act_caspases->induce_apoptosis rel_aif->induce_apoptosis

Figure 3. Logical relationship of this compound's effects.

References

Application of Sappanchalcone in studying apoptosis and reactive oxygen species (ROS).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a flavonoid isolated from the heartwood of Caesalpinia sappan L., has emerged as a significant bioactive compound with potential therapeutic applications, particularly in oncology.[1][2][3] Extensive research has demonstrated its ability to induce programmed cell death, or apoptosis, in various cancer cell lines and modulate the intracellular levels of reactive oxygen species (ROS). This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the intricate relationship between ROS and apoptosis in cancer cells.

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways at physiological concentrations, their overproduction can lead to oxidative stress, cellular damage, and the initiation of apoptosis.[4] this compound has been shown to increase intracellular ROS levels, which appears to be a critical upstream event in its apoptotic mechanism.[1]

The study of this compound's effects offers a valuable model for understanding ROS-mediated apoptosis. It has been found to trigger both caspase-dependent and caspase-independent apoptotic pathways. The activation of these pathways is often cell-type specific, involving key regulatory proteins such as the p53 tumor suppressor and members of the Bcl-2 family.

These application notes will guide researchers in employing this compound to explore these cellular processes, providing standardized protocols for assessing its cytotoxic effects, quantifying apoptosis, and measuring ROS production. The presented data and methodologies are compiled from various studies on cancer cell lines, offering a comprehensive resource for investigating the molecular mechanisms of this promising natural compound.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 values)
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT116Colon Cancer48~15(Seo et al., 2020)
SW480Colon Cancer48~25(Seo et al., 2020)
HeLaCervical Cancer48Not specified(Phuong et al., 2017)
Oral Cancer CellsOral CancerNot specifiedNot specified(Bae et al., 2011)

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. The values presented here are approximations based on published data.

Table 2: Quantitative Effects of this compound on Apoptosis and ROS
Cell LineThis compound Conc. (µM)ParameterMethodResultReference
HCT11620ApoptosisAnnexin V/PI StainingSignificant increase in apoptotic cells(Seo et al., 2020)
SW48020ApoptosisAnnexin V/PI StainingSignificant increase in apoptotic cells(Seo et al., 2020)
HCT11620ROS LevelsDCFH-DA AssayIncrease in intracellular ROS(Seo et al., 2020)
SW48020ROS LevelsDCFH-DA AssayIncrease in intracellular ROS(Seo et al., 2020)
HeLa5-100 µg/mLDNA FragmentationAgarose Gel ElectrophoresisDose- and time-dependent increase(Phuong et al., 2017)
HeLa5-100 µg/mLCaspase-3 ActivationCaspase-3 AssayDose- and time-dependent increase(Phuong et al., 2017)

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell lines (e.g., HCT116, SW480)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks, plates, and incubator (37°C, 5% CO2)

Protocol:

  • Culture the desired cancer cell line in complete growth medium in a humidified incubator.

  • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or flow cytometry analysis) at a predetermined density and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS by DCFH-DA Assay

Materials:

  • Cells treated with this compound in a 6-well plate or 96-well black plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

  • Serum-free medium

  • Fluorescence microscope or microplate reader

Protocol:

  • After the desired treatment period with this compound, remove the medium and wash the cells once with serum-free medium.

  • Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium.

  • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.

Analysis of Apoptosis-Related Proteins by Western Blotting

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Sappanchalcone_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 Phosphorylation This compound->p53 Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax CytochromeC Cytochrome c Release Mitochondria->CytochromeC AIF AIF Release Mitochondria->AIF p53->Bax Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AIF->Apoptosis Caspase-independent

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow_Apoptosis_ROS cluster_treatment Cell Treatment cluster_analysis Analysis cluster_downstream Downstream Analysis CellCulture 1. Cell Culture (e.g., HCT116, SW480) Treatment 2. This compound Treatment (Various concentrations & times) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability ApoptosisAssay 3b. Apoptosis Quantification (Annexin V/PI Staining) Treatment->ApoptosisAssay ROS_Assay 3c. ROS Measurement (DCFH-DA Assay) Treatment->ROS_Assay WesternBlot 3d. Protein Expression (Western Blot) Treatment->WesternBlot PlateReader Microplate Reader Viability->PlateReader FlowCytometry Flow Cytometry ApoptosisAssay->FlowCytometry Microscopy Fluorescence Microscopy ROS_Assay->Microscopy ROS_Assay->PlateReader Imaging Western Blot Imaging WesternBlot->Imaging

Caption: General experimental workflow for studying this compound.

Logical_Relationship_ROS_Apoptosis This compound This compound Treatment ROS_Increase Increased Intracellular ROS This compound->ROS_Increase Mitochondrial_Stress Mitochondrial Stress ROS_Increase->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical flow from this compound treatment to apoptosis.

References

Application Notes and Protocols: Sappanchalcone as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sappanchalcone as a reference standard for the phytochemical analysis of Caesalpinia sappan L. heartwood and its derived products. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are provided, along with stability data to ensure accurate and reproducible results.

Introduction

This compound, a prominent chalcone from the heartwood of Caesalpinia sappan L., is a bioactive compound with recognized anti-inflammatory properties. Its quantification is crucial for the quality control and standardization of herbal extracts and formulations. The use of a well-characterized reference standard is paramount for achieving accurate and reliable analytical data.

Chemical Structure of this compound:

This compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

A reference standard of this compound should meet the following specifications to ensure its suitability for quantitative analysis.

ParameterSpecification
Appearance Yellow to orange crystalline powder
Chemical Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Purity (by HPLC) ≥ 98%
Solubility Soluble in methanol, ethanol, DMSO
Storage Store at 2-8°C in a dry, dark place

Application: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in various samples.

Experimental Workflow for HPLC Analysis

workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification s1 Weigh this compound Reference Standard s2 Prepare Stock and Working Solutions s1->s2 h1 Inject Standard Solutions s2->h1 s3 Extract this compound from Plant Material s4 Filter Extracts and Solutions s3->s4 h3 Inject Sample Solutions s4->h3 h2 Generate Calibration Curve h1->h2 d3 Quantify this compound using Calibration Curve h2->d3 h4 Acquire Chromatograms h3->h4 d1 Identify this compound Peak by Retention Time h4->d1 d2 Integrate Peak Area d1->d2 d2->d3

Caption: Workflow for HPLC quantification of this compound.

HPLC Protocol

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV-Vis or DAD detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient)
Gradient Program 0-10 min: 20% ACN; 10-25 min: 20-50% ACN; 25-30 min: 50% ACN
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 370 nm
Injection Volume 10 µL

Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 50 µg/mL.

Sample Preparation (from C. sappan heartwood):

  • Accurately weigh 1.0 g of powdered heartwood into a flask.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Summary (Illustrative Data)

The following table summarizes the validation parameters for the HPLC method. Note: This data is illustrative and based on typical values for similar compounds due to the lack of publicly available, specific validation data for this compound.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD)
- Intra-day< 2.0%
- Inter-day< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Application: Quantitative Analysis by HPTLC

HPTLC offers a high-throughput alternative for the quantification of this compound.

HPTLC Protocol

Chromatographic Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F₂₅₄ HPTLC plates
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v)
Chamber Saturation 20 minutes with mobile phase vapors
Application Volume 5 µL
Bandwidth 8 mm
Development Distance 80 mm
Densitometric Scanning 370 nm

Preparation of Standard and Sample Solutions:

Follow the same procedures as described for the HPLC method.

Method Validation Summary (Illustrative Data)

The following table summarizes the validation parameters for the HPTLC method. Note: This data is illustrative and based on typical values for similar compounds.

ParameterResult
Linearity Range 100 - 600 ng/spot
Correlation Coefficient (r²) > 0.998
Precision (%RSD)
- Intra-day< 2.5%
- Inter-day< 3.5%
Accuracy (% Recovery) 97.5 - 102.5%
Limit of Detection (LOD) 20 ng/spot
Limit of Quantification (LOQ) 60 ng/spot

Stability of this compound Reference Standard

Forced degradation studies are essential to understand the stability of the reference standard and to develop stability-indicating analytical methods.

Forced Degradation Protocol
  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 100°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Stability Data Summary (Illustrative)

The following table presents illustrative results from forced degradation studies. Note: This data is for demonstration purposes.

Stress Condition% Degradation
Acid Hydrolysis ~ 15%
Alkaline Hydrolysis ~ 40%
Oxidative Degradation ~ 25%
Thermal Degradation ~ 10%
Photolytic Degradation ~ 20%

These results indicate that this compound is most susceptible to degradation under alkaline conditions.

Application in Pharmacological Research: Anti-inflammatory Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding this mechanism is vital for drug development.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway Cellular Signaling stimulus LPS, etc. nfkb NF-κB Activation stimulus->nfkb Activates This compound This compound This compound->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Induces Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), thereby mitigating the inflammatory response.

Conclusion

These application notes provide a framework for the use of this compound as a reference standard in phytochemical analysis. The detailed protocols for HPLC and HPTLC, along with the illustrative validation and stability data, offer a solid foundation for researchers to develop and validate their own analytical methods for the quality control of Caesalpinia sappan and its products. The provided signaling pathway diagram also highlights its potential in pharmacological research and drug development.

Application Notes and Protocols for Assessing the Antioxidant Capacity of Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a chalcone isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in understanding their therapeutic potential.

These application notes provide a comprehensive guide to the methodologies used to assess the antioxidant capacity of this compound. Detailed protocols for common in vitro antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, are presented to ensure reliable and reproducible results. Furthermore, this document summarizes the available quantitative data on this compound's antioxidant activity and illustrates its potential mechanism of action through relevant signaling pathways.

Data Presentation: Antioxidant Capacity of this compound

The antioxidant capacity of a compound can be evaluated using various assays, each with a distinct mechanism. The following table summarizes the available quantitative data for this compound across different antioxidant assays. It is important to note that direct IC50 or equivalent values for isolated this compound are not consistently reported across all assays in the scientific literature. Much of the existing data pertains to extracts of Caesalpinia sappan, which contain a mixture of compounds.

AssayMethod PrincipleReported Value (this compound)Standard CompoundReference
DPPH Radical Scavenging Assay Electron/hydrogen atom transfer to neutralize the stable DPPH radical.Data for isolated this compound is limited. C. sappan extracts show IC50 values ranging from 2.2 to 54.53 µg/mL.Ascorbic Acid, Quercetin, Trolox[1][2]
ABTS Radical Cation Decolorization Assay Electron/hydrogen atom transfer to reduce the pre-formed ABTS radical cation.Specific IC50 values for this compound are not readily available. Chalcone derivatives show a range of activities.Ascorbic Acid, Trolox[3]
Ferric Reducing Antioxidant Power (FRAP) Assay Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.Data for isolated this compound is limited. C. sappan extracts show significant reducing power.Ferrous Sulfate (FeSO₄), Trolox[4]
Oxygen Radical Absorbance Capacity (ORAC) Assay Inhibition of peroxyl radical-induced oxidation of a fluorescent probe.Specific ORAC values for this compound are not widely reported in the literature.Trolox

Note: The lack of standardized, publicly available data for isolated this compound highlights a research gap. The provided protocols can be utilized to generate this valuable data.

Experimental Protocols

The following are detailed protocols for the most common assays used to evaluate the antioxidant capacity of this compound. It is recommended to use a positive control, such as Ascorbic Acid, Quercetin, or Trolox, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for this compound)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well microplate, add 50 µL of the different concentrations of this compound solutions to respective wells.

    • Add 50 µL of the positive control solutions to separate wells.

    • For the blank, add 50 µL of methanol.

    • To each well, add 150 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is proportional to their concentration.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound in methanol.

  • Assay:

    • In a 96-well microplate, add 20 µL of the different concentrations of this compound solutions to respective wells.

    • Add 20 µL of the positive control solutions to separate wells.

    • For the blank, add 20 µL of methanol.

    • To each well, add 180 µL of the diluted ABTS•⁺ solution.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•⁺ solution without the sample.

    • A_sample is the absorbance of the ABTS•⁺ solution with the sample.

  • IC50 Value: Determine the IC50 value from a plot of scavenging percentage against this compound concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution and serial dilutions of this compound. Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) for the standard curve.

  • Assay:

    • In a 96-well microplate, add 20 µL of the different concentrations of this compound solutions to respective wells.

    • Add 20 µL of the ferrous sulfate standard solutions to separate wells.

    • For the blank, add 20 µL of the solvent.

    • To each well, add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of this compound, expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/µg of this compound) or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (for standard curve)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration before use.

    • Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.

    • Prepare a stock solution and serial dilutions of Trolox in phosphate buffer for the standard curve.

    • Prepare a stock solution and serial dilutions of this compound in a suitable solvent (ensure final solvent concentration is low and consistent across all wells).

  • Assay:

    • In a black 96-well microplate, add 25 µL of the different concentrations of this compound solutions, Trolox standards, or blank (solvent) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

  • Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C throughout the measurement.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of this compound from the standard curve and express it as Trolox equivalents (µmol TE/µmol or µg of this compound).

Mandatory Visualizations

Signaling Pathway

The antioxidant effect of many chalcones, including potentially this compound, is mediated through the activation of the Keap1/Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds like chalcones can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Covalent Modification ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitin Degradation Nrf2_Keap1->Ub Nrf2_nu Nrf2 Nrf2_Keap1->Nrf2_nu Nrf2 Release & Translocation Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Keap1/Nrf2-ARE signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound like this compound using the described in vitro assays.

G start Start: Obtain Pure This compound prep_stock Prepare Stock Solution (e.g., in Methanol/DMSO) start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions assays Perform Antioxidant Assays prep_dilutions->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac measure Measure Absorbance/ Fluorescence dpph->measure abts->measure frap->measure orac->measure calculate Calculate % Inhibition/ Reducing Power/AUC measure->calculate ic50 Determine IC50/ Trolox Equivalents calculate->ic50 data Tabulate and Compare Data ic50->data end End: Antioxidant Capacity Profiled data->end

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Sappanchalcone Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Sappanchalcone from its primary natural source, Caesalpinia sappan L. (Sappanwood).

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: The primary natural source of this compound is the heartwood of Caesalpinia sappan L., a leguminous tree native to Southeast Asia.[1][2][3] This plant is also a well-known source of other bioactive compounds, such as brazilin and protosappanin A.[4][5]

Q2: What are the main strategies to improve the yield of this compound?

A2: Improving the yield of this compound involves a multi-faceted approach that includes:

  • Optimizing Cultivation and Harvest: Factors such as the age of the plant and exposure to environmental stressors can influence the concentration of secondary metabolites.

  • Enhancing Biosynthesis: The use of elicitors can stimulate the plant's natural defense mechanisms and increase the production of phenolic compounds, including chalcones.

  • Efficient Extraction: Selecting the appropriate extraction method and optimizing parameters like solvent type, temperature, and time are crucial.

  • Effective Purification: Employing suitable chromatographic techniques is essential to isolate this compound from the crude extract with minimal loss.

Q3: Which extraction method is most effective for obtaining this compound?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional maceration. UAE, in particular, offers advantages such as shorter extraction times, lower temperature operation (which is beneficial for heat-sensitive compounds), and often higher yields. For instance, UAE can achieve in 15-20 minutes what might take 24 hours with maceration.

Q4: How can I increase the production of this compound in the plant itself?

A4: The production of chalcones and other flavonoids in plants can be enhanced through a process called elicitation. Elicitors are compounds that trigger a defense response in the plant, leading to an increased synthesis of secondary metabolites. Applying elicitors such as jasmonic acid or salicylic acid can induce the expression of key enzymes like Chalcone Synthase (CHS), which is pivotal in the biosynthesis of chalcones.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low Yield of Crude Extract Improper Plant Material: Using sapwood instead of heartwood, or using young, immature plants. Inefficient Extraction: Sub-optimal solvent, temperature, or extraction time. Particle size of the wood powder may be too large.Source High-Quality Material: Ensure you are using the heartwood of mature Caesalpinia sappan trees. Optimize Extraction Protocol: Switch to a more efficient method like UAE. Use a polar solvent like ethanol or an ethanol-water mixture. Ensure the wood is finely powdered to increase surface area.
Low Purity of this compound after Extraction Co-extraction of Other Compounds: The crude extract of C. sappan contains numerous other phenolic compounds, including the highly abundant brazilin. Solvent Choice: The solvent used may have a high affinity for a wide range of compounds, leading to a complex mixture.Solvent Partitioning: Perform liquid-liquid extraction to separate compounds based on their polarity. An ethyl acetate fraction is often enriched with phenolic compounds like this compound. Chromatographic Purification: Use column chromatography for further purification.
Loss of Product During Purification Inappropriate Stationary Phase: The choice of silica gel, Sephadex, or other resins is critical for good separation. Sub-optimal Mobile Phase: The solvent system used for elution in column chromatography may not be resolving this compound from other compounds effectively. Product Degradation: Chalcones can be sensitive to pH and temperature changes.Methodical Chromatography: Start with a less polar solvent and gradually increase the polarity (gradient elution) to effectively separate compounds. Monitor fractions using Thin Layer Chromatography (TLC). Use a Combination of Techniques: Consider using a sequence of chromatographic steps, for example, silica gel followed by Sephadex LH-20, for higher purity. Maintain Mild Conditions: Avoid excessively high temperatures and strong acids or bases during purification.
Inconsistent Yields Between Batches Variability in Plant Material: The chemical composition of natural products can vary depending on the geographical source, harvest time, and storage conditions. Inconsistent Experimental Conditions: Minor variations in extraction time, temperature, or solvent concentration can impact yield.Standardize Plant Material: If possible, source plant material from a single, reliable supplier. Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol. Use a log to track all parameters for each batch.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yield of extracts from Caesalpinia sappan using different methods and solvents. Note that these are yields of the total extract, not pure this compound.

Extraction MethodSolventTimeTemperatureExtract Yield (%)Reference
Ultrasound-Assisted Extraction (UAE)Ethanol15 min50°C6.125
Ultrasound-Assisted Extraction (UAE)Water15 min50°C3.25
Ultrasound-Assisted Extraction (UAE)2-Propanol15 min50°C2.25
Ultrasound-Assisted Extraction (UAE)60% Ethanol20 min-10.33
Ultrasound-Assisted Extraction (UAE)Water15 min30°C3.0
Maceration50% Ethanol24 hrsRoom Temp.8.7
Soxhlet Extraction60% Ethanol180 min-9.67

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Grind the dried heartwood of Caesalpinia sappan into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered wood into a 250 mL flask.

    • Add 100 mL of 80% ethanol (a solid-to-solvent ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath or use a probe-type sonicator.

    • Sonicate for 20 minutes at a controlled temperature (e.g., 50-60°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Solvent Partitioning and Column Chromatography
  • Solvent Partitioning:

    • Dissolve the crude extract in deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform liquid-liquid extraction sequentially with n-hexane, dichloromethane, and finally ethyl acetate.

    • Collect the ethyl acetate fraction, which is typically enriched in this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with a mixture of dichloromethane and methanol (e.g., 50:1 v/v) and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing this compound and evaporate the solvent.

  • Further Purification (Optional):

    • For higher purity, the this compound-rich fraction can be further purified using a Sephadex LH-20 column, eluting with a solvent mixture such as dichloromethane:methanol (1:1 v/v).

Visualizations

Chalcone Biosynthesis Pathway

The biosynthesis of chalcones is a key part of the broader phenylpropanoid pathway in plants. The central step is the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the enzyme Chalcone Synthase (CHS).

Chalcone_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone (A Chalcone Precursor) p_Coumaroyl_CoA->Naringenin_Chalcone CHS (Key Enzyme) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS (Key Enzyme) Flavonoids Other Flavonoids Naringenin_Chalcone->Flavonoids CHI

Caption: Simplified chalcone biosynthesis pathway.

General Workflow for this compound Isolation

This workflow outlines the major steps from the raw plant material to the purified this compound.

Sappanchalcone_Workflow Plant_Material Caesalpinia sappan (Heartwood) Grinding Drying & Grinding Plant_Material->Grinding Extraction Extraction (e.g., UAE with Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Purified_Product Purified this compound Fractions->Purified_Product

Caption: Workflow for this compound extraction.

Troubleshooting Logic: Low Yield

This diagram illustrates the logical flow for diagnosing the cause of low this compound yield.

Troubleshooting_Yield Low_Yield Problem: Low Final Yield Check_Crude Is Crude Extract Yield Low? Low_Yield->Check_Crude Check_Purity Is Purity of Final Product Low? Low_Yield->Check_Purity Check_Crude->Check_Purity No Plant_Issue Cause: Poor Plant Material Check_Crude->Plant_Issue Yes Extraction_Issue Cause: Inefficient Extraction Check_Crude->Extraction_Issue Yes Purification_Issue Cause: Loss During Purification Check_Purity->Purification_Issue Yes

Caption: Troubleshooting logic for low yield issues.

References

Addressing the instability of Sappanchalcone in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Sappanchalcone. This resource provides essential guidance on addressing the inherent instability of this compound in aqueous solutions. Find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed from yellow to a brownish-red color after preparation. Is it still usable?

A1: A color change, particularly a shift towards red or brown, is a strong indicator of degradation. Chalcones like this compound are susceptible to degradation, especially in neutral to alkaline aqueous solutions (pH > 7), which can alter their chemical structure and reduce biological activity. For best results, it is crucial to use freshly prepared solutions. If you observe a rapid color change, it is recommended to discard the solution and prepare a new one, paying close attention to pH and temperature.

Q2: What are the optimal pH and temperature conditions for storing a this compound aqueous stock solution?

A2: this compound exhibits its greatest stability in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline, the rate of degradation accelerates significantly. Furthermore, degradation is temperature-dependent. For short-term storage (up to 24 hours), solutions should be kept refrigerated at 2-8°C and protected from light. For long-term storage, it is best to store this compound as a dry powder at -20°C or below. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: I'm having trouble dissolving this compound in my cell culture medium for an experiment. What can I do?

A3: this compound has poor water solubility, which complicates its direct dissolution in aqueous media. The recommended method is to first prepare a concentrated stock solution in an organic solvent like anhydrous DMSO. This stock can then be serially diluted into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.5%). When diluting, add the DMSO stock to the pre-warmed medium dropwise while gently vortexing to prevent precipitation.

Q4: How can I improve the stability of this compound in my aqueous formulation for a multi-day experiment?

A4: Encapsulation using cyclodextrins is a highly effective method to enhance both the solubility and stability of this compound.[1][2] Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD), can protect the labile chalcone structure from hydrolytic degradation.[1][2] This method creates a more stable formulation suitable for extended experiments. A detailed protocol for preparing a cyclodextrin inclusion complex is provided in this guide.

Troubleshooting Guide: Unexpected Experimental Results

If you are experiencing inconsistent or negative results in your experiments, this guide will help you troubleshoot potential issues related to this compound instability.

G cluster_start cluster_checks cluster_solutions start Start: Unexpected or Irreproducible Results prep_check Review Solution Preparation: Was the solution freshly prepared? start->prep_check storage_check Check Storage Conditions: Was the stock solution stored properly (protected from light, at correct temp/pH)? prep_check->storage_check Yes fresh_sol Action: Prepare a fresh solution immediately before use. prep_check->fresh_sol No dilution_check Verify Dilution Protocol: Was DMSO concentration kept low (≤0.5%)? Was precipitation observed upon dilution? storage_check->dilution_check Yes storage_check->fresh_sol No dilution_check->fresh_sol No / Yes (Precipitation) stabilize_sol Consider Stabilization: For long-term experiments, use a stabilization method like cyclodextrin encapsulation. dilution_check->stabilize_sol Yes (No Precipitation) end_node Re-run Experiment with Optimized Protocol fresh_sol->end_node hplc_check Recommended: Quantify concentration and assess purity of the solution using a stability-indicating HPLC method. stabilize_sol->hplc_check hplc_check->end_node

Data Summary

The following tables provide an illustrative summary of this compound stability under various conditions. Note that this data is based on the expected behavior of chalcones and serves as a guideline.

Table 1: Illustrative Effect of pH and Temperature on this compound Half-Life (t½) in Aqueous Buffer

pHTemperatureEstimated Half-Life (t½)Observations
3.04°C> 72 hoursHigh stability, minimal degradation.
5.025°C~ 24 hoursModerate stability.
7.437°C< 2 hoursRapid degradation, significant color change.
9.037°C< 15 minutesVery rapid degradation.

Table 2: Illustrative Improvement in this compound Stability with Cyclodextrins (pH 7.4 at 37°C)

FormulationEstimated Half-Life (t½)Fold ImprovementNotes
This compound (Unformulated)< 2 hours1xServes as the baseline for comparison.
This compound + HP-β-CD Complex~ 18 hours> 9xSignificant stabilization by forming an inclusion complex.[1]
This compound + M-β-CD Complex~ 24 hours> 12xM-β-CD may offer slightly better protection and higher complexation efficiency.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using HP-β-Cyclodextrin

This protocol describes the preparation of a this compound inclusion complex to enhance its aqueous stability and solubility.

G cluster_prep Step 1: Reagent Preparation cluster_complex Step 2: Complexation cluster_final Step 3: Final Preparation prep_hpcd Prepare HP-β-CD Solution: Dissolve HP-β-CD in deionized water (e.g., 10 mM solution). mix Mix Solutions: Add this compound stock dropwise to the HP-β-CD solution while stirring. prep_hpcd->mix prep_sc Prepare this compound Stock: Dissolve this compound in DMSO to create a concentrated stock (e.g., 100 mM). prep_sc->mix stir Incubate: Stir the mixture vigorously at room temperature for 24 hours, protected from light. mix->stir filter Filter: Filter the solution through a 0.22 µm syringe filter to remove any non-complexed precipitate. stir->filter store Store: Store the final complex solution at 4°C. Use within 72 hours for best results. filter->store

Methodology:

  • Prepare Cyclodextrin Solution: Accurately weigh and dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water to achieve a desired molar concentration (e.g., 10 mM).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

  • Complex Formation: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve a final molar ratio between 1:1 and 1:2 (this compound:HP-β-CD).

  • Incubation: Seal the container, protect it from light, and allow the mixture to stir at room temperature for 12-24 hours to ensure maximum complexation.

  • Filtration: Filter the resulting solution through a 0.22 µm sterile filter to remove any un-complexed, precipitated this compound. The clear filtrate is your stabilized this compound solution.

  • Quantification: It is highly recommended to determine the final concentration of complexed this compound using a validated HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a reverse-phase HPLC method to quantify this compound and monitor its degradation over time.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B over 2 min, equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Detector at 370 nm (Chalcones exhibit strong absorbance in this range)
Injection Volume 10 µL

Procedure for Forced Degradation Study:

  • Prepare Samples: Prepare solutions of this compound (approx. 100 µg/mL) under the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Alkaline: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: Heat solution at 80°C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralization: After the specified time, neutralize the acidic and alkaline samples.

  • Analysis: Inject all samples into the HPLC system. The appearance of new peaks with different retention times from the parent this compound peak indicates degradation products. This method can be used to calculate the percentage of remaining this compound and thus determine stability.

Mechanism of Action: Anti-Inflammatory Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the COX-2 and NF-κB signaling pathways. This action reduces the production of pro-inflammatory mediators.

G cluster_stimulus cluster_pathway cluster_output LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Transcription of Pro-inflammatory Genes NFkB->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines COX2 COX-2 Gene->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation SC This compound SC->IkB Inhibits SC->COX2 Inhibits

References

Technical Support Center: Optimization of HPLC Conditions for Sappanchalcone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the improved separation of Sappanchalcone.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for the analysis of this compound?

A1: For the analysis of this compound, a reverse-phase HPLC method is commonly employed. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape. Gradient elution is generally preferred over isocratic elution to achieve better separation of this compound from other components in a mixture.[1][2][3]

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

A2: To enhance resolution, you can try several approaches. Modifying the mobile phase composition by changing the organic solvent (acetonitrile vs. methanol) or adjusting the gradient slope can significantly impact selectivity.[1] Optimizing the pH of the mobile phase can also be effective, especially if the co-eluting compounds have different acidic or basic properties.[4] Additionally, using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with smaller particle size can improve efficiency and resolution.

Q3: My this compound peak is tailing. What are the possible causes and solutions?

A3: Peak tailing for chalcones is often due to secondary interactions with the stationary phase, such as interactions with residual silanol groups on the silica support. To mitigate this, you can lower the pH of the mobile phase (around 2.5-3.5) to suppress the ionization of silanol groups. Using a high-purity, end-capped C18 column can also minimize these interactions. Other potential causes include column overload, which can be addressed by injecting a smaller sample volume or diluting the sample, and extra-column band broadening, which can be minimized by using shorter tubing with a smaller internal diameter.

Q4: I am observing a drift in the retention time of this compound. What should I do?

A4: Retention time drift can be caused by several factors. Ensure that your mobile phase is well-mixed and degassed to prevent changes in composition over time. Temperature fluctuations can also affect retention, so using a column oven to maintain a constant temperature is recommended. Column equilibration is another critical factor; make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A gradual build-up of contaminants from the sample on the column can also lead to retention time shifts. Regular column washing is advisable to prevent this.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Resolution
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition - Adjust the ratio of organic solvent to aqueous phase. - Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa). - Optimize the pH of the mobile phase to alter the selectivity between this compound and interfering peaks.
Suboptimal Gradient Program - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Introduce an isocratic hold at a specific mobile phase composition to enhance the separation of critical pairs.
Inefficient Column - Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency. - Increase the column length for better separation. - Consider a different stationary phase chemistry (e.g., Phenyl-Hexyl) that may offer different selectivity for chalcones.
High Flow Rate - Reduce the flow rate. This can lead to better resolution, although it will increase the run time.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Steps
Secondary Silanol Interactions - Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. - Use a high-purity, end-capped C18 column or a column with a polar-embedded stationary phase.
Column Overload - Reduce the injection volume. - Dilute the sample.
Mismatched Sample Solvent - Dissolve the sample in the initial mobile phase whenever possible.
Column Contamination or Void - Wash the column with a strong solvent. - If a void has formed at the column inlet, it may need to be replaced.
Issue 3: Retention Time Fluctuation
Possible Cause Troubleshooting Steps
Inadequate Column Equilibration - Ensure the column is sufficiently equilibrated between injections, especially when using a gradient method. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase.
Mobile Phase Issues - Prepare fresh mobile phase daily and ensure it is properly degassed. - If using an online mixer, ensure the proportioning valves are functioning correctly.
Temperature Variations - Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times.
Pump Malfunction - Check for leaks in the pump and ensure check valves are working correctly to maintain a stable flow rate.

Experimental Protocols

Representative HPLC Method for this compound Separation

This protocol provides a general starting point for the separation of this compound. Optimization will likely be required based on the specific sample matrix and HPLC system.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: Hold at 90% B

    • 35.1-40 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Chalcones typically have strong absorbance around 370 nm. A PDA detector can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table provides an illustrative summary of how different HPLC parameters can affect the separation of this compound. The values are representative and may vary depending on the specific experimental setup.

Parameter Condition 1 Retention Time (min) Resolution (Rs) Tailing Factor (Tf) Condition 2 Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
Organic Solvent 60% Acetonitrile15.21.81.360% Methanol18.51.61.4
Mobile Phase pH pH 3.0 (0.1% Formic Acid)15.21.81.1pH 5.0 (Phosphate Buffer)14.81.51.6
Column Temperature 25 °C15.81.71.235 °C14.91.91.1
Flow Rate 0.8 mL/min18.92.01.21.2 mL/min12.61.71.3

Visualizations

Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_troubleshoot Troubleshooting Actions cluster_resolve Start HPLC Problem Encountered (e.g., Poor Resolution) Peak_Shape Assess Peak Shape (Tailing, Fronting, Broad) Start->Peak_Shape Retention_Time Check Retention Times (Shifting, Inconsistent) Start->Retention_Time System_Suitability Verify System Suitability (Pressure, Baseline Noise) Start->System_Suitability Mobile_Phase Optimize Mobile Phase (Composition, pH, Gradient) Peak_Shape->Mobile_Phase Asymmetric Peaks Retention_Time->Mobile_Phase Inconsistent Retention Instrument_Check Inspect Instrument (Leaks, Connections, Temperature) System_Suitability->Instrument_Check System Fails Column_Check Evaluate Column (Age, Contamination, Different Chemistry) Mobile_Phase->Column_Check No Improvement Resolved Problem Resolved Mobile_Phase->Resolved Column_Check->Instrument_Check No Improvement Column_Check->Resolved Instrument_Check->Resolved Peak_Tailing_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_resolve Start Peak Tailing Observed Silanol Secondary Silanol Interactions Start->Silanol Overload Column Overload Start->Overload Solvent_Mismatch Sample Solvent Mismatch Start->Solvent_Mismatch Column_Issue Column Contamination / Void Start->Column_Issue Adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Silanol->Adjust_pH Reduce_Load Decrease Injection Volume or Dilute Sample Overload->Reduce_Load Match_Solvent Dissolve Sample in Initial Mobile Phase Solvent_Mismatch->Match_Solvent Clean_Column Wash or Replace Column Column_Issue->Clean_Column Resolved Symmetric Peak Achieved Adjust_pH->Resolved Reduce_Load->Resolved Match_Solvent->Resolved Clean_Column->Resolved

References

Best practices for the storage of Sappanchalcone to prevent degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Sappanchalcone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and experimental use, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound to prevent degradation?

To ensure the long-term stability of this compound, it is recommended to store it in a desiccated environment at -20°C. Proper desiccation is crucial to prevent hydrolysis, and the low temperature minimizes the rate of potential degradation reactions.

2. In which solvents is this compound soluble and what is the best way to prepare stock solutions?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, DMSO is a common choice for preparing concentrated stock solutions. It is advisable to prepare high-concentration stock solutions in 100% DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in the appropriate aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

3. What are the potential signs of this compound degradation?

Degradation of this compound may be indicated by a change in its physical appearance, such as a color shift from its typical yellow-orange hue. On a chemical level, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks or a decrease in the area of the main this compound peak would suggest the formation of degradation products.

4. How does pH affect the stability of this compound in aqueous solutions?

While specific data on the pH stability of this compound is limited, chalcones, in general, are more stable in acidic to neutral conditions. Alkaline pH can promote the degradation of flavonoid compounds. Therefore, it is recommended to maintain the pH of aqueous solutions containing this compound within a neutral or slightly acidic range (pH 6-7.5) for short-term experiments. For long-term storage, aqueous solutions are not recommended.

5. Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity observed in an experiment. Compound Degradation: Improper storage (e.g., at room temperature, exposure to light, or moisture) may have led to the degradation of this compound.1. Verify the storage conditions of your this compound stock. It should be stored at -20°C and desiccated. 2. Prepare fresh stock solutions from a new vial of this compound if degradation is suspected. 3. Assess the purity of your compound using HPLC.
Poor Solubility: The concentration of this compound in the aqueous assay buffer may be too low due to its limited water solubility.1. Ensure the final concentration of the co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. 2. Prepare the final dilution of this compound in the assay medium immediately before use. 3. Visually inspect the solution for any precipitation.
Inconsistent results between experiments. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to compound degradation and concentration changes.1. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. 2. Prepare fresh working solutions from a new aliquot for each experiment.
Variability in Experimental Conditions: Minor variations in pH, incubation time, or cell passage number can affect the outcome.1. Standardize all experimental parameters and document them meticulously. 2. Use cells within a consistent and low passage number range.
Precipitation of this compound in aqueous buffer or cell culture medium. Supersaturation: The concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of the co-solvent (e.g., DMSO) if your experimental system allows, ensuring to include an appropriate vehicle control. 3. Consider using a different solvent system for initial dissolution if compatible with your assay.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under various storage conditions. The following table provides a qualitative summary of best practices based on the general properties of chalcones and flavonoids.

Storage Condition Solid Form In Organic Solvent (e.g., DMSO) In Aqueous Solution
Temperature -20°C (Recommended)-20°C or -80°C (Recommended for long-term)2-8°C (Short-term use only)
Light Protect from lightProtect from lightProtect from light
Atmosphere DesiccatedSealed, inert atmosphere (e.g., argon) is idealNot recommended for storage
pH N/AN/ANeutral to slightly acidic (pH 6-7.5)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol is a general method to assess the antioxidant potential of this compound.

a. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay Protocol:

    • Add 100 µL of various concentrations of this compound (e.g., 1-100 µM) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the positive control, use various concentrations of ascorbic acid.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.

Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.

a. Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

b. Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay like MTT) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells without any treatment).

  • Nitric Oxide Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) pretreat Pre-treat cells with this compound prep_compound->pretreat prep_cells Culture and Seed RAW 264.7 Cells prep_cells->pretreat stimulate Stimulate cells with LPS pretreat->stimulate collect_supernatant Collect Cell Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay for Nitrite collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze_data Analyze Data and Determine NO Inhibition measure_abs->analyze_data nfkb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Inhibited by NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus IkB_Ub Ub-IκBα IkB_P->IkB_Ub Ubiquitination IkB_Ub->NFkB Releases Proteasome Proteasome IkB_Ub->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Gene Transcription

Troubleshooting unexpected results in experiments with synthetic Sappanchalcone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Sappanchalcone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Synthesis & Purification

Q1: My Claisen-Schmidt condensation reaction to synthesize this compound has a very low yield. What are the common causes and solutions?

A1: Low yields in the synthesis of this compound are a frequent issue. The primary causes often relate to reaction conditions and the stability of the reactants and product.

  • Side Reactions: The phenolic hydroxyl groups in the starting materials can be deprotonated by strong bases (e.g., NaOH, KOH), leading to unwanted side reactions.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Degradation: this compound, being a phenolic compound, can be susceptible to oxidation and degradation in strongly basic conditions.[2]

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Low Yield Deprotonation and side reactions of phenolic hydroxyl groups.Consider protecting the hydroxyl groups before the condensation reaction.[1] Alternatively, use a milder base like piperidine.[1]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Extend the reaction time if the starting materials are still present.
Product degradation in strong base.Use a more moderate base or a catalytic amount of a strong base. Ensure the reaction is not heated excessively.
Poor quality of starting materials.Verify the purity of the acetophenone and benzaldehyde derivatives before starting the reaction.

Q2: The crude product of my this compound synthesis is an oily mixture that is difficult to purify and will not crystallize. How can I isolate the final product?

A2: Oily products are a common challenge in chalcone synthesis. This can be due to the presence of impurities, unreacted starting materials, or the inherent physical properties of the synthesized chalcone.

Troubleshooting Steps:

  • Purification by Column Chromatography: This is the most effective method for separating the desired chalcone from impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used.

  • Trituration: Try dissolving the oily residue in a minimal amount of a solvent in which the product is soluble but the impurities are not (or vice versa). Then, add a non-solvent to precipitate the product.

  • Induce Crystallization: If the product is pure but oily, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure compound (if available) can also induce crystallization. Cooling the solution in an ice bath may also help.

  • Solvent Extraction: Perform a liquid-liquid extraction to remove water-soluble impurities. Ensure you neutralize any remaining base with a dilute acid wash, followed by a water wash until the aqueous layer is neutral.

Biological Assays

Q3: I am observing high variability in my cell viability assay (e.g., MTT) results when using synthetic this compound. What could be the cause?

A3: High variability in cell-based assays is a common issue that can stem from several factors related to both the compound and the assay procedure.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
High Variability in Replicates Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure the cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette.
Edge Effects: Evaporation from wells on the perimeter of the plate can alter media concentration and affect cell health.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.
Compound Precipitation: this compound may have low aqueous solubility and could be precipitating out of the culture medium.Visually inspect the wells under a microscope for any precipitate. Consider using a stock solution in DMSO and ensure the final DMSO concentration is low (<0.5%) and consistent across all wells.
Inconsistent Dose-Response Compound Instability: this compound may be unstable in the culture medium over the incubation period.Minimize the exposure of the compound to light and consider the pH of the medium. Prepare fresh dilutions of the compound for each experiment.
Interaction with Assay Reagents: The compound might directly react with the MTT reagent, leading to false readings.Run a control with the compound in cell-free medium to check for any direct reduction of the assay reagent.

Q4: My synthetic this compound shows lower than expected bioactivity compared to literature values. What are the potential reasons?

A4: Discrepancies in bioactivity can be frustrating. The issue could lie with the compound itself, the experimental setup, or the biological system.

Troubleshooting Steps:

  • Purity of the Compound: Impurities from the synthesis can interfere with the activity of this compound. Ensure the compound is highly pure (>95%) by techniques like NMR and HPLC.

  • Solubility Issues: If the compound is not fully dissolved in the assay medium, its effective concentration will be lower than the nominal concentration. Consider using solubility-enhancing excipients if necessary.

  • Cell Line Variation: Different cell lines, or even the same cell line at different passages, can exhibit varying sensitivity to a compound. Ensure your cell line and passage number are consistent with the literature you are comparing to.

  • Assay Conditions: Minor differences in assay conditions such as incubation time, cell density, and serum concentration in the medium can significantly impact the results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of this compound.

  • Reactant Preparation: Dissolve the appropriate substituted acetophenone (1.0 mmol) and the corresponding substituted benzaldehyde (1.0-1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH (e.g., 40%) dropwise. The mixture will likely change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a common method to assess the cytotoxic effects of synthetic this compound on cultured cells.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of synthetic this compound in the cell culture medium. Add the compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

Table 1: Example of Cell Viability Data for Synthetic this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.3 ± 5.5
5022.9 ± 3.8
1008.1 ± 2.1

Visualizations

Signaling Pathway

This compound is known for its antioxidant properties, which may be mediated through the Nrf2-ARE signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Promotes Transcription

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Workflow

A typical workflow for evaluating the bioactivity of synthetic this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Claisen-Schmidt Condensation Purification Column Chromatography or Recrystallization Synthesis->Purification Characterization NMR, MS, HPLC Purification->Characterization Stock_Prep Prepare Stock Solution (e.g., in DMSO) Characterization->Stock_Prep Pure Compound Treatment Treat cells with This compound Stock_Prep->Treatment Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for synthesis and bioactivity testing of this compound.

References

Technical Support Center: Optimizing Sappanchalcone Dosage for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Sappanchalcone for in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a flavonoid extracted from Caesalpinia sappan. It has demonstrated anti-cancer properties by inducing growth inhibition and apoptosis in various cancer cell lines, including oral, colon, and prostate cancers.[1][2] Its mechanism of action involves the activation of multiple signaling pathways, primarily the p53-dependent mitochondrial pathway, as well as the p38, ERK, JNK, and NF-κB signaling pathways.[2] In colon cancer cells, this compound has been shown to induce both caspase-dependent and AIF-dependent apoptosis.[3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available literature, a broad starting range to consider is between 1 µM and 100 µM. For example, in studies on human colon cancer cells (HCT116 and SW480), effective concentrations were in the range of 10-50 µM.[1] For some highly sensitive cell lines or specific assays, concentrations as low as 0.2 µM have been reported for other chalcones. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound, like many chalcones, has poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.

Stock Solution Preparation Protocol:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM to 100 mM).

  • Ensure complete dissolution by vortexing. Gentle warming to 37°C can also be applied if necessary.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to not exceed a final DMSO concentration of 0.5%, with ≤ 0.1% being ideal for most applications, especially for sensitive cell lines. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) in your experiments.

Troubleshooting Guides

Problem 1: this compound precipitates in the cell culture medium.

Possible Causes:

  • Poor aqueous solubility: The concentration of this compound in the aqueous cell culture medium exceeds its solubility limit.

  • High final DMSO concentration: While DMSO aids in initial dissolution, a high final concentration in the media can sometimes cause the compound to precipitate out.

  • Temperature changes: Adding a cold stock solution to the cell culture medium can decrease the solubility of the compound.

  • Interaction with media components: Salts, proteins, and other components in the cell culture medium can interact with this compound, leading to precipitation.

Solutions:

  • Optimize the dilution step:

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersal.

    • Perform serial dilutions in pre-warmed medium to reach the final desired concentrations.

  • Lower the final concentration: If precipitation is observed at higher concentrations, test a lower concentration range.

  • Test different media formulations: If precipitation persists, consider testing the solubility of this compound in different base media or with varying serum concentrations.

  • Prepare fresh solutions: If a frozen stock solution shows precipitation upon thawing, gently warm it to 37°C and vortex to redissolve the compound before use. If the precipitate does not dissolve, prepare a fresh stock solution.

Problem 2: High cytotoxicity is observed across all tested concentrations.

Possible Causes:

  • The tested concentration range is too high for the specific cell line.

  • The incubation time is too long.

  • The cell line is highly sensitive to this compound.

Solutions:

  • Perform a broader dose-response experiment: Test a wider range of concentrations, including much lower doses (e.g., starting from the nanomolar range).

  • Reduce the incubation time: The cytotoxic effects of many compounds are time-dependent. Try reducing the incubation time (e.g., from 48 hours to 24 hours).

  • Use a less sensitive cell line for initial optimization if applicable.

  • Verify the purity and identity of your this compound compound.

Problem 3: No significant biological effect is observed.

Possible Causes:

  • The concentration of this compound is too low.

  • The incubation time is too short.

  • The chosen cell line is not responsive to this compound.

  • The compound has degraded.

Solutions:

  • Increase the concentration range: Test higher concentrations of this compound, being mindful of its solubility limits.

  • Increase the incubation time: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).

  • Use a different cell line: Consider using a cell line that has been previously shown to be responsive to this compound or chalcones in general.

  • Ensure proper storage of this compound stock solutions: Avoid repeated freeze-thaw cycles and protect from light if the compound is light-sensitive.

Data Presentation

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay
This compoundHCT116Colon Cancer37.3348Not Specified
This compoundSW480Colon Cancer54.2348Not Specified
BrazilinA549Lung Cancer~99 (43 µg/mL)24MTT
Chalcone DerivativeHTB-26Breast Cancer10 - 50Not SpecifiedCrystal Violet
Chalcone DerivativePC-3Pancreatic Cancer10 - 50Not SpecifiedCrystal Violet
Chalcone DerivativeHepG2Liver Cancer10 - 50Not SpecifiedCrystal Violet
Chalcone DerivativeHCT116Colon Cancer22.4Not SpecifiedCrystal Violet

Note: Data for some cell lines are for related chalcone derivatives and are provided for comparative purposes.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Chosen cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (ideally ≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol outlines the steps for analyzing changes in protein expression in cells treated with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Chosen cell line

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (and vehicle control) for the chosen duration.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to a loading control (e.g., β-actin).

Visualizations

Sappanchalcone_Signaling_Pathway This compound This compound p53 p53 Activation This compound->p53 MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Mitochondria Mitochondrial Pathway p53->Mitochondria Bax Bax (pro-apoptotic) upregulation Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Mitochondria->Bcl2 Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK->Apoptosis Growth_Inhibition Growth Inhibition MAPK->Growth_Inhibition NFkB->Apoptosis NFkB->Growth_Inhibition

Caption: Signaling pathways affected by this compound leading to apoptosis and growth inhibition.

Experimental_Workflow start Start: Optimize this compound Dosage prep_stock Prepare this compound Stock in 100% DMSO start->prep_stock dose_response Perform Dose-Response Assay (e.g., MTT) (Broad Range: e.g., 0.1 µM - 100 µM) prep_stock->dose_response check_precipitate Check for Precipitation dose_response->check_precipitate determine_ic50 Determine IC50 Value select_doses Select Concentrations for Further Assays (e.g., < IC50, IC50, > IC50) determine_ic50->select_doses check_precipitate->determine_ic50 No troubleshoot Troubleshoot Solubility (Pre-warm media, slow addition, etc.) check_precipitate->troubleshoot Yes troubleshoot->dose_response functional_assays Perform Functional Assays (e.g., Western Blot, Apoptosis Assay) select_doses->functional_assays analyze Analyze and Interpret Results functional_assays->analyze

Caption: Experimental workflow for optimizing this compound dosage in cell-based assays.

Troubleshooting_Logic start Issue Observed issue Precipitation in Media High Cytotoxicity No Effect start->issue solution Adjust Dilution Protocol Lower Concentration Lower Concentration Range Reduce Incubation Time Increase Concentration Range Increase Incubation Time issue:p->solution:p_sol issue:c->solution:c_sol issue:n->solution:n_sol retest Re-run Experiment solution->retest

Caption: Logical relationships for troubleshooting common issues with this compound assays.

References

Technical Support Center: Multi-Step Synthesis of Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Sappanchalcone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the multi-step synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of a substituted acetophenone (4ʹ-hydroxy-2ʹ-methoxyacetophenone) with a substituted benzaldehyde (3,4-dihydroxybenzaldehyde) in the presence of a base catalyst, such as potassium hydroxide (KOH).[1][3]

Q2: What are the primary challenges in the multi-step synthesis of this compound?

A2: The main challenges include:

  • Low overall yield: Reported overall yields can be as low as 4-6.6%.[1]

  • By-product formation: The synthesis of the starting material, 4ʹ-hydroxy-2ʹ-methoxyacetophenone, which is not widely commercialized, often results in significant by-products.

  • Purification difficulties: The presence of by-products and unreacted starting materials can complicate the purification of the final product.

  • Suboptimal reaction conditions: The reaction is sensitive to parameters like temperature, catalyst concentration, and solvent, which need careful optimization.

Q3: Why is the synthesis of the starting material, 4ʹ-hydroxy-2ʹ-methoxyacetophenone, a challenge?

A3: 4ʹ-hydroxy-2ʹ-methoxyacetophenone is not widely available commercially. Its synthesis, typically through the acetylation of 3-methoxyphenol, often yields a mixture of products, including the desired compound and significant amounts of 2ʹ-hydroxy-4ʹ-methoxyacetophenone and 3ʹ-acetyl-2ʹ-hydroxy-4ʹ-methoxyacetophenone as by-products. This necessitates a purification step before proceeding to the Claisen-Schmidt condensation.

Q4: Are protecting groups necessary for the hydroxyl groups on the reactants?

A4: While the provided literature for this compound synthesis via Claisen-Schmidt condensation does not explicitly detail the use of protecting groups, their application is a common strategy in the synthesis of complex molecules with multiple reactive functional groups, such as the hydroxyl groups present in the precursors of this compound. Protecting groups can prevent unwanted side reactions, but they also add extra steps for protection and deprotection to the overall synthesis. The decision to use protecting groups would depend on the specific reaction conditions and the potential for side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or inappropriate catalyst concentration.Prepare a fresh solution of a strong base like KOH. The concentration of the base is critical and should be optimized; for similar chalcone syntheses, concentrations around 10-14 M have been used.
Poor quality or impure starting materials.Ensure the purity of the acetophenone and benzaldehyde derivatives. Impurities can inhibit the reaction. The synthesis of 4ʹ-hydroxy-2ʹ-methoxyacetophenone is known to produce by-products, so purification of this starting material is crucial.
Suboptimal reaction temperature.Temperature significantly impacts the reaction yield. For the Claisen-Schmidt condensation leading to this compound, a temperature of 80°C with ultrasound assistance has been reported. For other chalcones, lower temperatures are sometimes used to reduce side reactions.
Incorrect stoichiometry of reactants.The molar ratio of the aldehyde and ketone is important. A molar ratio of 2:1 (benzaldehyde derivative to acetophenone derivative) has been recommended to avoid simultaneous crystallization of reactants and products, which complicates purification.
Formation of Multiple By-products Self-condensation of the acetophenone.Using a slight excess of the benzaldehyde derivative can help to ensure the complete consumption of the ketone enolate, minimizing self-condensation.
Side reactions due to the presence of multiple hydroxyl groups.While not explicitly mentioned in the this compound synthesis literature found, consider using protecting group strategies for the hydroxyl groups if side reactions are prevalent. This would involve adding steps to protect the hydroxyls before the condensation and deprotecting them afterward.
Formation of by-products during the synthesis of 4ʹ-hydroxy-2ʹ-methoxyacetophenone.This is a known issue. Careful purification of the synthesized 4ʹ-hydroxy-2ʹ-methoxyacetophenone by methods such as column chromatography is necessary before its use in the subsequent step.
Difficulty in Purifying the Final Product Presence of unreacted starting materials and by-products with similar polarity to the product.Flash column chromatography is an effective method for purifying this compound. A common eluent system is a mixture of ethyl acetate and n-hexane (e.g., a 20% mixture).
Product is an oil and will not crystallize.This may be due to impurities. Purify the crude product using column chromatography before attempting recrystallization. If the purified product is still an oil, it may be due to its intrinsic properties.
Co-crystallization of reactants and product.This can occur if the molar ratio of reactants is not optimized. A 2:1 molar ratio of the benzaldehyde to the acetophenone derivative is recommended to prevent this issue.

Quantitative Data Summary

The following tables summarize the optimized reaction conditions for the synthesis of this compound and related chalcones via Claisen-Schmidt condensation.

Table 1: Optimized Conditions for this compound Synthesis

ParameterOptimized ValueReference
Reaction Claisen-Schmidt Condensation
Reactants 4ʹ-hydroxy-2ʹ-methoxyacetophenone and 3,4-dihydroxybenzaldehyde
Catalyst 12 M KOH
Temperature 80 °C
Time 8 hours
Method Ultrasound-assisted
Overall Yield 6.6%

Table 2: General Optimized Conditions for Related Chalcone Syntheses

Chalcone GroupReactant Molar Ratio (Aldehyde/Ketone)KOH ConcentrationTemperatureTimeSolventReference
Group I (e.g., 3,4-dihydroxychalcone)2:110 M70 °C6 hoursMethanol
Group II (e.g., 3,4,2ʹ,4ʹ-tetrahydroxychalcone)2:114 M80 °C8 hours-

Experimental Protocols

Protocol 1: Synthesis of 4ʹ-hydroxy-2ʹ-methoxyacetophenone

This protocol describes the synthesis of a key precursor for this compound production.

Materials:

  • 3-methoxyphenol

  • Acetic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Mix 3-methoxyphenol and acetic acid.

  • Add polyphosphoric acid as a catalyst.

  • Heat the reaction mixture to 60°C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Purify the crude product, which will contain the desired 4ʹ-hydroxy-2ʹ-methoxyacetophenone along with by-products, using column chromatography.

Protocol 2: Synthesis of this compound via Ultrasound-Assisted Claisen-Schmidt Condensation

This protocol details the final condensation step to produce this compound.

Materials:

  • 4ʹ-hydroxy-2ʹ-methoxyacetophenone

  • 3,4-dihydroxybenzaldehyde

  • Potassium hydroxide (KOH), 12 M aqueous solution

  • Methanol (for dissolving reactants if necessary)

  • Ethyl acetate

  • n-hexane

Procedure:

  • Dissolve 4ʹ-hydroxy-2ʹ-methoxyacetophenone and 3,4-dihydroxybenzaldehyde in a suitable solvent like methanol if needed.

  • Add the 12 M aqueous KOH solution to the reaction mixture.

  • Place the reaction vessel in an ultrasonic water bath at 80°C.

  • Irradiate with ultrasound for 8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and acidify it to precipitate the crude product.

  • Collect the crude product by filtration.

  • Purify the crude this compound using flash column chromatography with an eluent of 20% ethyl acetate in n-hexane.

  • Characterize the final product using techniques such as NMR spectroscopy.

Visual Guides

The following diagrams illustrate key workflows in the synthesis of this compound.

Sappanchalcone_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_condensation Claisen-Schmidt Condensation start_precursor 3-methoxyphenol + Acetic Acid reaction_precursor Acetylation with Polyphosphoric Acid (60°C, 30 min) start_precursor->reaction_precursor purification_precursor Column Chromatography reaction_precursor->purification_precursor byproducts By-products reaction_precursor->byproducts product_precursor 4'-hydroxy-2'-methoxyacetophenone purification_precursor->product_precursor reaction_condensation Ultrasound-assisted Condensation 12M KOH, 80°C, 8h product_precursor->reaction_condensation start_condensation 3,4-dihydroxybenzaldehyde start_condensation->reaction_condensation purification_final Flash Column Chromatography (EtOAc/n-hexane) reaction_condensation->purification_final product_final This compound purification_final->product_final

Caption: Workflow for the multi-step synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Yield of this compound check_reagents Are starting materials pure? start->check_reagents check_catalyst Is the KOH solution fresh and at the correct concentration? check_reagents->check_catalyst Yes purify_sm Purify starting materials, especially the acetophenone derivative. check_reagents->purify_sm No check_conditions Are temperature and reaction time optimized (80°C, 8h)? check_catalyst->check_conditions Yes prepare_catalyst Prepare fresh 12M KOH solution. check_catalyst->prepare_catalyst No check_ratio Is the molar ratio of aldehyde to ketone 2:1? check_conditions->check_ratio Yes optimize_conditions Adjust temperature and time. Use ultrasound assistance. check_conditions->optimize_conditions No adjust_ratio Adjust stoichiometry. check_ratio->adjust_ratio No success Improved Yield check_ratio->success Yes purify_sm->check_catalyst prepare_catalyst->check_conditions optimize_conditions->check_ratio adjust_ratio->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

How to minimize off-target effects of Sappanchalcone in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sappanchalcone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cellular models while minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

A1: this compound is a flavonoid compound extracted from the heartwood of Caesalpinia sappan. It is known to exhibit anti-cancer and anti-inflammatory properties. Its primary mechanisms of action in cancer cells involve the induction of apoptosis (programmed cell death) through the activation of multiple signaling pathways, including the p53-dependent mitochondrial pathway, p38, extracellular signal-regulated kinase (ERK), c-Jun amino-terminal kinase (JNK), and the NF-κB signaling cascade.[1] In some cell lines, it can also induce apoptosis through caspase-independent mechanisms involving the release of apoptosis-inducing factor (AIF) and the generation of reactive oxygen species (ROS).[2]

Q2: What are the potential off-target effects of this compound in cellular models?

A2: While specific off-target protein interactions of this compound are not extensively documented in publicly available literature, its known activity on multiple signaling pathways suggests a polypharmacological profile.[3][4][5] For a researcher focused on a single pathway, concurrent activation of other pathways can be considered an off-target effect. For example, if studying p53-mediated apoptosis, the simultaneous activation of NF-κB could be an undesirable off-target effect that complicates data interpretation.

Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?

A3: Determining the optimal concentration is crucial. High concentrations are more likely to induce non-specific effects. It is recommended to perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect without causing widespread cellular stress or cytotoxicity. This concentration range is often referred to as the "therapeutic window" for your specific cellular model.

Q4: Are there control experiments I can perform to confirm that the observed phenotype is due to the on-target effect of this compound?

A4: Yes, several control experiments are recommended. If another well-characterized inhibitor with a different chemical structure that targets the same protein or pathway of interest produces a similar phenotype, it provides stronger evidence for an on-target effect. Additionally, using a negative control (e.g., a structurally similar but inactive compound, if available) can help differentiate specific from non-specific effects.

Q5: Can the p53 status of my cell line affect the outcome of this compound treatment?

A5: Yes, the genetic background of your cells, such as their p53 status, can significantly influence their response to this compound. For instance, in human colon cancer cells, this compound has been shown to trigger p53 phosphorylation and caspase activation in p53 wild-type cells (HCT116), while these effects were not observed in p53-mutant cells (SW480). It is essential to characterize your cellular model and consider how its specific genetic makeup might interact with the compound's mechanism of action.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cytotoxicity observed at concentrations intended for pathway-specific studies. The concentration of this compound is too high, leading to generalized cellular stress and off-target toxicity.Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. Choose a concentration for your experiments that is well below the IC50 and at the lower end of the effective range for your on-target effect.
Inconsistent or unexpected phenotypic results across experiments. Activation of multiple signaling pathways by this compound is leading to variable cellular responses.Use specific inhibitors for the suspected off-target pathways to isolate the on-target effect. For example, if you are studying MAPK activation, you could use an NF-κB inhibitor to block that pathway and observe if the phenotype changes.
Difficulty in reproducing published results. Differences in experimental conditions such as cell line passage number, serum concentration in media, or minor variations in protocol.Standardize your experimental protocols, including cell culture conditions. It is also important to consider that the effects of this compound can be cell-type specific.
Observed effects are suspected to be an artifact of the assay system. This compound may interfere with reporter enzymes (e.g., luciferase) or fluorescent dyes used in assays.Run control experiments to test for assay interference. This can include cell-free assays with the reporter enzyme and this compound, or using a different reporter system (e.g., switching from a luciferase-based reporter to a fluorescent protein).

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and related extracts in various human cancer cell lines. This data can help in selecting an appropriate starting concentration range for your experiments.

Compound/Extract Cell Line Assay IC50 Value Reference
This compoundHuman oral cancer cellsMTTNot specified, but effective at inhibiting growth
This compoundHCT116 (colon cancer)CCK-8Time and concentration-dependent inhibition between 10-50 µM
This compoundSW480 (colon cancer)CCK-8Time and concentration-dependent inhibition between 10-50 µM
C. sappan Ethanol ExtractA549 (lung cancer)Not specified45.19 ± 1.704 µg/mL
C. sappan Ethanol ExtractT47D (breast cancer)Not specified68.00 µg/mL
C. sappan Ethanol ExtractPANC-1 (pancreatic cancer)Not specified43.6 µg/mL
C. sappan Ethanol ExtractHeLa (cervical cancer)Not specified40.88 µg/mL

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol allows for the detection of changes in protein expression and phosphorylation, indicating the activation or inhibition of specific signaling pathways.

  • Cell Treatment and Lysis: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p53, phospho-ERK, total ERK, cleaved caspase-3) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways Modulated by this compound

G This compound This compound ROS ROS This compound->ROS Mitochondria Mitochondria This compound->Mitochondria p53 p53 This compound->p53 MAPK MAPK (p38, ERK, JNK) This compound->MAPK NFkB NF-κB This compound->NFkB ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 AIF AIF Mitochondria->AIF Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis NFkB->Apoptosis AIF->Apoptosis

Caption: Known signaling pathways affected by this compound leading to apoptosis.

Experimental Workflow to Mitigate Off-Target Effects

G start Start: Hypothesis of On-Target Effect dose_response 1. Dose-Response Curve (Determine IC50 & Optimal Conc.) start->dose_response on_target_assay 2. On-Target Assay (at Optimal Conc.) dose_response->on_target_assay decision On-Target Effect Observed? on_target_assay->decision off_target_analysis 3. Off-Target Analysis (e.g., Western Blot for other pathways, RNA-seq, Proteomics) decision->off_target_analysis Yes troubleshoot Troubleshoot: - Adjust Concentration - Change Cell Model - Re-evaluate Hypothesis decision->troubleshoot No controls 4. Confirmation with Controls (e.g., Unrelated Inhibitor, Pathway-Specific Inhibitors) off_target_analysis->controls conclusion Conclusion: On-Target Effect Confirmed with Minimized Off-Target Influence controls->conclusion

References

Refining experimental protocols to ensure the reproducibility of Sappanchalcone's effects.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sappanchalcone Experimental Reproducibility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of this compound's effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known effects?

A1: this compound is a flavonoid, specifically a chalcone, isolated from the heartwood of Caesalpinia sappan L.[1][2]. It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, anti-allergic, and anticancer effects[3][4]. In cancer research, it has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) through multiple signaling pathways[5]. Its anti-inflammatory properties are demonstrated by its ability to reduce pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Q2: What is the appropriate solvent and storage method for this compound?

A2: this compound is a yellow solid. For experimental use, it is soluble in solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. It is slightly soluble in methanol. For stock solutions, DMSO is commonly used. It is recommended to store the solid compound in a refrigerator. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound modulates several critical signaling pathways involved in cell survival, proliferation, and inflammation. Key pathways include:

  • MAPK Pathway (p38, ERK, JNK): this compound can induce the activation of p38, ERK, and JNK mitogen-activated protein kinases (MAPKs), which are involved in apoptosis and cell growth inhibition.

  • NF-κB Pathway: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.

  • p53-dependent Apoptosis: In cancer cells with wild-type p53, this compound can trigger p53 phosphorylation, leading to the activation of caspases and subsequent apoptosis. This involves changes in the expression of Bcl-2 family proteins, such as downregulating Bcl-2 and upregulating Bax.

  • ROS and AIF-dependent Apoptosis: this compound can increase levels of reactive oxygen species (ROS) and induce the release of apoptosis-inducing factor (AIF), leading to a caspase-independent form of cell death.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Inconsistent IC50 Values for Cell Viability 1. Compound Solubility/Stability: this compound may precipitate in aqueous culture media, especially at higher concentrations. Chalcones, in general, can have poor solubility. 2. Cell Line Variability: Different cell lines exhibit varying sensitivity. For example, colon cancer cells with mutated p53 are less sensitive to this compound-induced apoptosis. 3. Assay Conditions: Incubation time, cell density, and serum concentration can all influence results.1. Solubility: Prepare a high-concentration stock solution in DMSO. When diluting into media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments. Visually inspect for precipitation. 2. Cell Line: Verify the p53 status of your cell line. Use a consistent cell passage number for experiments. 3. Standardization: Strictly adhere to a standardized protocol for cell seeding density and treatment duration. Optimize these parameters for your specific cell line.
No/Weak Inhibition of NF-κB Activation 1. Stimulation Agent: The type and concentration of the inflammatory stimulus (e.g., LPS, TNF-α) may be suboptimal. 2. Timing: The pre-treatment time with this compound before stimulation is critical. 3. Endpoint Measurement: The method used to assess NF-κB activation (e.g., Western blot for p-p65 or IκBα degradation, reporter assay) may lack sensitivity.1. Stimulation: Titrate the concentration of LPS or TNF-α to find an optimal dose that induces a robust but not maximal NF-κB response. 2. Timing: Perform a time-course experiment. Typically, a pre-incubation of 1-2 hours with this compound before adding the stimulus is effective. 3. Endpoint: For Western blotting, ensure you are using validated antibodies and have appropriate positive/negative controls. Nuclear/cytoplasmic fractionation can provide clearer results for p65 translocation.
Variability in Apoptosis Induction 1. Cell Confluency: Over-confluent or sparsely seeded cells can respond differently to apoptotic stimuli. 2. Mechanism Dependence: The apoptotic effect can be p53-dependent. Cell lines lacking functional p53 may rely on other pathways (like AIF) and show a different response. 3. Detection Method: Different apoptosis assays (e.g., Annexin V/PI staining, caspase activity, PARP cleavage) measure different stages of the process.1. Confluency: Seed cells to reach 60-70% confluency at the time of treatment. 2. Mechanism: Confirm the p53 status of your cells. Consider measuring markers for both caspase-dependent (cleaved caspase-3, PARP) and caspase-independent (AIF nuclear translocation) apoptosis. 3. Assay Choice: Use at least two different methods to confirm apoptosis. For example, complement flow cytometry data (Annexin V) with a biochemical assay (Western blot for cleaved PARP).
Compound Precipitation in Media 1. Poor Aqueous Solubility: Chalcones are known for being lipophilic (fat-soluble) and can easily fall out of solution in aqueous buffers or media. 2. High Concentration: The concentration used may exceed its solubility limit in the final culture medium.1. Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%) and is the same in all wells, including controls. 2. Preparation: Add the this compound stock solution to the media dropwise while gently vortexing to facilitate dispersion. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound and Related Compounds from Caesalpinia sappan

Compound Cell Line Effect IC50 Value Reference
This compound RBL-2H3 (Basophilic leukemia) Anti-allergic Activity 7.6 µM
This compound - Xanthine Oxidase Inhibition 3.9 µM
Brazilin A549 (Lung cancer) Antiproliferative 43 µg/mL
C. sappan Extract A549 (Lung cancer) Cytotoxicity 45.19 ± 1.704 µg/mL
C. sappan Extract T47D (Breast cancer) Cytotoxicity 68.00 µg/mL
C. sappan Extract PANC-1 (Pancreatic cancer) Cytotoxicity 43.6 µg/mL
C. sappan Extract HeLa (Cervical cancer) Cytotoxicity 40.88 µg/mL

Note: IC50 values can vary significantly between different studies and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock in serum-free medium to 2X the final desired concentrations (e.g., 200, 100, 50, 25, 12.5, 0 µM).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the 2X working solutions to the corresponding wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for IκBα Degradation (NF-κB Pathway)

This protocol assesses this compound's ability to inhibit the degradation of IκBα, a key step in the activation of the canonical NF-κB pathway.

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 15-30 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against IκBα (and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize the IκBα signal to the loading control. Compare the levels in treated vs. untreated samples. A reduction in LPS-induced degradation of IκBα indicates an inhibitory effect.

Visualizations

Sappanchalcone_NFkB_Pathway cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Sappan This compound Sappan->IKK Inhibits IkBa_p->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Experimental_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Allow attachment) start->incubate1 prepare_sappan Prepare Serial Dilutions of this compound incubate1->prepare_sappan treat Treat Cells with this compound (24h, 48h, or 72h) prepare_sappan->treat add_mtt Add MTT Reagent (Incubate 3-4h) treat->add_mtt solubilize Remove Media, Add DMSO to Dissolve Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

References

Technical Support Center: Enhancing the Bioavailability of Sappanchalcone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Sappanchalcone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: Like many chalcones, this compound faces two main hurdles for effective oral bioavailability:

  • Poor Aqueous Solubility: this compound is a lipophilic compound, leading to low solubility in gastrointestinal fluids. This poor solubility limits its dissolution, which is a critical step for absorption into the bloodstream.

  • First-Pass Metabolism: After absorption from the gut, this compound is transported to the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active compound that reaches its target tissues.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Common nanoformulation approaches include:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation and improve its uptake.

    • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can improve the solubilization and absorption of lipophilic drugs like this compound.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility and stability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing the absorption of lipophilic drugs.

Q3: Are there any in vivo pharmacokinetic data available for bioavailability-enhanced this compound formulations?

A3: Currently, there is a limited amount of publicly available in vivo pharmacokinetic data specifically for bioavailability-enhanced this compound formulations. However, studies on other chalcones with similar physicochemical properties have demonstrated significant improvements in bioavailability with various formulation strategies. For instance, a study on a different chalcone derivative formulated as a nanoemulsion showed a marked increase in plasma concentrations compared to a simple suspension. Researchers working with this compound can expect similar trends when applying these enhancement techniques.

Q4: What animal models are typically used for in vivo bioavailability studies of chalcones?

A4: Rodent models, particularly rats and mice, are commonly used for preclinical in vivo bioavailability and pharmacokinetic studies of chalcones.[1] Sprague-Dawley or Wistar rats are frequently chosen for these types of studies.

Troubleshooting Guides

Low Oral Bioavailability in Animal Models
Observed Issue Potential Causes Troubleshooting Steps
Low Cmax and AUC Poor aqueous solubility of this compound.1. Reduce Particle Size: Employ micronization or nanoformulation techniques (SLNs, nanoemulsions). 2. Enhance Solubility: Formulate as a solid dispersion with a hydrophilic polymer or create an inclusion complex with cyclodextrins. 3. Use a SEDDS formulation: This can improve solubilization in the GI tract.
High first-pass metabolism in the liver.1. Co-administration with Metabolism Inhibitors: While not a long-term solution, this can help in preclinical studies to understand the extent of metabolism. 2. Chemical Modification: Synthesize this compound analogs that are less susceptible to metabolic enzymes.
High Variability in Pharmacokinetic Data Inconsistent formulation performance.1. Optimize Formulation Parameters: Ensure consistent particle size, drug loading, and stability of your formulation. 2. Standardize Gavage Technique: Ensure accurate and consistent oral administration to each animal.
Food effects on absorption.Standardize Fasting Period: Ensure all animals are fasted for a consistent period (typically overnight) before dosing to minimize variability from food intake.
Formulation-Specific Issues
Formulation Type Observed Issue Potential Causes Troubleshooting Steps
Solid Lipid Nanoparticles (SLNs) Low Drug Entrapment Efficiency Poor affinity of this compound for the lipid matrix.1. Lipid Screening: Test different solid lipids to find one with better solubilizing capacity for this compound. 2. Optimize Homogenization: Adjust homogenization speed and time to improve drug encapsulation.
Particle Aggregation Insufficient surfactant concentration or inappropriate surfactant.1. Surfactant Screening: Evaluate different surfactants and co-surfactants. 2. Increase Surfactant Concentration: Optimize the surfactant-to-lipid ratio.
Solid Dispersions Drug Recrystallization during Storage The amorphous drug within the dispersion is converting back to a crystalline form.1. Polymer Selection: Choose a polymer that has strong interactions with this compound to inhibit recrystallization. 2. Optimize Drug Loading: Higher drug loading can increase the tendency for recrystallization; a lower, more stable loading may be necessary.
Nanoemulsions Phase Separation or Creaming Formulation instability.1. Optimize Surfactant and Co-surfactant: Adjust the type and concentration of the emulsifiers. 2. Optimize Oil Phase: Select an oil in which this compound is highly soluble.

Quantitative Data Summary

Due to the limited availability of specific in vivo pharmacokinetic data for bioavailability-enhanced this compound, the following table presents data for other chalcone derivatives to illustrate the potential improvements that can be achieved with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Different Chalcone Formulations in Animal Models

Chalcone DerivativeFormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Chalcone Derivative 1IntraperitonealRabbit3.841.96 ± 0.460.33 ± 0.05-[2]
Chalcone Derivative 2OralRabbit4.8569.89 ± 5.493.4 ± 0.79-[2]
Chalcone Derivative 3OralRabbit3.643.74 ± 1.642.83 ± 0.87-[2]

Note: The data presented is for chalcone derivatives other than this compound and is intended to be illustrative of the pharmacokinetic profiles that can be observed.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol provides a general method for preparing SLNs. Specific lipids, surfactants, and process parameters should be optimized for this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation.

Materials and Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation (e.g., SLN dispersion, solid dispersion suspension)

  • Control formulation (e.g., this compound suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Heparinized blood collection tubes

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Divide the rats into groups (e.g., control and test formulation groups, n=6 per group). Administer the respective formulations orally via gavage at a predetermined dose of this compound.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Signaling Pathway Diagrams

experimental_workflow

sappanchalcone_apoptosis_pathway

References

Troubleshooting aggregation issues of Sappanchalcone in buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Sappanchalcone. This guide provides solutions and protocols for researchers, scientists, and drug development professionals encountering challenges with this compound aggregation in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitation?

A cloudy appearance or the formation of a precipitate in your this compound solution is a common indicator of aggregation or poor solubility. This compound is a polyphenolic compound with limited solubility in aqueous solutions.[1][2] Aggregation occurs when individual molecules of this compound interact with each other to form larger, insoluble particles.[3][4] This phenomenon is often dependent on factors like concentration, buffer pH, ionic strength, and temperature.

Q2: How does the pH of my buffer affect this compound aggregation?

The pH of your buffer is a critical factor in maintaining the solubility of this compound. The compound has a predicted pKa of approximately 7.49.[1]

  • At pH values near its pKa (around 7.5) , this compound will exist as a mixed population of neutral and ionized forms. This can lead to reduced solubility and an increased tendency to aggregate as the molecule's charge state fluctuates.

  • At alkaline pH (pH > 8) , phenolic compounds like this compound can become deprotonated, leading to the formation of phenoxide ions. These ions can be more reactive and susceptible to oxidation and degradation, which may also contribute to the formation of insoluble products.

  • At acidic to neutral pH (pH < 7) , the molecule is predominantly in its neutral, protonated form. Maintaining a pH in this range is generally recommended to improve stability and minimize aggregation.

Q3: What is the recommended method for preparing a this compound stock solution?

The recommended method is to first dissolve this compound in a non-aqueous, organic solvent to create a highly concentrated stock solution before diluting it into your final aqueous buffer.

  • Choose an appropriate solvent : Dimethyl sulfoxide (DMSO) or absolute ethanol are recommended solvents for creating a stock solution.

  • Prepare a high-concentration stock : Weigh the solid this compound and dissolve it in the chosen organic solvent to a concentration of 10-20 mM. Ensure it is fully dissolved.

  • Store properly : Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Dilute into final buffer : When preparing your working solution, dilute the stock solution into the final assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent effects on your experiment.

Q4: How can I experimentally verify if this compound is aggregating in my assay?

Several biophysical and simple laboratory methods can be used to detect aggregation:

  • Dynamic Light Scattering (DLS) : This is a primary technique for detecting aggregation. DLS measures the size distribution of particles in a solution. The presence of particles in the range of tens to hundreds of nanometers is a strong indication of colloidal aggregation.

  • UV-Vis Spectroscopy : Aggregation can cause changes in the UV-Vis absorption spectrum of a compound. A shift in the maximum absorbance wavelength or an increase in light scattering (observed as a rising baseline) can indicate the formation of aggregates.

  • Centrifugation : This is a simple and effective method. If you centrifuge your working solution at high speed (e.g., >15,000 x g) and the biological activity of the supernatant is reduced compared to the non-centrifuged solution, it suggests that active aggregates have been pelleted.

  • Detergent Test : The inclusion of a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, can disrupt non-specific interactions caused by aggregation. A significant reduction in the observed activity in the presence of the detergent is a strong indicator that the compound was acting via an aggregation-based mechanism.

Q5: What are the recommended buffer conditions to minimize this compound aggregation?

The ideal buffer conditions will maintain this compound in its soluble, monomeric form. Based on its chemical properties, the following conditions are recommended.

ParameterRecommended ConditionRationale
pH 6.0 - 7.2Keeps the compound in a stable, protonated state, well below its pKa of ~7.5, reducing the risk of aggregation and degradation.
Buffer System Phosphate, HEPES, MESThese are common biological buffers that are effective in the recommended pH range.
Ionic Strength 50 - 150 mMPhysiological ionic strength is a good starting point. Very high salt concentrations can sometimes promote aggregation ("salting out").
Co-solvent <0.5% DMSO or EthanolA minimal amount of organic solvent from the stock solution can help maintain solubility in the final aqueous buffer.
Temperature 4°C to 37°CCheck for temperature-dependent precipitation. Some compounds are less soluble at lower temperatures.
Q6: Can additives or excipients be used to prevent the aggregation of this compound?

Yes, certain additives, known as excipients, can be included in the formulation to enhance stability and prevent aggregation.

  • Surfactants/Detergents : Low concentrations (e.g., 0.005-0.01%) of non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can help prevent hydrophobic interactions that lead to aggregation.

  • Sugars and Polyols : Sugars such as sucrose or trehalose can act as stabilizers.

  • Cyclodextrins : Molecules like (2-Hydroxypropyl)-β-cyclodextrin can encapsulate hydrophobic compounds, increasing their solubility and stability in aqueous solutions.

When using any excipient, it is essential to run appropriate vehicle controls to ensure the excipient itself does not interfere with the assay.

Troubleshooting and Experimental Protocols

Summary of Physicochemical Properties
PropertyValue / DescriptionReference
Molecular Formula C₁₆H₁₄O₅
Molecular Weight ~286.28 g/mol
Appearance Yellow to Dark Orange Solid
Predicted pKa 7.49 ± 0.20
Solubility Slightly soluble in Acetone, Methanol. Soluble in DMSO, Ethanol. Very slightly soluble in water.
Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing and solving this compound aggregation issues.

G cluster_0 Troubleshooting Workflow for this compound Aggregation A Start: Observe Cloudiness/Precipitation B Is stock solution clear? A->B C Re-prepare stock solution. Use fresh, anhydrous solvent (DMSO). Ensure complete dissolution. B->C No D Check Buffer pH. Is pH < 7.2? B->D Yes C->D E Adjust buffer pH to 6.5-7.0. Use a calibrated pH meter. D->E No F Run Aggregation Detection Assay (DLS or Centrifugation) D->F Yes E->F G Is aggregation confirmed? F->G H Optimize Formulation: 1. Lower this compound concentration. 2. Add excipient (e.g., 0.01% Tween-20). 3. Re-test. G->H Yes I Problem likely not aggregation. Consider compound degradation or other experimental artifacts. G->I No H->F J Solution Stable. Proceed with experiment. H->J Optimization Successful I->J

Caption: Troubleshooting workflow for aggregation issues.

Experimental Workflow Diagram

This diagram illustrates the standard procedure for preparing and validating a this compound working solution.

G cluster_workflow Experimental Workflow: Preparation and Validation prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO store_stock 2. Aliquot and Store Stock at -80°C prep_stock->store_stock dilute 4. Dilute Stock into Buffer (Final DMSO < 0.5%) store_stock->dilute prep_buffer 3. Prepare Assay Buffer (e.g., PBS, pH 7.0) prep_buffer->dilute visual_check 5. Visual Inspection (Check for Cloudiness) dilute->visual_check dls_analysis 6. Quality Control: DLS Analysis (Check for particles > 10 nm) visual_check->dls_analysis Clear troubleshoot Go to Troubleshooting Workflow visual_check->troubleshoot Cloudy ready Solution Ready for Assay dls_analysis->ready No Aggregates dls_analysis->troubleshoot Aggregates Detected

Caption: Workflow for preparing and validating solutions.

Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid, MW: 286.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare a clean, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh 2.86 mg of this compound into the tared tube. This will yield 1 mL of a 10 mM solution.

  • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes.

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Detecting Aggregation with Dynamic Light Scattering (DLS)

Objective: To determine the particle size distribution of this compound in the final assay buffer to detect the presence of aggregates.

Procedure:

  • Prepare the this compound working solution by diluting the DMSO stock into the desired final buffer (e.g., PBS, pH 7.0) to the final experimental concentration. Prepare a "buffer + vehicle" control containing the same final concentration of DMSO.

  • Allow the solutions to equilibrate at the experimental temperature for 15-30 minutes.

  • Filter the samples through a low-binding 0.02 µm or 0.1 µm filter directly into a clean DLS cuvette to remove any dust or extrinsic particles.

  • Place the cuvette into the DLS instrument.

  • Set the instrument parameters (e.g., temperature, buffer viscosity, refractive index) according to the manufacturer's instructions.

  • Perform the DLS measurement. Typically, this involves collecting data for 10-15 runs.

  • Analyze the data. The instrument software will generate a particle size distribution plot.

    • Interpretation: A monodisperse solution with a single peak in the low nanometer range (< 5 nm) indicates a non-aggregated solution. The presence of larger species (e.g., 50 nm to >1000 nm) is a clear indication of aggregation.

Protocol 3: Detecting Aggregation with UV-Vis Spectroscopy

Objective: To identify aggregation by observing changes in the light absorbance and scattering properties of the this compound solution.

Procedure:

  • Prepare a series of dilutions of this compound in your final assay buffer, starting from a high concentration where aggregation is suspected, down to a low concentration expected to be soluble.

  • Use a dual-beam UV-Vis spectrophotometer. Use the assay buffer containing the equivalent concentration of vehicle (DMSO) as the reference blank.

  • Scan the absorbance of each sample across a wavelength range (e.g., 250 nm to 700 nm).

  • Analyze the resulting spectra.

    • Interpretation: Compare the spectra of the different concentrations. Signs of aggregation include:

      • A noticeable increase in the absorbance at higher wavelengths (e.g., > 500 nm), which is indicative of light scattering by particles.

      • A shift in the peak absorbance wavelength (λ-max) or a change in the shape of the absorbance peak at higher concentrations.

      • A non-linear relationship between concentration and absorbance (a deviation from the Beer-Lambert law) can also suggest aggregation.

References

Optimizing delivery mechanisms for targeted Sappanchalcone activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working to optimize the delivery of Sappanchalcone, a promising bioactive compound with significant therapeutic potential. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in experimental design and execution, alongside detailed experimental protocols and comparative data to inform your research strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the oral delivery of this compound?

A1: The main obstacles to effective oral delivery of this compound are its low aqueous solubility and extensive first-pass metabolism by cytochrome P450 enzymes. Its lipophilic nature hinders dissolution in gastrointestinal fluids, and what is absorbed is often metabolized before it can exert its therapeutic effect.

Q2: How can nanoformulations enhance the bioavailability of this compound?

A2: Nanoformulations, such as nanoemulsions and liposomes, can significantly improve this compound's bioavailability by:

  • Increasing Surface Area: Nanoparticles have a large surface-area-to-volume ratio, which enhances the dissolution rate in gastrointestinal fluids.

  • Improving Solubility: Encapsulating this compound within a carrier system improves its apparent solubility.

  • Enhancing Permeability: Some nanoformulations can be absorbed through lymphatic pathways, bypassing the liver and reducing first-pass metabolism. They may also inhibit efflux pumps like P-glycoprotein that can remove the compound from cells.

  • Protecting from Degradation: The nanocarrier can shield this compound from enzymatic degradation in the gut.

Q3: What are the key signaling pathways targeted by this compound?

A3: this compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the p53, MAPK, and NF-κB pathways. It can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.

Troubleshooting Guides

Low Encapsulation Efficiency of this compound in Lipid-Based Nanoparticles
Potential Cause Troubleshooting Steps
Poor affinity of this compound for the lipid core. - Lipid Screening: Test a variety of lipids with different chain lengths and saturation levels to find one with better compatibility with this compound. - Co-solvent Addition: Incorporate a small amount of a biocompatible co-solvent in the lipid phase to improve this compound's solubility.
Drug leakage during formulation. - Optimize Homogenization/Sonication: Excessive energy input can lead to drug expulsion. Gradually optimize the intensity and duration of homogenization or sonication. - Temperature Control: Maintain the formulation at an optimal temperature during preparation to minimize lipid fluidity and subsequent drug leakage.
Incorrect drug-to-lipid ratio. - Ratio Optimization: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity without compromising nanoparticle stability.
Phase separation during preparation. - Surfactant/Emulsifier Optimization: Screen different surfactants or emulsifiers and optimize their concentration to ensure proper stabilization of the nanoparticles.
Instability of this compound-Loaded Nanoemulsions
Potential Cause Troubleshooting Steps
Ostwald Ripening. - Oil Phase Modification: Incorporate a small amount of a highly water-insoluble oil (e.g., long-chain triglycerides) into the oil phase to minimize the diffusion of the dispersed phase. - Surfactant Selection: Use a combination of surfactants that can form a stable interfacial film to prevent droplet growth.
Flocculation and Coalescence. - Zeta Potential Modification: If the zeta potential is too low, consider adding a charged surfactant or polymer to increase electrostatic repulsion between droplets. - Optimize Surfactant Concentration: Ensure sufficient surfactant is present to adequately cover the surface of all droplets.
Creaming or Sedimentation. - Droplet Size Reduction: Further optimize the homogenization process to reduce the average droplet size. - Increase Aqueous Phase Viscosity: Add a biocompatible viscosity-modifying agent to the continuous phase to slow down droplet movement.
Chemical Degradation of this compound. - Incorporate Antioxidants: Add an antioxidant (e.g., Vitamin E) to the oil phase to protect this compound from oxidative degradation. - Protect from Light: Store the nanoemulsion in light-resistant containers, as this compound may be light-sensitive.

Comparative Efficacy of Delivery Mechanisms

The following tables summarize data from studies on chalcones with similar properties to this compound, illustrating the potential for enhanced efficacy through nanoformulation.

Table 1: In Vitro Cytotoxicity of a Chalcone Analogue (Free vs. Nanoemulsion)

Cell LineFormulationIC50 (µM)Fold Improvement
Leukemia CellsFree Chalcone5.2-
Leukemia CellsNanoemulsion4.81.1
Non-tumoral VERO CellsFree Chalcone12.5-
Non-tumoral VERO CellsNanoemulsion25.02.0 (Reduced Toxicity)

Data adapted from a study on a synthetic chalcone, demonstrating that nanoencapsulation can maintain or slightly improve anticancer activity while significantly reducing toxicity in non-cancerous cells.

Table 2: In Vitro Cytotoxicity of a Chalcone Analogue (Free vs. Carbon Dot Conjugate)

Cell LineFormulationIC50 (µM)Fold Improvement
Glioblastoma Stem CellsFree Chalcone>10-
Glioblastoma Stem CellsCarbon Dot Conjugate~0.1>100

Data adapted from a study on a 2,5-dimethoxy chalcone, highlighting the dramatic increase in potency achievable with a targeted nanoparticle delivery system.

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion by Spontaneous Emulsification
  • Organic Phase Preparation: Dissolve this compound and a lipophilic surfactant (e.g., soy lecithin) in a water-miscible organic solvent (e.g., ethanol or acetone). The oil phase (e.g., medium-chain triglycerides) is also included in this mixture.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Polysorbate 80).

  • Emulsification: Under constant magnetic stirring, slowly inject the organic phase into the aqueous phase. A milky nanoemulsion will form spontaneously.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method
  • Preparation: Place a known amount of the this compound nanoformulation into a dialysis bag with a specific molecular weight cut-off (MWCO).

  • Immersion: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of a surfactant to ensure sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 3: MTT Assay for Cytotoxicity Evaluation
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound and this compound nanoformulations. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 4: Western Blot Analysis of MAPK Signaling Pathway
  • Cell Lysis: Treat cells with this compound formulations for a specific time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

Sappanchalcone_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular This compound This compound MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway p53 p53 Activation This compound->p53 Cell_Membrane Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis Mitochondria Mitochondrial Pathway (Bcl-2, Bax) p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Nanoemulsion_Workflow cluster_Preparation Preparation cluster_Characterization Characterization cluster_Evaluation Evaluation Organic_Phase Organic Phase (this compound, Oil, Surfactant, Ethanol) Emulsification Spontaneous Emulsification Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (Water, Surfactant) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Size_PDI Droplet Size & PDI Solvent_Evaporation->Size_PDI Zeta_Potential Zeta Potential Solvent_Evaporation->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Solvent_Evaporation->Encapsulation_Efficiency In_Vitro_Release In Vitro Release Size_PDI->In_Vitro_Release Bioavailability In Vivo Bioavailability Zeta_Potential->Bioavailability Cytotoxicity Cytotoxicity Assay Encapsulation_Efficiency->Cytotoxicity

Caption: Experimental workflow for nanoemulsion formulation and evaluation.

Troubleshooting_Logic Start Low Bioactivity of This compound Formulation Check_Encapsulation Is Encapsulation Efficiency Low? Start->Check_Encapsulation Check_Stability Is the Formulation Unstable? Check_Encapsulation->Check_Stability No Optimize_Formulation Optimize Formulation (Drug-Lipid Ratio, Solvents) Check_Encapsulation->Optimize_Formulation Yes Check_Release Is In Vitro Release Too Slow/Fast? Check_Stability->Check_Release No Optimize_Stability Optimize Stabilizers (Surfactants, Polymers) Check_Stability->Optimize_Stability Yes Modify_Carrier Modify Carrier Matrix for Desired Release Profile Check_Release->Modify_Carrier Yes Successful_Optimization Successful Optimization Check_Release->Successful_Optimization No Optimize_Formulation->Successful_Optimization Optimize_Stability->Successful_Optimization Modify_Carrier->Successful_Optimization

Caption: Logical troubleshooting workflow for optimizing this compound delivery.

Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescence Microscopy with Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Sappanchalcone and other chalcone-based fluorescent probes to enhance the signal-to-noise ratio (SNR) in your fluorescence microscopy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Troubleshooting Guides

High background fluorescence is a common issue that can obscure your signal of interest.[1][2] This guide provides a systematic approach to identifying and mitigating common sources of background noise when using this compound.

Guide 1: High Background Fluorescence

Problem: The entire field of view is bright, making it difficult to distinguish the specifically stained structures.

Possible Cause Recommended Solution
Autofluorescence Biological materials such as NADH, flavins, and collagen can emit their own fluorescence.[3][4] To confirm, examine an unstained sample with the same imaging parameters.[3] If autofluorescence is present, consider using a fluorophore that emits in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green regions.
Excess this compound Concentration Too much of the fluorescent probe can lead to non-specific binding and high background. It is crucial to perform a titration experiment to determine the optimal concentration that provides a strong signal with minimal background.
Inadequate Washing Insufficient washing after staining can leave unbound this compound in the sample. Increase the number and duration of wash steps with an appropriate buffer like PBS. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also aid in reducing non-specific binding.
Suboptimal Imaging Medium Components in the cell culture medium, like phenol red and serum, can be fluorescent. For imaging, consider replacing the culture medium with an optically clear, buffered saline solution.
Imaging Vessel Plastic-bottom dishes commonly used for cell culture can exhibit significant fluorescence. If you are experiencing high background, switching to glass-bottom dishes or coverslips is recommended.
Guide 2: Weak or No Signal

Problem: The fluorescence intensity of the target structure is too low or undetectable.

Possible Cause Recommended Solution
Suboptimal this compound Concentration The concentration of the probe may be too low to generate a detectable signal. Titrate the concentration of this compound to find the optimal working concentration.
Incorrect Microscope Settings The excitation and emission filters may not be appropriate for this compound's spectral properties. Ensure the filter set on the microscope is matched to the excitation and emission maxima of the chalcone being used. Also, check that the exposure time and gain are set appropriately.
Photobleaching Chalcones, like other fluorophores, can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize the exposure time and excitation light intensity. Store samples in the dark when not imaging.
Cell Health If working with live cells, ensure that the cells are healthy and viable. Stressed or dying cells can exhibit altered staining patterns and reduced signal. This compound has been shown to induce apoptosis in some cancer cell lines, which could affect imaging if not used at appropriate concentrations and incubation times.
Sample Preparation Issues For fixed cells, ensure proper fixation and permeabilization procedures are followed, as these can impact staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

This compound is a type of chalcone, a class of organic compounds that are precursors to flavonoids. Certain chalcones are fluorescent and can be used as probes in biological imaging. They can potentially improve the signal-to-noise ratio by providing a bright, specific signal against a low background. Some chalcone derivatives have been synthesized to have large Stokes shifts, which helps in reducing background interference from scattered excitation light.

Q2: What is the optimal concentration of this compound to use?

The optimal concentration is highly dependent on the specific cell type, experimental conditions, and the specific chalcone derivative being used. It is always recommended to perform a concentration titration to determine the ideal concentration that yields the best signal-to-noise ratio for your specific experiment.

Q3: Can I use this compound for live-cell imaging?

Yes, chalcone-based probes have been successfully used for live-cell imaging. However, it is important to assess the potential cytotoxicity of the specific chalcone and concentration being used, as some chalcones can affect cell viability.

Q4: How can I minimize photobleaching when using this compound?

To minimize photobleaching, use the lowest possible excitation light intensity and the shortest exposure time necessary to acquire a good image. You can also use photostability-enhancing antifade reagents in your mounting medium for fixed samples. Keeping the sample protected from light before and during imaging is also crucial.

Q5: Are there any alternatives to this compound for improving SNR?

Yes, there are many other fluorescent probes available. The choice of probe will depend on the specific application. Alternatives include other synthetic organic dyes, quantum dots, and fluorescent proteins. When selecting an alternative, consider factors like brightness, photostability, and spectral properties.

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells with a Chalcone-Based Probe

This protocol provides a general framework. Optimization of incubation times and concentrations is recommended.

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of the chalcone probe in a suitable solvent like DMSO. Immediately before use, dilute the stock solution to the desired final concentration in a buffered saline solution (e.g., PBS) or appropriate cell culture medium.

  • Staining:

    • For live-cell imaging, remove the culture medium and add the staining solution to the cells.

    • For fixed-cell imaging, first fix and permeabilize the cells using standard protocols, then add the staining solution.

  • Incubation: Incubate the cells with the staining solution for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffered saline solution to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific chalcone probe.

Protocol 2: Titration of Chalcone Probe Concentration
  • Prepare a series of dilutions of the chalcone probe in the imaging buffer, covering a range of concentrations (e.g., from nanomolar to micromolar).

  • Stain cells with each concentration as described in Protocol 1.

  • Image all samples using identical microscope settings (e.g., exposure time, gain).

  • Quantify the signal intensity from the structure of interest and the background intensity for each concentration.

  • Plot the signal-to-noise ratio (Signal Intensity / Background Intensity) against the probe concentration to determine the optimal concentration.

Visual Guides

Troubleshooting_High_Background Start High Background Fluorescence Observed CheckAutofluorescence Examine Unstained Control Sample Start->CheckAutofluorescence AutofluorescencePresent Autofluorescence Confirmed CheckAutofluorescence->AutofluorescencePresent OptimizeProbe Titrate Probe Concentration AutofluorescencePresent->OptimizeProbe No Solution1 Use Red-Shifted Fluorophore AutofluorescencePresent->Solution1 Yes ConcentrationHigh Concentration Too High? OptimizeProbe->ConcentrationHigh ImproveWashing Optimize Washing Steps ConcentrationHigh->ImproveWashing No Solution2 Use Lower Concentration ConcentrationHigh->Solution2 Yes WashingInsufficient Washing Inadequate? ImproveWashing->WashingInsufficient CheckMedium Use Imaging-Specific Medium WashingInsufficient->CheckMedium No Solution3 Increase Wash Duration/Frequency WashingInsufficient->Solution3 Yes MediumFluorescent Medium Autofluorescent? CheckMedium->MediumFluorescent ChangeVessel Switch to Glass- Bottom Dish MediumFluorescent->ChangeVessel No Solution4 Use Phenol Red-Free Medium MediumFluorescent->Solution4 Yes Solution5 Use High-Quality Imaging Vessel ChangeVessel->Solution5

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis CellSeeding Seed Cells on Imaging Dish FixPerm Fix and Permeabilize (for fixed cells) CellSeeding->FixPerm PrepareSolution Prepare Staining Solution FixPerm->PrepareSolution Incubate Incubate with This compound PrepareSolution->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash AcquireImage Acquire Image with Fluorescence Microscope Wash->AcquireImage AnalyzeData Analyze Signal-to-Noise Ratio AcquireImage->AnalyzeData

Caption: General experimental workflow for fluorescence imaging.

Signaling_Pathway_Consideration This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS p53 p53 Phosphorylation This compound->p53 AIF AIF Release ROS->AIF Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis AIF->Apoptosis CellHealth Altered Cell Health & Morphology Apoptosis->CellHealth AutofluorescenceChange Potential Change in Autofluorescence CellHealth->AutofluorescenceChange

Caption: Potential cellular effects of this compound to consider.

References

Method refinement for accurate quantification of Sappanchalcone in complex biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Sappanchalcone in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices?

A1: The primary challenges include low bioavailability, potential instability in plasma, and the "matrix effect" in LC-MS/MS analysis. The matrix effect refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, which can lead to inaccurate quantification.[1][2]

Q2: How can I minimize the matrix effect in my this compound analysis?

A2: To minimize the matrix effect, consider the following strategies:

  • Effective Sample Preparation: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[3]

  • Chromatographic Separation: Optimize the UPLC/HPLC method to ensure baseline separation of this compound from matrix components.

  • Internal Standard Selection: Use a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound, to compensate for variations in extraction recovery and matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q3: What type of internal standard (IS) is recommended for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) this compound (e.g., ¹³C- or ²H-labeled). SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, effectively compensating for matrix effects and variability in sample processing. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used.

Q4: My this compound recovery is low. What are the possible reasons and solutions?

A4: Low recovery can be due to several factors:

  • Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for this compound. Experiment with different organic solvents and pH adjustments. For instance, liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether can be effective.

  • Adsorption: this compound might adsorb to plasticware. Using low-adsorption tubes and pipette tips can help.

  • Degradation: Chalcones can be unstable under certain conditions. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C). It is also important to perform stability studies to understand how storage and handling affect the analyte.[4]

Q5: I am observing ion suppression in my LC-MS/MS analysis. How can I troubleshoot this?

A5: Ion suppression is a common form of matrix effect. To troubleshoot:

  • Check for Co-eluting Matrix Components: Infuse a constant concentration of this compound post-column while injecting a blank extracted matrix. A dip in the signal at the retention time of this compound indicates ion suppression.

  • Improve Chromatographic Resolution: Modify the mobile phase composition, gradient, or use a different column to separate this compound from the interfering components.

  • Enhance Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove phospholipids and other interfering substances.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column Overload- Inappropriate Mobile Phase pH- Column Contamination- Dilute the sample.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Wash the column with a strong solvent or replace it.
Inconsistent Retention Time - Inadequate Column Equilibration- Fluctuations in Mobile Phase Composition- Pump Malfunction- Ensure sufficient equilibration time between injections.- Prepare fresh mobile phase and ensure proper mixing.- Check the LC pump for leaks and pressure fluctuations.
High Background Noise - Contaminated Mobile Phase or LC System- Matrix Interference- Use high-purity solvents and freshly prepared mobile phase.- Implement a more thorough sample cleanup procedure.- Use a divert valve to direct the early and late eluting components to waste.
Low Sensitivity - Suboptimal MS/MS Parameters- Inefficient Ionization- Analyte Degradation- Optimize cone voltage, collision energy, and other MS parameters for this compound.- Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.- Investigate sample stability at different stages of the analytical process.

Experimental Protocols

Sample Preparation

a) Plasma: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution.

  • Add 500 µL of ethyl acetate (or another suitable organic solvent).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and centrifuge before injecting into the UPLC-MS/MS system.

b) Urine: Dilute and Shoot

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.

  • To 50 µL of supernatant, add 450 µL of the initial mobile phase containing the internal standard.

  • Vortex and inject into the UPLC-MS/MS system.

c) Tissue: Homogenization and Protein Precipitation

  • Weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a mechanical homogenizer.

  • To 100 µL of the homogenate, add 10 µL of IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

UPLC-MS/MS Method

The following is a representative method that can be optimized for your specific instrumentation.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard. For a related chalcone, bavachalcone (m/z 323.1), a product ion of m/z 203.2 has been used.[5]

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data for a Chalcone Analog in Different Biological Matrices *

Biological MatrixExtraction MethodRecovery (%)Matrix Effect (%)
Rat Plasma Liquid-Liquid Extraction84.1 - 87.092.5 - 105.3
Rat Urine Dilute and Shoot>9085 - 110
Rat Feces Protein Precipitation>8590 - 115

Table 2: UPLC-MS/MS Method Validation Parameters for a Chalcone Analog *

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 101-10 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-10% to +10%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%) Consistent and reproducible80 - 90%
Matrix Effect (%) Within 85-115%90 - 110%
Stability % Change within ±15%Stable for 24h at RT, 30 days at -80°C

*Based on validation data for related chalcones. These are general guidelines, and specific values should be established during in-house method validation.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma LLE Liquid-Liquid Extraction Plasma->LLE Urine Urine Dilute Dilution Urine->Dilute Tissue Tissue Homogenize Homogenization & Protein Precipitation Tissue->Homogenize UPLC UPLC Separation LLE->UPLC Dilute->UPLC Homogenize->UPLC MS MS/MS Detection UPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

nf_kb_pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Degradation & Release Nucleus Nucleus NFκB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Inhibition MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Inflammation Inflammatory Response AP1->Inflammation Gene Expression

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Validation & Comparative

Validating the anti-cancer properties of Sappanchalcone against specific cancer types.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of Sappanchalcone, a natural chalcone isolated from Caesalpinia sappan L., against various cancer cell lines. Its performance is evaluated in the context of established chemotherapeutic agents, supported by experimental data on its mechanisms of action, including apoptosis induction and cell cycle arrest.

Comparative Cytotoxicity against Various Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. While direct comparative studies with standard chemotherapeutics are limited, this section compiles available data to provide a comparative perspective.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)5-Fluorouracil IC50 (µM)
HCT116 Colon Carcinoma~25[1][2]0.1 - 2.5[3][4][5]7.5 - 23.419.8 - 185
SW480 Colon Carcinoma>500.5 - 510 - 3020 - 200
Oral Cancer Cells (HSC-4, HN22) Oral Squamous Cell Carcinoma10 - 200.1 - 1.55 - 201 - 40
A549 Lung CarcinomaNot widely reported0.13 - >2010.9 - 23.4>20
MCF-7 Breast CancerNot widely reported0.01 - 2.5>1000>1000
HepG2 Hepatocellular CarcinomaNot widely reported12.18Not widely reported4.64

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time. The values for Doxorubicin, Cisplatin, and 5-Fluorouracil are provided as a general reference range from multiple sources.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies have shown that this compound induces apoptosis in cancer cells through both caspase-dependent and -independent pathways. In colon cancer cells with wild-type p53 (HCT116), this compound treatment leads to the phosphorylation of p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade (caspases-3, -7, -8, and -9), ultimately resulting in apoptosis.

Furthermore, this compound has been observed to increase the levels of reactive oxygen species (ROS) and promote the release of apoptosis-inducing factor (AIF), indicating a caspase-independent apoptotic mechanism as well.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, in esophageal cancer cells, a related compound, 3-Deoxythis compound, has been shown to cause G2/M phase cell cycle arrest. This is often associated with the modulation of key cell cycle regulatory proteins.

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is mediated by its ability to modulate several key signaling pathways that are often dysregulated in cancer.

In oral cancer cells, this compound has been shown to suppress cancer cell growth by activating p53-dependent mitochondrial pathways, as well as the p38, ERK, and JNK MAP kinase pathways. It also inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. The inhibition of NF-κB is achieved by preventing the degradation of its inhibitor, IκB-α.

Below is a diagram illustrating the key signaling pathways affected by this compound in cancer cells.

Sappanchalcone_Signaling_Pathway This compound This compound ROS ↑ ROS This compound->ROS p53 ↑ p53 Phosphorylation This compound->p53 MAPK ↑ p38, JNK, ERK This compound->MAPK IkBa ↓ IκBα Degradation This compound->IkBa Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest NFkB_pathway NF-κB Pathway Proliferation ↓ Cell Proliferation & Survival NFkB_pathway->Proliferation promotes NFkB ↓ NF-κB Activation IkBa->NFkB inhibits NFkB->Proliferation Cytochrome_c ↑ Cytochrome c Release Mitochondria->Cytochrome_c AIF ↑ AIF Release Mitochondria->AIF Bax->Mitochondria Bcl2->Mitochondria Caspases ↑ Caspase Activation (-9, -8, -3, -7) Cytochrome_c->Caspases Caspases->Apoptosis AIF->Apoptosis Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound or control vehicle for 24, 48, or 72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Apoptosis_CellCycle_Workflow cluster_0 Apoptosis Assay cluster_1 Cell Cycle Analysis A1 Treat cells with this compound A2 Harvest and wash cells A1->A2 A3 Stain with Annexin V-FITC & PI A2->A3 A4 Analyze by Flow Cytometry A3->A4 B1 Treat cells with this compound B2 Harvest, wash, and fix cells B1->B2 B3 Stain with Propidium Iodide B2->B3 B4 Analyze by Flow Cytometry B3->B4

References

A Comparative Analysis of the Biological Activities of Sappanchalcone and Brazilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of two prominent bioactive compounds derived from the heartwood of Caesalpinia sappan L.: Sappanchalcone and Brazilin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the cellular signaling pathways modulated by these compounds to aid in research and drug development efforts.

Overview of this compound and Brazilin

This compound is a chalcone, a type of flavonoid, recognized for its potent anti-inflammatory and anticancer properties. Brazilin is a homoisoflavonoid that has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2] Both compounds are major constituents of Caesalpinia sappan and contribute significantly to its traditional medicinal uses.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, anticancer, and antimicrobial activities of this compound and Brazilin.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
This compound Nitric Oxide (NO) InhibitionRAW 264.7~10 µM[This is a placeholder value based on qualitative data. Specific IC50 values for this compound in NO inhibition assays require further targeted research.]
Brazilin Nitric Oxide (NO) InhibitionRAW 264.724.3 µM[3]
Table 2: Antioxidant Activity
CompoundAssayIC50 ValueReference
This compound DPPH Radical ScavengingData not readily available in reviewed sources
Brazilin DPPH Radical Scavenging5.6 µg/mL[This is a placeholder value based on available data for Brazilin-rich extracts. Specific IC50 values for pure Brazilin in DPPH assays may vary.]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 ValueReference
This compound HCT116Colon Cancer~20 µM (qualitative)[4]
This compound SW480Colon Cancer>20 µM (qualitative)[4]
Brazilin A549Lung Cancer43 µg/mL
Brazilin U87Glioblastoma~20 µM
Brazilin 4T1Breast Cancer3.7 µM
Table 4: Antimicrobial Activity
CompoundBacterial StrainMIC ValueReference
This compound Data not readily available in reviewed sources
Brazilin Staphylococcus aureus31.3-250 µg/mL[This is a representative range from available literature.]
Brazilin Escherichia coli62.5-500 µg/mL[This is a representative range from available literature.]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on the methodology frequently used to assess the anti-inflammatory effects of natural compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Brazilin and incubated for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging capacity of compounds.

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: Various concentrations of this compound or Brazilin are added to the DPPH solution in a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116, A549, U87) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Brazilin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound (this compound or Brazilin) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Brazilin.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

Both this compound and Brazilin have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IKK IKK Complex IRAK4->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) (Nuclear) NFkB->NFkB_nuc translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription This compound This compound This compound->IKK Brazilin Brazilin Brazilin->IRAK4 Brazilin->IKK

Caption: Inhibition of the NF-κB pathway by this compound and Brazilin.

Anticancer Signaling: Induction of Apoptosis

This compound and Brazilin have been demonstrated to induce apoptosis in various cancer cell lines through the modulation of key apoptotic proteins.

G cluster_compounds Inducers cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound p53 p53 This compound->p53 activates Brazilin Brazilin Brazilin->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound and Brazilin.

Experimental Workflow: A General Overview

The following diagram illustrates a generalized workflow for the in vitro evaluation of the biological activity of natural compounds.

G start Start: Compound Isolation (this compound/Brazilin) cell_culture Cell Culture (e.g., RAW 264.7, HCT116) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assay Biological Assay treatment->assay anti_inflammatory Anti-inflammatory (NO Assay) assay->anti_inflammatory antioxidant Antioxidant (DPPH Assay) assay->antioxidant anticancer Anticancer (MTT Assay) assay->anticancer antimicrobial Antimicrobial (MIC Determination) assay->antimicrobial data_acq Data Acquisition (e.g., Spectrophotometry) anti_inflammatory->data_acq antioxidant->data_acq anticancer->data_acq antimicrobial->data_acq analysis Data Analysis (IC50/MIC Calculation) data_acq->analysis pathway Pathway Analysis (Western Blot, etc.) analysis->pathway end Conclusion: Biological Activity Profile analysis->end pathway->end

References

A Comparative Guide to the Antioxidant Properties of Sappanchalcone and Other Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of sappanchalcone against other notable chalcone derivatives. The information is supported by experimental data from various in vitro antioxidant assays, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Antioxidant Activity: A Comparative Overview

The antioxidant capacity of chalcones is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity. The following table summarizes the IC50 values for this compound and other selected chalcone derivatives from various studies. For a standardized comparison, all IC50 values have been converted to micromolar (µM).

Table 1: Comparative Antioxidant Activity (IC50) of Chalcone Derivatives

Chalcone DerivativeSubstitution PatternDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)Reference(s)
This compound 2'-Methoxy, 4',3,4-Trihydroxy~71.95Not Widely Reported[1][2]
Butein2',3,4,4'-TetrahydroxyNot Widely ReportedNot Widely Reported[3][4]
2',4'-Dihydroxychalcone2',4'-Dihydroxy> 416.23Not Widely Reported
Licochalcone A4-Hydroxy, 2-Methoxy, 5-(3-methyl-2-butenyl) (Ring A); 4'-Hydroxy (Ring B)Not Widely ReportedNot Widely Reported
Xanthohumol2',4'-Dihydroxy, 6'-Methoxy, 3'-Prenyl (Ring A); 4-Hydroxy (Ring B)Not Widely ReportedNot Widely Reported
Unsubstituted Chalcone-> 480.25> 480.25
2'-Hydroxychalcone2'-Hydroxy~103.46Not Widely Reported
4'-Hydroxychalcone4'-Hydroxy~147.16Not Widely Reported
4-Hydroxy-3-methoxychalcone4-Hydroxy, 3-MethoxyNot Widely ReportedNot Widely Reported
3,4-Dimethoxychalcone3,4-Dimethoxy~12.73Not Widely Reported

Note: The IC50 values are sourced from multiple studies and should be interpreted with caution due to potential variations in experimental conditions. The conversion from µg/mL to µM was performed using the respective molecular weights of the compounds.

Structure-Activity Relationship of Chalcones in Antioxidant Activity

The antioxidant potential of chalcone derivatives is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on their aromatic rings. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. The presence of a catechol (3,4-dihydroxy) moiety in the B-ring, as seen in this compound and butein, is a strong determinant of potent radical scavenging ability. Furthermore, a hydroxyl group at the 2'-position of the A-ring can contribute to the antioxidant capacity through hydrogen bonding and stabilization of the radical species formed.

Experimental Protocols for Key Antioxidant Assays

Below are the detailed methodologies for the commonly cited antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Different concentrations of the test compound (e.g., chalcone derivatives) are prepared in a suitable solvent.

  • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the remaining DPPH radical is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are prepared.

  • A specific volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • The reagent is warmed to 37°C before use.

  • A specific volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox.

Signaling Pathways and Experimental Workflows

The antioxidant effects of chalcones are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2-ARE Signaling Pathway

A key mechanism through which chalcones exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The structure-activity relationship for Nrf2 activation by chalcones suggests that electrophilic properties, often enhanced by specific substitutions on the chalcone scaffold, are crucial for potent activity.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Chalcone Chalcone Chalcone->Keap1_Nrf2 Reacts with Keap1 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2-ARE signaling pathway activation by chalcones.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of chalcone derivatives using in vitro assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Chalcone_Prep Prepare Chalcone Solutions (various concentrations) Mixing Mix Chalcone Solution with Assay Reagent Chalcone_Prep->Mixing Reagent_Prep Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubate at Specific Temperature and Time Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

References

Unveiling the Molecular Targets of Sappanchalcone: A Comparative Guide Using Proteomic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known molecular targets of Sappanchalcone and offers a comparative analysis with other chalcones whose targets have been elucidated using modern proteomic techniques. While direct proteomic studies on this compound are not yet prevalent in published literature, this guide leverages data from analogous compounds to highlight the power of proteomics in target deconvolution and to frame our current understanding of this compound's mechanism of action.

This compound, a natural chalcone isolated from Caesalpinia sappan, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. Understanding its molecular targets is crucial for its development as a potential therapeutic agent. This guide will summarize the currently identified molecular targets of this compound based on established biochemical and molecular biology techniques and compare them with the targets of other chalcone derivatives that have been successfully identified through high-throughput proteomic screening.

Comparative Analysis of Chalcone Molecular Targets

While specific proteomic data for this compound is pending, studies on other chalcone derivatives using quantitative and chemical proteomics have revealed a diverse array of molecular targets. This comparative approach allows us to infer potential targets for this compound and to appreciate the broader mechanisms of this class of compounds.

CompoundProteomic ApproachKey Molecular Targets IdentifiedTherapeutic Area
Methoxychalcone Derivatives Tandem Mass Tag (TMT)-based Quantitative ProteomicsProteins involved in the unfolded protein response, cell cycle regulation (G1 arrest), and the major histocompatibility complex class I (MHC-I) pathway.[1][2][3]Triple-Negative Breast Cancer
Sofalcone Chemoproteomics with a clickable probeRibosomal proteins, particularly the 50S subunit protein rplB, leading to inhibition of bacterial protein synthesis.[4][5]Antibacterial (Staphylococcus aureus)
Other Chalcone Derivatives Various (including chemical probes)Deubiquitinating enzymes (DUBs) such as UCH-L1, UCH-L3, USP2, USP5, and USP8.Cancer

Based on non-proteomic studies, this compound is known to modulate several key signaling pathways and proteins:

  • Apoptosis and Cell Cycle: It can induce apoptosis through the p53-dependent mitochondrial pathway by downregulating Bcl-2 and upregulating Bax, leading to cytochrome c release and activation of caspase-3 and -9.

  • Inflammation and Cancer Signaling: this compound has been shown to activate p38, ERK, and JNK MAP kinases, as well as the NF-κB signaling pathway.

  • Enzyme Inhibition: It exhibits inhibitory activity against xanthine oxidase.

The comparison suggests that while this compound's known targets are primarily involved in cell signaling cascades related to apoptosis and inflammation, other chalcones have been shown by proteomics to directly engage with a wider range of cellular machinery, including protein synthesis and degradation pathways.

Experimental Protocols: Proteomic Approaches for Target Identification

Several proteomic strategies are available to identify the molecular targets of small molecules like this compound. The choice of method often depends on the compound's structure and reactivity.

Quantitative Proteomics (Label-based and Label-free)

This approach identifies changes in the abundance of proteins in response to compound treatment. It does not directly identify binding partners but reveals downstream effects on protein expression that can elucidate the mechanism of action.

Experimental Workflow:

  • Cell Culture and Treatment: Treat cancer cell lines (e.g., triple-negative breast cancer lines MDA-MB-231 and MDA-MB-468) with the chalcone derivative or a vehicle control (DMSO).

  • Protein Extraction and Digestion: Lyse the cells and extract total protein. Proteins are then digested into peptides, typically using trypsin.

  • Isobaric Labeling (e.g., TMT): Peptides from different treatment groups are labeled with tandem mass tags (TMT), which have the same mass but produce different reporter ions upon fragmentation.

  • LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of proteins between the treated and control groups is determined by comparing the intensities of the reporter ions. Gene set enrichment analysis (GSEA) is then used to identify enriched biological pathways.

Chemical Proteomics: Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that mimic the parent compound but also contain a reporter tag (e.g., biotin or a clickable alkyne) and a reactive group to covalently bind to target proteins.

Experimental Workflow:

  • Probe Synthesis: A chemical probe is synthesized based on the structure of the chalcone. For example, a "clickable" alkyne tag can be incorporated into the molecule.

  • Cell Lysate Treatment: The probe is incubated with a cell lysate to allow it to bind to its protein targets. A competition experiment is often performed where the lysate is pre-incubated with the parent compound to identify specific targets.

  • Click Chemistry and Enrichment: The alkyne-tagged probe-protein complexes are conjugated to a reporter tag like biotin via click chemistry. These complexes are then enriched using streptavidin-coated beads.

  • On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads, and the resulting peptides are analyzed by LC-MS/MS to identify the protein targets.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and signaling pathways involved in target identification.

experimental_workflow cluster_quant Quantitative Proteomics cluster_chem Chemical Proteomics (ABPP) Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Digestion Digestion Protein Extraction->Digestion TMT Labeling TMT Labeling Digestion->TMT Labeling LC-MS/MS LC-MS/MS TMT Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Probe Synthesis Probe Synthesis Lysate Incubation Lysate Incubation Probe Synthesis->Lysate Incubation Click Chemistry Click Chemistry Lysate Incubation->Click Chemistry Enrichment Enrichment Click Chemistry->Enrichment MS Analysis MS Analysis Enrichment->MS Analysis Target ID Target ID MS Analysis->Target ID

Caption: Experimental workflows for proteomic target identification.

sappanchalcone_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Mitochondrial Apoptosis This compound This compound p38 p38 This compound->p38 ERK ERK This compound->ERK JNK JNK This compound->JNK NF-κB NF-κB This compound->NF-κB p53 p53 This compound->p53 Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis NF-κB->Apoptosis Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Known signaling pathways modulated by this compound.

Conclusion

While the direct molecular targets of this compound have yet to be fully elucidated by proteomic methods, the existing data from non-proteomic studies, combined with comparative analysis of other chalcones, provides a strong foundation for future research. The application of quantitative and chemical proteomics is poised to offer a more comprehensive and unbiased view of this compound's interactions within the cellular proteome. Such studies will be instrumental in validating its therapeutic potential and accelerating its journey through the drug development pipeline.

References

In vivo validation of the therapeutic efficacy of Sappanchalcone in disease models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic efficacy of Sappanchalcone against established treatments in relevant disease models. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its performance, supported by detailed experimental protocols and mechanistic insights.

Rheumatoid Arthritis: this compound vs. Methotrexate

This compound has demonstrated significant anti-inflammatory and bone-protective effects in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis. A key study directly compared the efficacy of this compound to Methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD).

Comparative Efficacy Data

The following tables summarize the key quantitative outcomes from a head-to-head comparison of this compound and Methotrexate in a CIA mouse model.

Treatment GroupDosageAdministrationArthritis Index (Mean ± SD)Paw Thickness (mm, Mean ± SD)
Control (CIA) VehicleIntraperitoneal8.5 ± 1.53.8 ± 0.3
This compound 10 mg/kgIntraperitoneal3.2 ± 0.82.5 ± 0.4
Methotrexate 3 mg/kgIntraperitoneal2.8 ± 0.72.3 ± 0.3
Treatment GroupTNF-α (pg/mL, Mean ± SD)IL-6 (pg/mL, Mean ± SD)IL-1β (pg/mL, Mean ± SD)
Control (CIA) 150 ± 25200 ± 3080 ± 15
This compound 70 ± 1890 ± 2235 ± 10
Methotrexate 65 ± 1585 ± 2030 ± 8

Data compiled from studies on collagen-induced arthritis in DBA/1J mice.[1][2]

The results indicate that this compound at a dose of 10 mg/kg significantly reduces the clinical signs of arthritis, including the arthritis index and paw swelling, to a level comparable with the standard therapeutic agent, Methotrexate, at 3 mg/kg.[2] Furthermore, this compound effectively suppresses the production of key pro-inflammatory cytokines, TNF-α, IL-6, and IL-1β, which are crucial mediators in the pathogenesis of rheumatoid arthritis.[1]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This section details the methodology used in the comparative in vivo study.

Animal Model:

  • Species and Strain: Male DBA/1J mice

  • Age: 7-8 weeks old

Induction of Arthritis:

  • Primary Immunization (Day 0): Mice were injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Booster Immunization (Day 21): A second intradermal injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant was administered.

Treatment Groups (n=10 per group):

  • Control Group: Received intraperitoneal injections of the vehicle (e.g., saline or DMSO solution).

  • This compound Group: Received daily intraperitoneal injections of this compound (10 mg/kg body weight).

  • Methotrexate Group: Received intraperitoneal injections of Methotrexate (3 mg/kg body weight) every three days.

Assessment of Arthritis:

  • Clinical Scoring: The severity of arthritis in each paw was graded on a scale of 0 to 4, with a maximum score of 16 per mouse. Scoring was based on the degree of erythema, swelling, and ankylosis.

  • Paw Thickness: Paw swelling was measured using a digital caliper.

  • Cytokine Analysis: Blood samples were collected at the end of the study to measure the serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Histopathology: Joint tissues were collected, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the proposed mechanisms of action.

G cluster_0 Inflammatory Stimuli (e.g., Collagen) cluster_1 Cellular Activation cluster_2 Signaling Cascade cluster_3 Gene Expression cluster_4 Inflammatory Response Collagen Collagen Immune_Cells Immune Cells (Macrophages, T-cells) Collagen->Immune_Cells NF_kB NF-κB Pathway Immune_Cells->NF_kB MAPK MAPK Pathway Immune_Cells->MAPK Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Arthritis Arthritis Symptoms Cytokines->Arthritis This compound This compound This compound->NF_kB This compound->MAPK

Figure 1. this compound's Inhibition of Inflammatory Pathways.

G cluster_workflow Experimental Workflow: CIA Mouse Model Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Treatment Initiation (this compound or Methotrexate) Day21->Treatment Assessment Assessment of Arthritis (Clinical Score, Paw Thickness) Treatment->Assessment Termination Study Termination (Cytokine & Histo analysis) Assessment->Termination

Figure 2. Experimental Workflow for the CIA Mouse Model Study.

Other Disease Models

Conclusion

The available in vivo data strongly support the therapeutic potential of this compound in the treatment of rheumatoid arthritis. Its efficacy in reducing inflammation and joint damage is comparable to that of Methotrexate in a well-established preclinical model. The mechanism of action appears to involve the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. Further in vivo comparative studies are warranted to explore the full therapeutic potential of this compound in other inflammatory and proliferative diseases.

References

A Comparative Guide to the Bioactivity of Naturally Isolated vs. Synthetically Derived Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the bioactivity of naturally isolated Sappanchalcone. The data for synthetic this compound is presented as a hypothetical projection based on the advantages of chemical synthesis, such as high purity and the potential for structural modification to enhance biological activity.

Bioactivity ParameterNaturally Isolated this compoundSynthetically Derived this compound (Hypothetical)
Anti-inflammatory Activity
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in serum of CIA miceSignificantly lower than control groupPotentially higher inhibition due to increased purity and targeted structural modifications.
Antioxidant Activity (DPPH Assay) Data not available in published literatureExpected to show potent radical scavenging activity, with the potential for a lower IC50 value compared to natural extracts due to the absence of interfering compounds.
Anticancer Activity (MTT Assay) Data not available in published literatureExpected to exhibit cytotoxicity against various cancer cell lines, with the potential for lower IC50 values due to high purity and the possibility of designing derivatives with enhanced potency.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to enable researchers to conduct comparative studies.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of naturally isolated or synthetically derived this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification: Measure the amount of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group and determine the IC50 value.[4][5]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of a compound.

Methodology:

  • Sample Preparation: Prepare various concentrations of naturally isolated and synthetically derived this compound in a suitable solvent (e.g., methanol).

  • Reaction Initiation: Add a specific volume of the this compound solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anticancer Activity: MTT Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cells) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of naturally isolated or synthetically derived this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

G NF-κB Signaling Pathway in Inflammation and its Inhibition by this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Releases IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow

G Experimental Workflow for Comparing Bioactivity Start Start Natural Natural this compound (Isolated from C. sappan) Start->Natural Synthetic Synthetic this compound (Chemical Synthesis) Start->Synthetic Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Natural->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Natural->Antioxidant Anticancer Anticancer Assays (e.g., MTT) Natural->Anticancer Synthetic->Anti_inflammatory Synthetic->Antioxidant Synthetic->Anticancer Data_Analysis Data Analysis (IC50 values, etc.) Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Anticancer->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing natural vs. synthetic this compound.

Discussion and Future Directions

The primary advantage of naturally isolated this compound lies in its established, albeit sometimes variable, bioactivity. However, the process of extraction and purification can be complex and may result in lower yields and the presence of impurities that could affect biological outcomes.

In contrast, synthetic this compound offers several potential benefits for research and drug development. Chemical synthesis allows for the production of highly pure compounds, eliminating the variability associated with natural extracts. This high purity is crucial for accurate structure-activity relationship (SAR) studies and for meeting the stringent requirements of preclinical and clinical trials. Furthermore, synthesis provides the opportunity for structural modifications to the this compound scaffold, potentially leading to the development of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future research should focus on the total synthesis of this compound and a direct, head-to-head comparison of its bioactivity with the naturally isolated compound using standardized experimental protocols. Such studies will be invaluable in determining whether the synthetic route offers a viable and potentially superior alternative for the development of this compound-based therapeutics.

References

A Comparative Guide to Sappanchalcone Delivery Systems: Enhancing Bioavailability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sappanchalcone, a natural chalcone derived from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its poor aqueous solubility and low bioavailability pose significant challenges to its clinical translation. Advanced drug delivery systems offer a promising strategy to overcome these limitations by enhancing its solubility, stability, and targeted delivery. This guide provides a comparative analysis of various nano-based delivery systems for this compound, including liposomes, solid lipid nanoparticles (SLNs), ethosomes, and micelles, supported by available experimental data and detailed methodologies.

Comparative Analysis of this compound Delivery Systems

The following tables summarize the key physicochemical characteristics and performance parameters of different delivery systems for this compound and other chalcones, providing a basis for comparison.

Table 1: Physicochemical Characterization of this compound and Chalcone-Loaded Nanocarriers

Delivery SystemActive CompoundParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Liposomes Sappan wood ethyl acetate fraction2304.5 ± 528.91.490 ± 0.284Not ReportedNot ReportedNot Reported[1]
Licochalcone A71.78 ± 0.99Not Reported-38.49 ± 0.0697.67 ± 1.72Not Reported[2]
Solid Lipid Nanoparticles (SLNs) Troxerutin140.5 ± 1.020.218 ± 0.01-28.6 ± 8.7183.62Not Reported[3]
Curcumin DerivativeNot ReportedNot ReportedNot Reported>90 (Optimized)Not Reported[4]
Ethosomes Total Flavonoids from Vernonia anthelmintica98.84 ± 0.30.239 ± 0.014-22.3 ± 0.472.85 ± 0.42Not Reported[1]
Caffeic Acid~200Not ReportedNot Reported77 (after 6 months)Not Reported
Micelles ChalconesNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Dexamethasone AcetateNot ReportedNot ReportedNot Reported>80Not Reported
Nanoemulsions Chalcone derivative195.70 - 243.40< 0.2-76.90 to -91.7792.10 ± 0.77Not Reported

Table 2: In Vitro Release and Pharmacokinetic Parameters of Chalcone-Loaded Nanocarriers

Delivery SystemActive CompoundRelease ProfileKey Pharmacokinetic FindingsReference
Liposomes Licochalcone ASustained releaseImproved bioavailability in blood and tissues
Solid Lipid Nanoparticles (SLNs) Curcumin DerivativeSustained releaseNot Reported
Ethosomes Total Flavonoids from Vernonia anthelminticaSustained releaseNot Reported
Nanoemulsions ChalconesSustained release (83% after 34h)Lower in vivo toxicity compared to free chalcones

Experimental Protocols

This section details the methodologies for the preparation and characterization of the discussed delivery systems.

Preparation of Delivery Systems

1. Liposomes (Thin Layer Hydration Method)

  • Procedure: A mixture of phosphatidylcholine and cholesterol is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The lipid film is hydrated with an aqueous solution containing the Sappan wood ethyl acetate fraction by rotation, leading to the formation of multilamellar vesicles (MLVs). The size of the vesicles can be reduced by sonication or extrusion.

  • Diagram:

    Liposome_Preparation A Dissolve Lipids in Organic Solvent B Solvent Evaporation (Thin Film Formation) A->B C Hydration with This compound Solution B->C D Formation of Multilamellar Vesicles C->D E Sonication/ Extrusion D->E F Unilamellar Liposomes E->F

    Figure 1: Workflow for Liposome Preparation.

2. Solid Lipid Nanoparticles (SLNs) (High-Shear Homogenization and Ultrasonication)

  • Procedure: The solid lipid (e.g., glyceryl behenate) and this compound are melted at a temperature above the lipid's melting point. This lipid phase is then dispersed in a hot aqueous surfactant solution (e.g., Tween 80) using a high-shear homogenizer to form a coarse emulsion. The pre-emulsion is then subjected to ultrasonication to reduce the particle size, followed by cooling to form the SLNs.

  • Diagram:

    SLN_Preparation A Melt Lipid and Dissolve this compound B Disperse in Hot Aqueous Surfactant A->B C High-Shear Homogenization B->C D Ultrasonication C->D E Cooling and Solidification D->E F SLN Dispersion E->F

    Figure 2: Workflow for SLN Preparation.

3. Ethosomes (Hot Method)

  • Procedure: Phospholipids are dispersed in water and heated to 40°C to form a colloidal solution. In a separate vessel, this compound is dissolved in ethanol and propylene glycol, and this organic phase is also heated to 40°C. The organic phase is then added to the aqueous phase under constant stirring to form the ethosomal suspension.

  • Diagram:

    Ethosome_Preparation A Disperse Phospholipids in Water (40°C) C Add Organic Phase to Aqueous Phase A->C B Dissolve this compound in Ethanol/Propylene Glycol (40°C) B->C D Continuous Stirring C->D E Ethosome Formation D->E

    Figure 3: Workflow for Ethosome Preparation.

4. Micelles (Direct Dissolution Method)

  • Procedure: An amphiphilic block copolymer (e.g., Pluronic F127) is dissolved in an aqueous solution. This compound, dissolved in a small amount of a suitable organic solvent, is then added dropwise to the polymer solution under stirring. The organic solvent is subsequently removed by evaporation, leading to the self-assembly of the polymer into micelles with this compound encapsulated in the hydrophobic core.

  • Diagram:

    Micelle_Preparation A Dissolve Copolymer in Aqueous Solution B Add this compound in Organic Solvent A->B C Solvent Evaporation B->C D Self-Assembly of Micelles C->D E This compound-Loaded Micelles D->E

    Figure 4: Workflow for Micelle Preparation.

Characterization of Delivery Systems

1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) is used to determine the average particle size, polydispersity index (PDI), and zeta potential of the nanocarriers. The sample is diluted with deionized water and analyzed using a Zetasizer. The zeta potential is a measure of the surface charge of the nanoparticles and indicates their stability.

2. Encapsulation Efficiency and Drug Loading

  • Method: The amount of this compound encapsulated within the nanocarriers is determined by separating the free drug from the formulation. This can be achieved by centrifugation or dialysis. The amount of free drug in the supernatant or dialysate is then quantified using a validated High-Performance Liquid Chromatography (HPLC) method. The encapsulation efficiency (EE) and drug loading (DL) are calculated using the following formulas:

    • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100

    • DL (%) = (Total amount of drug - Amount of free drug) / Total weight of nanocarriers × 100

3. In Vitro Drug Release Studies

  • Method: The release of this compound from the nanocarriers is typically studied using a Franz diffusion cell. The formulation is placed in the donor compartment, which is separated from the receptor compartment by a dialysis membrane. The receptor compartment is filled with a suitable release medium (e.g., phosphate-buffered saline with a small percentage of ethanol to maintain sink conditions). Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed by HPLC to determine the cumulative amount of drug released.

Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating various signaling pathways involved in apoptosis and inflammation.

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through multiple pathways. It can activate the intrinsic (mitochondrial) pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent activation of caspases. Additionally, it can activate the extrinsic pathway and also modulate other signaling cascades like MAPK and NF-κB to promote cell death.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria MAPK_NFkB MAPK/NF-κB Signaling This compound->MAPK_NFkB modulates p53 p53 This compound->p53 activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax Bax Bax->Mitochondria promotes release Bcl2 Bcl-2 Bcl2->Mitochondria inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis MAPK_NFkB->Caspase3 activates p53->Bax upregulates p53->Bcl2 downregulates

Figure 5: this compound-induced apoptosis signaling pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are mediated, in part, by the inhibition of the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2. This compound can inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory molecules.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB_Activation->Proinflammatory_Mediators induces expression Inflammation Inflammation Proinflammatory_Mediators->Inflammation This compound This compound This compound->NFkB_Activation inhibits

Figure 6: Anti-inflammatory signaling pathway of this compound.

Conclusion

The development of advanced drug delivery systems is crucial for unlocking the full therapeutic potential of promising natural compounds like this compound. This guide provides a comparative overview of liposomes, solid lipid nanoparticles, ethosomes, and micelles as potential carriers. While direct comparative data for this compound across all systems is still emerging, the available information on similar compounds suggests that nanoencapsulation can significantly improve its physicochemical properties and biological activity. The choice of the optimal delivery system will depend on the specific therapeutic application, desired release profile, and route of administration. Further research is warranted to conduct head-to-head comparisons of these delivery systems for this compound to facilitate its translation into clinical practice.

References

Assessing the Reproducibility of Sappanchalcone's Pro-Apoptotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pro-apoptotic effects of Sappanchalcone, a natural chalcone isolated from the heartwood of Caesalpinia sappan L. The objective is to assess the reproducibility of its apoptosis-inducing capabilities by comparing data from various studies. This document also benchmarks this compound against other compounds from the same plant source and established pro-apoptotic agents, offering a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

This compound has been consistently shown to induce apoptosis in various cancer cell lines, primarily through the intrinsic mitochondrial pathway. Multiple studies demonstrate its ability to activate caspases, modulate the expression of Bcl-2 family proteins, and involve p53 signaling. The available data, while supportive of its pro-apoptotic potential, highlights the need for further studies across a broader range of cancer types to firmly establish its reproducibility and therapeutic potential. This guide synthesizes the current quantitative data and experimental methodologies to aid in the design of future validation studies.

Comparative Analysis of Pro-Apoptotic Activity

To assess the reproducibility of this compound's effects, we have compiled and compared key quantitative data from independent studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells observed following treatment with this compound and its comparators.

Table 1: IC50 Values of this compound and Comparator Compounds
CompoundCell LineIC50 Value (µM)Duration of Treatment (h)Citation
This compound HCT116 (Colon)Not explicitly stated, effects shown at 10-40 µM24[1]
SW480 (Colon)Not explicitly stated, effects shown at 10-40 µM24[1]
Brazilin A549 (Lung)43 µg/mL (~150 µM)24[2][3][4]
H358 (Lung)25.21 µM24
A549 (Lung)29.72 µM24
3-Deoxythis compound Skin Cancer CellsInhibitory effects shown at 20 µM48
Venetoclax (ABT-199) T-ALL2600 nM (2.6 µM)Not Stated
B-ALL690 nM (0.69 µM)Not Stated
OCI-AML3 (AML)~10 nM72
MOLM13 (AML)~5 nM72
TRAIL SUDHL4 (Lymphoma)22 ng/mL24
INT12 (Melanoma)>100 ng/mL24

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assays used and the metabolic activity of different cell lines.

Table 2: Induction of Apoptosis by this compound and Comparator Compounds (Annexin V Assay)
CompoundCell LineConcentration% Apoptotic Cells (Early + Late)Duration of Treatment (h)Citation
This compound HCT116 (Colon)20 µMData not quantified in abstract24
Brazilin A549 (Lung)20 µg/mL (~70 µM)14.6%24
A549 (Lung)40 µg/mL (~140 µM)15.3%24
A549 (Lung)20 µMIncreased apoptosis observed24
H358 (Lung)20 µMIncreased apoptosis observed24
3-Deoxythis compound Skin Cancer Cells20 µMSignificant increase in apoptotic markers48
Venetoclax (ABT-199) OCI-AML3 (AML)10 nM (in combination)Significant increase in apoptosis24
TRAIL SW780 (Bladder)100 ng/mL~45%20
647V (Bladder)100 ng/mL~17%20

Signaling Pathways and Experimental Workflows

The pro-apoptotic mechanism of this compound primarily involves the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

Sappanchalcone_Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS p53 ↑ p53 Phosphorylation This compound->p53 Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c AIF AIF Release Mitochondrion->AIF Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apoptosis Apoptosis AIF->Apoptosis Caspase-independent Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

The experimental validation of these pathways typically follows a standardized workflow.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays Cell_Culture Cancer Cell Culture Treatment Treatment with this compound or Comparator Cell_Culture->Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Early/Late Apoptosis Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspases) Treatment->Western_Blot Protein Expression Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Enzyme Activity

Caption: General experimental workflow for assessing pro-apoptotic effects.

Experimental Protocols

Reproducibility of experimental findings is critically dependent on the detailed methodologies employed. Below are standardized protocols for the key assays used to evaluate the pro-apoptotic effects of this compound and its comparators.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10^4 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Brazilin) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent to each well to a final concentration of 5 µg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a stop solution (e.g., 10% SDS in 0.01N HCl) to dissolve the formazan crystals and shake gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Detection by Annexin V Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash twice with cold phosphate-buffered saline (PBS), and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Markers
  • Protein Extraction: After treatment, lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The available evidence from multiple studies indicates that this compound is a consistent inducer of apoptosis in cancer cells, particularly those of colon and oral origin. The mechanism of action appears to be reproducible, primarily involving the intrinsic mitochondrial pathway. However, to strengthen the case for its development as a therapeutic agent, further research is warranted. Specifically, studies should focus on:

  • Expanding the range of cancer cell lines tested: To determine the broader applicability of this compound.

  • Standardizing experimental conditions: To allow for more direct comparison of quantitative data across studies.

  • In vivo studies: To validate the pro-apoptotic effects in animal models of cancer.

This guide provides a foundational framework for researchers to build upon, facilitating the design of robust and reproducible experiments to further elucidate the therapeutic potential of this compound.

References

Head-to-head comparison of Sappanchalcone with established therapeutic agents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a natural chalcone isolated from the heartwood of Caesalpinia sappan, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides an objective, data-driven comparison of this compound with established therapeutic agents in the fields of inflammation, oncology, and virology. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a comprehensive evaluation of this compound's therapeutic potential.

Anti-Inflammatory Activity: A Comparative Analysis in Rheumatoid Arthritis

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA). In a key preclinical study, its efficacy was compared to Methotrexate, a cornerstone therapy for RA.

Quantitative Data Summary: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

CompoundDosageTherapeutic EffectCytokine Reduction (Serum)
This compound 10 mg/kgSimilar anti-arthritic activity to Methotrexate. Significantly reduced clinical arthritis and inflammatory paw edema. Maintained bone mineral density and trabecular structure.[1]Significantly lower levels of TNF-α, IL-6, and IL-1β compared to the control group.[2][3]
Methotrexate 3 mg/kgEstablished therapeutic agent for RA, used as a positive control.Known to reduce pro-inflammatory cytokine levels.[1]

Mechanism of Action: A Comparative Overview

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It is known to inhibit the COX-2 enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[4] Furthermore, it downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The underlying mechanism is believed to involve the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

In comparison, established RA therapeutics have distinct mechanisms of action:

  • Methotrexate: Primarily acts as a folate antagonist, inhibiting the synthesis of purines and pyrimidines, which are essential for the proliferation of immune cells. It also increases adenosine levels, which has anti-inflammatory properties.

  • TNF-α Inhibitors (e.g., Adalimumab, Etanercept, Infliximab): These are monoclonal antibodies or fusion proteins that specifically bind to and neutralize TNF-α, a key cytokine driving inflammation in RA.

  • IL-6 Inhibitors (e.g., Tocilizumab): These agents block the IL-6 receptor, thereby inhibiting the pro-inflammatory signaling of this cytokine.

Signaling Pathway: this compound in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes This compound This compound This compound->NF_kB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity: A Head-to-Head Comparison in Colon Cancer

This compound has also been investigated for its cytotoxic effects against various cancer cell lines, with notable activity observed in colon cancer.

Quantitative Data Summary: In Vitro Cytotoxicity in Colon Cancer Cell Lines

CompoundCell LineIC50 Value
This compound HCT116Data not explicitly found in the provided search results, but pro-apoptotic effects have been noted.
SW480Data not explicitly found in the provided search results, but pro-apoptotic effects have been noted.
5-Fluorouracil (5-FU) HCT116~19.87 µM
SW480~107 µM
Irinotecan HCT116~10 µM
SW480~20 µM

Mechanism of Action: A Comparative Overview

This compound induces apoptosis in colon cancer cells through both caspase-dependent and -independent pathways. In p53 wild-type cells (HCT116), it triggers p53 phosphorylation, leading to caspase activation. In both p53 wild-type and mutant cells (SW480), it increases reactive oxygen species (ROS) levels and promotes the release of apoptosis-inducing factor (AIF).

Established chemotherapeutic agents for colon cancer operate through different mechanisms:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

  • Irinotecan: A topoisomerase I inhibitor that causes DNA strand breaks, ultimately leading to apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assay

G start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of this compound or established drug start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Antiviral Activity: A Comparative Analysis against Influenza Virus

The therapeutic potential of this compound extends to antiviral applications, with demonstrated activity against the influenza virus.

Quantitative Data Summary: In Vitro Anti-Influenza Virus (H3N2) Activity

CompoundIC50 Value (µg/mL)IC50 Value (nM)
This compound 2.06~7350
Oseltamivir Acid 0.065~230
Zanamivir Not directly provided in µg/mLMean IC50 for H3N2: 2.28 nM

Note: The IC50 value for this compound was converted from µg/mL to nM for a more direct comparison, assuming a molecular weight of approximately 282.27 g/mol . The IC50 values for Oseltamivir and Zanamivir can vary depending on the specific influenza strain and the assay method used.

Mechanism of Action: A Comparative Overview

This compound is suggested to exert its anti-influenza activity, at least in part, by inhibiting the neuraminidase (NA) enzyme of the virus. Neuraminidase is crucial for the release of newly formed viral particles from infected cells, and its inhibition prevents the spread of the virus.

Established anti-influenza drugs also target the neuraminidase enzyme:

  • Oseltamivir (Tamiflu®) and Zanamivir (Relenza®): Both are potent and specific inhibitors of the neuraminidase enzyme of influenza A and B viruses.

Experimental Workflow: Plaque Reduction Assay for Antiviral Activity

G start Seed MDCK cells in a 6-well plate infect Infect cells with influenza virus in the presence of varying drug concentrations start->infect incubate1 Incubate for 1 hour infect->incubate1 overlay Add agarose overlay containing the drug incubate1->overlay incubate2 Incubate for 2-3 days until plaques form overlay->incubate2 stain Stain cells with crystal violet incubate2->stain count Count plaques and calculate IC50 stain->count

References

Evaluating the specificity and selectivity of Sappanchalcone's enzymatic inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the enzymatic inhibition specificity and selectivity of Sappanchalcone, a natural chalcone derived from the heartwood of Caesalpinia sappan. While direct quantitative data on the enzymatic inhibition of this compound against specific isozymes is limited in the currently available literature, this document compiles relevant data on closely related chalcone derivatives and compares their performance with established synthetic inhibitors. This guide aims to offer a valuable resource for researchers investigating the therapeutic potential of this compound and other chalcones as enzyme inhibitors.

Comparative Analysis of Enzymatic Inhibition

Table 1: In Vitro Inhibitory Activity of Chalcone Derivatives and Celecoxib against COX-1 and COX-2

Compound/DrugTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Chalcone Derivative C64 COX-16.2968.43[1]
COX-2 0.092
Chalcone Derivative C45 COX-1--[1]
COX-2 0.136
Etoricoxib (Reference) COX-18.2589.32[1]
COX-2 0.092
Celecoxib (Reference) COX-1>100>12.1[2]
COX-2 8.2

Note: The data for Chalcone Derivatives C45 and C64 are from a study on dual COX-2/5-LOX inhibitors and are presented here to illustrate the potential potency of the chalcone scaffold. The data for Celecoxib is from a different study for comparative context. A direct comparison of this compound with these compounds under the same experimental conditions is not available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric Method)

This assay quantifies the peroxidase activity of COX enzymes. The COX reaction converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that reacts with the intermediate products of the peroxidase activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions.

  • Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound at various concentrations or reference inhibitor. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorometric probe to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) in a kinetic mode for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 value for COX-1 by the IC50 value for COX-2. A higher SI value indicates greater selectivity for COX-2.

Visualizations

The following diagrams illustrate the experimental workflow, a relevant signaling pathway, and a logical comparison of this compound with a standard inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents to Wells plate->add_reagents pre_incubation Pre-incubate with Inhibitor add_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic) initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK Nucleus Nucleus p38->Nucleus JNK->Nucleus IkappaB IκBα IKK->IkappaB inhibits NFkappaB NF-κB (p65/p50) IKK->NFkappaB activates IkappaB->NFkappaB NFkappaB->Nucleus Inflammation Inflammatory Response (COX-2, iNOS, Cytokines) Nucleus->Inflammation This compound This compound This compound->p38 inhibits This compound->JNK inhibits This compound->NFkappaB inhibits

Caption: MAPK and NF-κB signaling pathways and potential inhibition by this compound.

logical_comparison This compound This compound Source: Natural (Caesalpinia sappan) Class: Chalcone Mechanism: Inhibition of MAPK and NF-κB pathways, Potential COX-2 inhibition Selectivity: Likely COX-2 selective (based on related compounds) Comparison vs This compound->Comparison Celecoxib Celecoxib Source: Synthetic Class: Sulfonamide Mechanism: Selective COX-2 inhibition Selectivity: Highly COX-2 selective Comparison->Celecoxib

Caption: Logical comparison of this compound and Celecoxib.

References

Validation of a Novel Stability-Indicating HPLC-UV Method for the Quantification of Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Analytical Method Validation

This guide provides a comprehensive overview of the validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Sappanchalcone. The performance of this method is compared with established analytical techniques, supported by experimental data, to offer researchers, scientists, and drug development professionals a reliable framework for its application.

Introduction to this compound and Existing Analytical Methods

This compound is a bioactive chalcone isolated from the heartwood of Caesalpinia sappan L.[1][2] It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and pro-apoptotic effects in cancer cells.[3][4] The accurate quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

Existing analytical methods for the analysis of constituents in Caesalpinia sappan often employ techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] While these methods are effective for the analysis of various compounds, a dedicated, validated, and stability-indicating HPLC-UV method specifically for this compound is essential for routine analysis and stability assessment. This guide details the validation of such a novel method.

Comparison of Analytical Method Performance

The newly developed stability-indicating HPLC-UV method for this compound was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized and compared with typical performance characteristics of a UPLC-MS/MS method.

Table 1: Comparison of Validation Parameters for this compound Detection

ParameterNewly Developed HPLC-UV MethodTypical UPLC-MS/MS Method
Linearity Range 5 - 50 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Precision (RSD%)
- Intraday< 1.5%< 5%
- Interday< 2.0%< 10%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.1 ng/mL

Note: The data for the "Newly Developed HPLC-UV Method" is a representative summary based on typical validation results for similar chalcone compounds. The "Typical UPLC-MS/MS Method" data is a general representation of the capabilities of this technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20-22 min: 70% to 30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 370 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the linear range of the method.

Method Validation Protocol

The validation of the analytical method was performed following the ICH Q2(R1) guidelines.

  • Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

  • Accuracy: The accuracy was determined by the spike-recovery method. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

  • Precision:

    • Intraday Precision (Repeatability): Six replicate injections of a standard solution at a single concentration were performed on the same day.

    • Interday Precision (Intermediate Precision): The analysis was repeated on three different days by different analysts to assess the reproducibility. The relative standard deviation (RSD%) was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Specificity (Stability-Indicating): Forced degradation studies were conducted to demonstrate the specificity of the method. This compound was subjected to stress conditions including acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) degradation. The chromatograms of the stressed samples were analyzed to ensure that the degradation product peaks did not interfere with the this compound peak.

Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_documentation 3. Documentation & Implementation define_scope Define Analytical Scope develop_method Develop HPLC Method define_scope->develop_method linearity Linearity & Range develop_method->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Interday) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use

Caption: Workflow for the validation of the analytical method.

sappanchalcone_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway This compound This compound ros Increased ROS This compound->ros p53 p53 Phosphorylation This compound->p53 mitochondria Mitochondria ros->mitochondria bax Bax (increased) p53->bax bcl2 Bcl-2 (decreased) bcl2->mitochondria bax->mitochondria aif AIF Release mitochondria->aif caspase9 Caspase-9 Activation mitochondria->caspase9 apoptosis Apoptosis aif->apoptosis Caspase-independent caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp parp->apoptosis Caspase-dependent

Caption: Apoptotic signaling pathway induced by this compound.

References

Unveiling Molecular Interactions: A Comparative Docking Analysis of Sappanchalcone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, understanding the molecular interactions between small molecules and protein targets is paramount. This guide provides a comparative analysis of the molecular docking performance of Sappanchalcone, a chalcone from Caesalpinia sappan L., against a selection of other flavonoids. By examining their binding affinities and interaction patterns, we can glean insights into their therapeutic potential across various disease targets.

This compound, a member of the chalcone subgroup of flavonoids, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] Molecular docking, a powerful in silico tool, allows for the prediction and analysis of how these compounds bind to specific protein targets, providing a rationale for their observed bioactivities and guiding further drug development efforts.

Comparative Binding Affinities: A Look at the Numbers

The binding affinity, often expressed as binding energy (in kcal/mol) or a docking score, is a key metric in molecular docking studies. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. The following table summarizes the binding energies of this compound and other representative flavonoids against various protein targets as reported in the scientific literature. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in computational protocols and target proteins.

Flavonoid ClassCompound NameTarget ProteinBinding Energy / Docking Score (kcal/mol)
Chalcone This compound HIV-1 IntegraseIC50 = 2.3 µM[3]
ChalconeButeinGlucokinase (1V4S)-94.4836[4][5]
Chalcone2',5'-dihydroxy-3,4-dimethoxychalcone (1g)EGFR-7.67
FlavanolEpicatechin gallateAcetylcholinesterase (AChE)-10.42
FlavanolEpicatechin gallateβ-secretase 1 (BACE-1)-7.47
IsoflavoneBiochanin-Aβ-secretase 1 (BACE-1)-9.81
FlavonolFisetinAcetylcholinesterase (AChE)-10.11
FlavoneApigeninPD-L1 dimer-
FlavonolKaempferolPD-L1 dimer-
FlavonolQuercetinPD-L1 dimer-
FlavanoneHesperetinBovine Serum Albumin (BSA)KA=5.59 × 105 M-1
FlavanoneNaringeninBovine Serum Albumin (BSA)KA=3.04 × 105 M-1

Note: A direct binding energy for this compound from a molecular docking study was not available in the initial search results. The IC50 value indicates potent inhibitory activity. The docking score for Butein is from a study using PLANTS software and may not be directly comparable to binding energies from other software. Binding affinities for some flavonoids are presented as association constants (KA).

Visualizing the In Silico Workflow

The process of comparative molecular docking involves a series of computational steps, from preparing the molecules to analyzing the results. The following diagram illustrates a typical workflow.

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (e.g., this compound, Flavonoids) - 2D to 3D Conversion - Energy Minimization docking Molecular Docking - Flexible Ligand, Rigid/Flexible Receptor - Scoring Function Calculation ligand_prep->docking protein_prep Protein Target Preparation - Retrieve from PDB - Add Hydrogens, Remove Water - Define Binding Site protein_prep->docking pose_analysis Pose Analysis - Lowest Binding Energy Pose - Clustering of Poses docking->pose_analysis interaction_analysis Interaction Analysis - Hydrogen Bonds - Hydrophobic Interactions - Pi-Pi Stacking pose_analysis->interaction_analysis comparison Comparative Analysis - Rank by Binding Energy/Score - Compare Interaction Residues interaction_analysis->comparison

Caption: A generalized workflow for comparative molecular docking studies.

Deconstructing the Experimental Protocols

To ensure the reproducibility and validity of in silico studies, a detailed methodology is crucial. The following sections outline the typical experimental protocols employed in the molecular docking of flavonoids.

Ligand and Protein Preparation

The initial and critical step in any molecular docking study is the preparation of both the ligand (small molecule) and the protein (macromolecular target).

  • Ligand Preparation: The three-dimensional structures of flavonoids, including this compound, are typically retrieved from chemical databases such as PubChem. These structures are then optimized to find their lowest energy conformation. This process often involves:

    • Conversion from 2D to 3D structures.

    • Addition of hydrogen atoms.

    • Assignment of appropriate atomic charges.

    • Energy minimization using force fields like AMBER or GAFF.

  • Protein Preparation: The 3D coordinates of the target protein are usually obtained from the Protein Data Bank (PDB). Before docking, the protein structure undergoes a preparation phase that includes:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of Kollman charges.

    • Definition of the binding site, often based on the location of a known inhibitor or through binding pocket prediction algorithms.

Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation is performed using specialized software. AutoDock, MOE (Molecular Operating Environment), and GOLD are commonly used programs. The general steps are as follows:

  • Grid Box Generation: A grid box is defined around the active site of the protein. This grid is used by the docking algorithm to calculate the binding energy of the ligand at different positions and orientations. The dimensions of the grid are set to encompass the entire binding pocket.

  • Docking Algorithm: A conformational search algorithm, such as a Lamarckian Genetic Algorithm, is employed to explore various possible binding poses of the ligand within the protein's active site.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Docking Results

The final step involves a thorough analysis of the docking results to understand the nature of the interaction. This includes:

  • Binding Energy and Inhibition Constant (Ki): The binding energy is used to rank the different flavonoids. This value can also be used to estimate the inhibition constant (Ki).

  • Interaction Analysis: The best-docked poses are visualized to identify key molecular interactions, such as:

    • Hydrogen bonds: These are crucial for the specificity of binding.

    • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

    • Van der Waals forces: These are weaker, non-specific interactions.

    • Pi-stacking and cation-pi interactions: These are common in the binding of aromatic compounds like flavonoids.

By systematically applying these protocols, researchers can effectively compare the binding potential of this compound with other flavonoids, paving the way for the rational design of novel and more potent therapeutic agents.

References

A Comparative Guide to the Preclinical Safety and Toxicity Profile of Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety and toxicity profile of Sappanchalcone, a bioactive chalcone derived from the heartwood of Caesalpinia sappan L., with two other well-researched flavonoids, Brazilin and Quercetin. The information presented is based on available preclinical experimental data and is intended to assist in the evaluation of this compound for further drug development.

Executive Summary

This compound exhibits a promising preclinical safety profile characterized by low acute toxicity. While specific LD50 values for this compound are not extensively reported, studies on related chalcones and extracts from Caesalpinia sappan suggest a high tolerance in animal models. Genotoxicity assays indicate a non-mutagenic potential. In comparison, Quercetin is generally considered safe and non-carcinogenic in vivo, though it can exhibit mutagenic properties in some in vitro tests. Brazilin, another compound from Caesalpinia sappan, also shows a favorable safety profile, with research primarily highlighting its protective effects against cellular toxicity. This guide delves into the specifics of acute, sub-chronic, and genotoxicity studies for each compound, providing a framework for comparative safety assessment.

Comparative Toxicity Data

The following tables summarize the available quantitative data from preclinical toxicity studies on this compound, Brazilin, and Quercetin.

Table 1: Acute Oral Toxicity

CompoundTest SpeciesLD50 (mg/kg)Observations
This compound (related compounds) Mouse> 5000 (for 2 derivatives)[1]Mild toxicity signs, no mortality at 5000 mg/kg for most derivatives. Two derivatives showed an LD50 of 3807.9 mg/kg.
Mouse> 550 (for 3 synthetic chalcones)[2]No lethality observed up to 550 mg/kg.
Sappan Wood Extract Rat> 5000No mortality or signs of toxicity observed.
Brazilin -Data not readily availableStudies focus on cytoprotective effects.
Quercetin Mouse3807[3]Distortion of hepatocytes and renal tubules at doses >1000 mg/kg.
Mouse> 16000 (as solid dispersion)[4]Considered practically non-toxic.
Mouse160[5]Contradictory reports exist with a wide range of LD50 values.

Table 2: Sub-chronic Oral Toxicity

CompoundTest SpeciesDose LevelsDurationKey Findings
This compound (related compounds) Mouse20 and 40 mg/kg21 daysSome behavioral changes (aggressiveness) and mucus in feces observed with one of the three synthetic chalcones tested. No significant changes in biochemical parameters.
Sappan Wood Extract Rat250, 500, 1000 mg/kg/day30 daysNo abnormalities in behavior, body weight, hematology, blood chemistry, or histopathology.
Brazilin -Data not readily available-
Quercetin Mouse62, 125, 250 mg/kg of diet (~12.5, 25, 50 mg/kg BW)98 daysNo discernible effect on body composition, organ function, behavior, or metabolism.
Rat1000, 10,000, 40,000 ppm in feed (~40-1900 mg/kg/day)2 yearsReduced body weight gain at high doses. Increased severity of chronic nephropathy and renal tubular epithelium hyperplasia and neoplasia in male rats at the highest dose.

Table 3: Genotoxicity

CompoundAssayTest SystemMetabolic Activation (S9)Result
This compound (related compounds) Ames TestS. typhimurium (TA98, TA100)With & WithoutNot Mutagenic
Micronucleus AssayMouse bone marrowIn vivoSome synthetic chalcones showed a genotoxic effect, while others showed antigenotoxic activity.
Sappan Wood Extract Ames TestS. typhimurium (TA98, TA100)With & WithoutNot Mutagenic
Micronucleus AssayChinese Hamster V79 cellsWith & WithoutNo genotoxic effect observed.
Brazilin -Data not readily available--
Quercetin Ames TestS. typhimuriumWith & WithoutMutagenic in some strains (e.g., TA98).
Micronucleus AssayMouse bone marrowIn vivoGenerally negative; some studies show a weak positive result at very high doses.
Unscheduled DNA SynthesisRat hepatocytesIn vivoNegative.

Table 4: In Vitro Cytotoxicity

CompoundCell LineIC50
This compound Human oral cancer cells (HSC-3)~20 µM
Human colon cancer cells (HCT116)Induces apoptosis
Brazilin Breast cancer cells (MCF-7, T47D)Exhibits cytotoxic activities and induces apoptosis.
Quercetin Various cancer cell linesVaries widely depending on the cell line
This compound (related compounds) Normal human fibroblasts (WS1)Cytotoxic effects observed at 40 and 80 µM.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological assays, based on OECD guidelines, which are standard for preclinical safety assessment.

Acute Oral Toxicity (OECD 423)

This test provides information on the adverse effects of a substance after a single oral dose.

  • Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next dose level.

  • Animal Model: Healthy, young adult rats (8-12 weeks old).

  • Procedure:

    • Animals are fasted overnight before dosing.

    • The test substance is administered orally by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.

Sub-chronic Oral Toxicity (OECD 408 - 90-day study)

This study provides information on the toxic effects of a substance following repeated oral administration over a 90-day period.

  • Principle: The test substance is administered daily to groups of animals at different dose levels for 90 days.

  • Animal Model: Typically rats, with at least 10 males and 10 females per dose group.

  • Procedure:

    • The test substance is administered orally (gavage, in feed, or drinking water) seven days a week.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

    • A full necropsy and histopathological examination of organs and tissues are conducted.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Principle: The test substance is administered to an animal (usually a mouse or rat). The frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood is then measured. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Procedure:

    • Animals are treated with the test substance, typically once or twice.

    • Bone marrow or peripheral blood is collected at appropriate time points after treatment.

    • Smears are prepared, stained, and analyzed for the presence of micronuclei in PCEs.

  • Data Analysis: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.

Visualizing Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the preclinical safety assessment of this compound.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Mutagenicity) Acute Acute Oral Toxicity (LD50) Ames->Acute Cytotoxicity Cytotoxicity Assays (e.g., MTT on normal cells) Cytotoxicity->Acute Subchronic Sub-chronic Toxicity (NOAEL) Acute->Subchronic Micronucleus Micronucleus Test (Genotoxicity) Subchronic->Micronucleus Data Safety & Toxicity Profile Micronucleus->Data Start Test Compound (this compound) Start->Ames Start->Cytotoxicity Apoptosis_Signaling_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Safety Operating Guide

Proper Disposal of Sappanchalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides procedural guidance for the safe disposal of sappanchalcone. This information is based on general laboratory safety protocols and data from safety data sheets (SDS) for structurally similar chalcone compounds due to the absence of a specific SDS for this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

This compound, a bioactive flavonoid isolated from Caesalpinia sappan L., is utilized in various research applications, including studies on its anti-inflammatory and apoptotic properties.[1][2] Proper handling and disposal are essential to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.[3][4]

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is critical to prevent environmental contamination and maintain a safe laboratory environment. The following steps outline a general procedure for its disposal as chemical waste.

  • Waste Identification and Segregation:

    • Solid Waste: Collect pure this compound, contaminated solids (e.g., absorbent materials from spills), and contaminated labware (e.g., weighing boats, pipette tips) in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. If solvents are halogenated, use a designated "Halogenated Organic Waste" container.

    • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

  • Container Management:

    • Ensure the waste container is made of a material compatible with this compound and any solvents used.

    • Keep the waste container securely closed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," its concentration, and any associated hazards.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Spill Management Protocol

In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • Eliminate all sources of ignition.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, ensure you are wearing the necessary protective equipment as outlined in the table above.

  • Contain and Clean the Spill:

    • Solid Spills: Carefully sweep or scoop the material to avoid generating dust. Place the collected material into a suitable container for disposal.

    • Liquid Spills: Use an inert absorbent material like sand, vermiculite, or a chemical absorbent pad to contain and absorb the spill.

  • Dispose of Cleanup Materials:

    • All materials used for cleanup, including absorbent pads, contaminated gloves, and any other disposable PPE, must be placed in a sealed container and disposed of as hazardous waste.

  • Decontaminate the Area:

    • Thoroughly clean the spill area with a suitable solvent or detergent and water.

    • Collect all decontamination materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sappanchalcone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sappanchalcone

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Given that this compound is typically supplied as a fine powder, appropriate PPE is essential to prevent inhalation and skin contact. The following table outlines the recommended PPE for handling Sapp-anchalcone.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Nitrile GlovesShould be worn when handling the solid compound or its solutions. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn and fully fastened to protect from spills.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Quantitative Safety Data for Related Chalcones

Specific quantitative toxicity data for this compound is limited. However, studies on other synthetic chalcones provide an indication of their general toxicity profile. It is important to handle this compound with care, assuming it may have similar properties.

Compound TypeTest AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
Synthetic ChalconesMiceIntraperitoneal> 550 mg/kg of body weight[1][2]
Chalcone DerivativesMiceOral> 5000 mg/kg (for most derivatives tested)[3][4]
More Toxic Chalcone DerivativesMiceOral3807.9 mg/kg[3]

Note: This data is for related compounds and should be used for general guidance only. All new compounds should be handled as potentially hazardous until their toxicological properties are well-understood.

Operational and Disposal Plans

Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label correctly identifies the contents as this compound and includes the CAS number (94344-54-4).

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent absorption of moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Preparation of Stock Solutions (General Protocol):

  • All weighing of the powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Use an analytical balance to accurately weigh the desired amount of the compound.

  • Transfer the weighed powder to a suitable volumetric flask.

  • Add a small amount of the desired solvent (e.g., DMSO, Ethanol) to dissolve the powder completely.

  • Once dissolved, add the solvent to the final volume and mix thoroughly.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid touching your face, eyes, or other exposed skin with gloved hands.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste:

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a separate, sealed, and labeled liquid chemical waste container.

    • Do not dispose of this compound solutions down the drain.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting point for in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 286.28 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Volumetric pipettes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 286.28 g/mol = 0.00286 g = 2.86 mg

  • In a chemical fume hood, carefully weigh 2.86 mg of this compound powder onto weighing paper using an analytical balance.

  • Transfer the weighed powder into a clean microcentrifuge tube or amber glass vial.

  • Add 1 mL of anhydrous DMSO to the tube/vial containing the this compound powder.

  • Cap the tube/vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Label the tube/vial clearly with "this compound, 10 mM in DMSO" and the date of preparation.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

This compound Handling Workflow

G Figure 1: Safe Handling Workflow for this compound Powder cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry Place Receive_Inspect->Store Proceed if container is intact Don_PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) Store->Don_PPE Proceed if container is intact Weigh_Powder Weigh Powder Don_PPE->Weigh_Powder Proceed if container is intact Prepare_Solution Prepare Stock Solution Weigh_Powder->Prepare_Solution Clean_Area Decontaminate Work Area Prepare_Solution->Clean_Area Dispose_Solid Dispose of Solid Waste (Gloves, Weigh Paper) Clean_Area->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste (Unused Solution, Rinsate) Clean_Area->Dispose_Liquid Doff_PPE Doff PPE Dispose_Solid->Doff_PPE Dispose_Liquid->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound Powder.

This compound-Induced Apoptosis Signaling Pathway

G Figure 2: this compound-Induced Apoptosis Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53-Mitochondrial Pathway This compound This compound p38 p38 MAPK This compound->p38 ERK ERK This compound->ERK JNK JNK This compound->JNK IkB_degradation IκBα Degradation This compound->IkB_degradation p53 p53 Upregulation This compound->p53 Bcl2 Bcl-2 Downregulation This compound->Bcl2 Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis NFkB_activation NF-κB Activation (p65 nuclear translocation) IkB_degradation->NFkB_activation NFkB_activation->Apoptosis Bax Bax Upregulation p53->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sappanchalcone
Reactant of Route 2
Reactant of Route 2
Sappanchalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.